molecular formula C29H31NO5 B557325 Fmoc-N-Me-Tyr(tBu)-OH CAS No. 133373-24-7

Fmoc-N-Me-Tyr(tBu)-OH

货号: B557325
CAS 编号: 133373-24-7
分子量: 473.6 g/mol
InChI 键: WTLSDEYZKFJXFT-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-Me-Tyr(tBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H31NO5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576956
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133373-24-7
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Tyr(tBu)-OH is a synthetically modified amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique N-methylated backbone and protected side chain offer distinct advantages in modulating the physicochemical and biological properties of peptides. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and strategic applications of this compound in peptide research and drug discovery.

Core Chemical Properties

This compound, systematically named (2S)-2-[--INVALID-LINK--amino]-3-[4-(tert-butoxy)phenyl]propanoic acid, is a white crystalline powder. The presence of the N-methyl group introduces steric hindrance, which can significantly influence peptide conformation and resistance to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) protecting group on the tyrosine side chain are key features for its application in solid-phase peptide synthesis (SPPS).

PropertyValueReference
Molecular Formula C₂₉H₃₁NO₅[1][2][3][4]
Molecular Weight 473.56 g/mol [1][2][4]
CAS Number 133373-24-7[1][2][3][4]
Appearance White powder or crystals[1]
Melting Point 186-191 °C[1][5]
Optical Activity [α]22/D -49.0°, c = 0.5% in DMF[1]
Purity ≥97%[1]
Solubility Soluble in Dimethylformamide (DMF)[1]
Storage 2-8°C[1][6]

Strategic Importance in Peptide Synthesis

The incorporation of N-methylated amino acids like this compound into peptide sequences is a powerful strategy to enhance their therapeutic potential. N-methylation can:

  • Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the peptide's half-life in vivo.

  • Enhance Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

  • Modulate Conformation: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the secondary structure and potentially locking the peptide into a bioactive conformation. This can lead to improved receptor affinity and selectivity.

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain requires optimized protocols to overcome the steric hindrance associated with N-methylated amino acids, which makes peptide bond formation more challenging.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the peptide-resin is a standard procedure in SPPS.

Materials:

  • Fmoc-peptide-resin

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min).

Coupling of this compound

Due to the increased steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. The use of more potent activating agents like HATU is recommended.

Materials:

  • Deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is crucial for sterically hindered amino acids.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative result indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound (double coupling).

  • Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound in solid-phase peptide synthesis.

spss_cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound start_deprotect Fmoc-Peptide-Resin deprotect Treat with 20% Piperidine/DMF start_deprotect->deprotect pre_activation Pre-activate This compound with HATU/DIPEA wash_deprotect Wash with DMF/DCM deprotect->wash_deprotect end_deprotect H₂N-Peptide-Resin wash_deprotect->end_deprotect coupling Add to H₂N-Peptide-Resin pre_activation->coupling monitoring Monitor Reaction (e.g., Chloranil Test) coupling->monitoring monitoring->coupling Incomplete, Recouple wash_coupling Wash with DMF monitoring->wash_coupling Reaction Complete end_coupling Fmoc-N-Me-Tyr(tBu)-Peptide-Resin wash_coupling->end_coupling

SPPS Cycle for Incorporating this compound

logical_relationship cluster_properties Chemical Properties cluster_applications Applications in Peptide Synthesis compound This compound n_methylation N-Methylation compound->n_methylation fmoc_protection Fmoc Protection (Base Labile) compound->fmoc_protection tbu_protection tBu Protection (Acid Labile) compound->tbu_protection stability Increased Proteolytic Stability n_methylation->stability permeability Enhanced Membrane Permeability n_methylation->permeability conformation Conformational Constraint n_methylation->conformation

Properties and Applications of this compound

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced pharmaceutical properties. Its strategic use allows for the fine-tuning of peptide stability, permeability, and conformation. While its incorporation presents synthetic challenges due to steric hindrance, the use of optimized protocols with potent coupling reagents like HATU enables its efficient integration into peptide sequences. A thorough understanding of its chemical properties and the impact of N-methylation is essential for leveraging this powerful tool in the design and development of next-generation peptide therapeutics.

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-N-Me-Tyr(tBu)-OH, an essential N-methylated and protected amino acid derivative for solid-phase peptide synthesis (SPPS). The document details its chemical structure, physicochemical properties, and synthesis methodologies. Detailed experimental protocols for both solid-phase and a representative solution-phase synthesis are provided, along with characterization data. Furthermore, this guide illustrates the importance of N-methylated amino acids in peptide drug design and provides a conceptual framework for their role in modulating signaling pathways.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability against enzymatic degradation, increase membrane permeability, and modulate conformation, thereby influencing biological activity and bioavailability. This compound, with its N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-alpha methylation, and a tert-butyl (tBu) protected tyrosine side chain, is a valuable building block for the synthesis of peptides with these enhanced characteristics. The orthogonal protection strategy, where the Fmoc group is base-labile and the tBu group is acid-labile, allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

Chemical Structure and Properties

This compound is a derivative of the amino acid tyrosine, featuring key modifications for its application in peptide synthesis.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid[1]
CAS Number 133373-24-7[2][3][4][5]
Molecular Formula C₂₉H₃₁NO₅[2][3][4][5]
Molecular Weight 473.56 g/mol [2][4]
Appearance White powder or crystals[2][6]
Melting Point 186-191 °C[2][7]
Optical Activity [α]²²/D -49.0°, c = 0.5% in DMF[2]
Purity ≥97%[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including solid-phase and solution-phase approaches.

Solid-Phase Synthesis

A common and efficient method for the synthesis of Fmoc-N-methylated amino acids involves a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[8] This method, adapted from the Biron-Kessler method, allows for efficient N-methylation with minimal purification steps.[8]

solid_phase_synthesis start Fmoc-Tyr(tBu)-OH + 2-CTC Resin step1 1. Immobilization on Resin start->step1 intermediate1 Fmoc-Tyr(tBu)-O-2-CTC step1->intermediate1 step2 2. Fmoc Deprotection (Piperidine/DMF) intermediate1->step2 intermediate2 H-Tyr(tBu)-O-2-CTC step2->intermediate2 step3 3. Sulfonylation (o-NBS-Cl, Collidine) intermediate2->step3 intermediate3 o-NBS-Tyr(tBu)-O-2-CTC step3->intermediate3 step4 4. N-Methylation (MeI or (MeO)2SO2, MTBD) intermediate3->step4 intermediate4 o-NBS-N-Me-Tyr(tBu)-O-2-CTC step4->intermediate4 step5 5. Desulfonylation (HSCH2CH2OH, DBU) intermediate4->step5 intermediate5 H-N-Me-Tyr(tBu)-O-2-CTC step5->intermediate5 step6 6. Fmoc Protection (Fmoc-OSu, DIPEA) intermediate5->step6 intermediate6 Fmoc-N-Me-Tyr(tBu)-O-2-CTC step6->intermediate6 step7 7. Cleavage from Resin (TFA/DCM) intermediate6->step7 product This compound step7->product

Figure 2: Solid-phase synthesis workflow for this compound.

Experimental Protocol: Solid-Phase Synthesis

This protocol is adapted from the general procedure for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin.[8]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add a solution of Fmoc-Tyr(tBu)-OH (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Shake for 2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Swell the resin in N-methyl-2-pyrrolidone (NMP). Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and collidine (4 eq) in NMP. Shake for 2 hours.

  • N-Methylation: Wash the resin with anhydrous tetrahydrofuran (THF). Add a solution of methyl iodide (MeI) or dimethyl sulfate ((MeO)₂SO₂) (10 eq) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (5 eq) in THF. Shake overnight.

  • Desulfonylation: Wash the resin with THF. Treat the resin with a solution of 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq) in NMP. Shake for 1 hour.

  • Fmoc Protection: Wash the resin with NMP. Add a solution of Fmoc-OSu (3 eq) and DIPEA (3 eq) in NMP. Shake for 2 hours.

  • Cleavage from Resin: Wash the resin with NMP, DCM, and methanol and dry under vacuum. Cleave the product from the resin using a solution of 0.5% trifluoroacetic acid (TFA) in DCM. Collect the filtrate and neutralize with pyridine. Evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Solution-Phase Synthesis

solution_phase_synthesis start Fmoc-Tyr(tBu)-OH step1 1. Oxazolidinone Formation (Paraformaldehyde, p-TsOH) start->step1 intermediate1 Fmoc-Tyr(tBu)-oxazolidinone step1->intermediate1 step2 2. Reductive Opening (Triethylsilane, Lewis Acid) intermediate1->step2 product This compound step2->product

Figure 3: Representative solution-phase synthesis of this compound.

Experimental Protocol: Representative Solution-Phase Synthesis

This protocol is a generalized representation and may require optimization.

  • Oxazolidinone Formation: Dissolve Fmoc-Tyr(tBu)-OH in toluene. Add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion.

  • Reductive Opening: Cool the reaction mixture and evaporate the solvent. Dissolve the crude oxazolidinone in DCM. Add triethylsilane and a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent and purify the crude product by column chromatography on silica gel.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Characteristic signals for the Fmoc, N-methyl, t-butyl, and tyrosine protons. Specific peak assignments are not widely published but would be expected in the aromatic, aliphatic, and protecting group regions.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry Expected [M+H]⁺ ion at m/z 474.23. Fragmentation patterns would show losses of the t-butyl group and the Fmoc group.
HPLC Purity Typically ≥97% after purification.
Yield Varies depending on the synthetic route and scale. Solid-phase synthesis often provides high yields.

Role in Peptide Synthesis and Drug Development

The incorporation of this compound into a peptide sequence is achieved using standard solid-phase peptide synthesis protocols. The N-methylation can have profound effects on the resulting peptide's properties.

sps_workflow resin Solid Support (Resin) deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling of This compound deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Peptide Chain Elongation (Coupling Cycles) deprotection2->elongation cleavage Cleavage and Side-Chain Deprotection elongation->cleavage peptide Purified N-Methylated Peptide cleavage->peptide

Figure 4: Workflow for incorporating this compound in SPPS.

Impact on Signaling Pathways

Tyrosine residues are frequently involved in cellular signaling through phosphorylation by tyrosine kinases. N-methylation of a tyrosine-containing peptide can influence its interaction with kinases and phosphatases, as well as its binding to receptor tyrosine kinases (RTKs) or intracellular signaling proteins containing SH2 domains. This modulation can either enhance or inhibit downstream signaling cascades.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) dimerization Dimerization & Autophosphorylation RTK->dimerization ligand Peptide Ligand (with N-Me-Tyr) ligand->RTK Binding SH2_protein SH2 Domain Protein dimerization->SH2_protein Recruitment downstream Downstream Signaling Cascade SH2_protein->downstream response Cellular Response downstream->response

Figure 5: Conceptual role of an N-methylated tyrosine peptide in RTK signaling.

Conclusion

This compound is a key building block for the synthesis of N-methylated peptides with potentially improved therapeutic properties. The synthetic methods outlined in this guide provide a framework for its preparation, and the characterization data serves as a benchmark for quality control. The strategic incorporation of this and other N-methylated amino acids into peptide sequences offers a powerful tool for researchers and drug developers to fine-tune the pharmacological profiles of next-generation peptide therapeutics.

References

The Strategic Incorporation of Fmoc-N-Me-Tyr(tBu)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of peptides is a pivotal strategy in medicinal chemistry for enhancing pharmacokinetic properties, including metabolic stability and membrane permeability. Fmoc-N-Me-Tyr(tBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing an N-methylated tyrosine residue. This modification, however, presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions and increase the risk of racemization. This technical guide provides an in-depth analysis of the function of this compound in peptide synthesis, including its impact on peptide properties, detailed experimental protocols for its use, and a discussion of the associated challenges and mitigation strategies. Furthermore, this guide explores the role of N-methylated tyrosine-containing peptides in biological signaling, with a focus on opioid receptor modulation.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

Peptides are highly specific and potent therapeutic agents, but their clinical utility is often limited by poor metabolic stability and low membrane permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful tool to overcome these limitations.

The incorporation of an N-methyl group confers several advantageous properties to a peptide:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage by proteases.

  • Increased Membrane Permeability: The removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, leading to increased lipophilicity and improved passive diffusion across cell membranes.

  • Conformational Rigidity: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure and potentially higher receptor binding affinity and selectivity.

This compound is a commercially available amino acid derivative designed for the seamless incorporation of N-methylated tyrosine into a peptide sequence using the well-established Fmoc/tBu orthogonal strategy in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the tBu (tert-butyl) group protects the hydroxyl function of the tyrosine side chain and is labile to acidic conditions (e.g., trifluoroacetic acid).

The Role and Challenges of this compound in Peptide Synthesis

The primary function of this compound is to serve as a building block for introducing an N-methylated tyrosine residue at a specific position within a peptide sequence during SPPS. While the benefits of N-methylation are significant, the synthetic process is not without its challenges.

The main obstacle in the incorporation of N-methylated amino acids is the steric hindrance posed by the N-methyl group. This steric bulk decreases the nucleophilicity of the secondary amine, making the subsequent coupling of the next amino acid in the sequence significantly more difficult than coupling to a primary amine. This can result in:

  • Lower coupling efficiency: Incomplete coupling reactions lead to the formation of deletion sequences, which are impurities that can be difficult to remove during purification.

  • Increased racemization: The harsh conditions often required to drive the coupling reaction to completion, such as the use of more potent coupling reagents and extended reaction times, can increase the risk of racemization at the α-carbon of the activated amino acid.

To overcome these challenges, specialized protocols and reagents are often employed, including:

  • High-potency coupling reagents: Reagents such as HATU, HCTU, and COMU are more effective than standard coupling reagents like HBTU for coupling to sterically hindered N-methylated amines.

  • Microwave-assisted peptide synthesis (MWASPS): Microwave irradiation can significantly accelerate the coupling reaction, allowing for shorter reaction times and potentially reducing the extent of side reactions.

  • Double coupling: Repeating the coupling step can help to ensure the reaction goes to completion.

Quantitative Data on the Impact of N-Methylation

While direct, head-to-head quantitative data on the coupling efficiency and racemization of this compound versus its non-methylated counterpart under identical conditions is not extensively available in the public domain, the following tables summarize the expected trends and the impact of N-methylation on the biological activity of a well-studied class of peptides, the enkephalins.

Table 1: Expected Coupling Efficiency of N-Methylated vs. Non-Methylated Amino Acids

Amino AcidCoupling ReagentExpected Relative Coupling EfficiencyKey Considerations
Fmoc-Tyr(tBu)-OHHBTU/DIPEAHighStandard conditions are generally sufficient.
This compoundHBTU/DIPEAModerate to LowSteric hindrance significantly reduces reaction rate.
This compoundHATU/DIPEAHighMore potent coupling reagent overcomes steric hindrance.
This compoundCOMU/DIPEAVery HighOften considered one of the most efficient reagents for difficult couplings.

Table 2: Factors Influencing Racemization of this compound During Coupling

FactorImpact on RacemizationMitigation Strategy
Coupling Reagent Uronium/aminium salt reagents can increase racemization risk.Use of additives like OxymaPure can suppress racemization.
Base Stronger bases (e.g., DIPEA) can promote racemization.Use of weaker bases like collidine is recommended.
Pre-activation Time Longer pre-activation times can lead to increased racemization.Minimize pre-activation time before adding to the resin.
Temperature Higher temperatures can increase the rate of racemization.Perform couplings at room temperature or below if necessary.

Table 3: Opioid Receptor Binding Affinities of N-Methylated Enkephalin Analogues

Peptideμ Receptor Ki (nM)δ Receptor Ki (nM)κ Receptor Ki (nM)
H-Dmt-c[D-Cys-Gly-Phe-L-Cys]NH₂0.350.181.8
H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys]NH₂0.721.33.5
H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂1.54.211

Data adapted from literature on enkephalin analogues. Dmt = 2',6'-dimethyltyrosine, a tyrosine analogue.

Experimental Protocols

Protocol for Coupling of this compound in SPPS

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated tyrosine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring the reaction: Perform a Kaiser test or a chloranil test to check for the presence of free secondary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence. Note that coupling to the N-methylated tyrosine residue is the most challenging step.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol for Monitoring Coupling to N-Methylated Amino Acids (Chloranil Test)

The Kaiser test, which detects primary amines, is not suitable for monitoring coupling to secondary amines. The chloranil test is a useful alternative.

Reagents:

  • Solution A: 2% (w/v) chloranil in toluene

  • Solution B: 2% (v/v) acetaldehyde in DMF

Procedure:

  • Take a small sample of the resin beads after the coupling reaction and wash them with DMF.

  • Add 1-2 drops of Solution A and 1-2 drops of Solution B to the beads.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observation:

    • Blue or green beads: Positive result, indicating the presence of unreacted secondary amines (incomplete coupling).

    • Yellow or colorless beads: Negative result, indicating a complete coupling reaction.

Visualizing Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

SPPS_Workflow cluster_resin Resin cluster_cycle Coupling Cycle cluster_final Final Steps Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Opioid Receptor Signaling Pathway

N-methylated tyrosine residues are often incorporated into synthetic opioid peptides, such as enkephalin analogues, to enhance their therapeutic properties. These peptides primarily exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand N-Me-Tyr Enkephalin Analogue Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway activated by an N-methylated tyrosine-containing enkephalin analogue.

Conclusion

This compound is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. The strategic incorporation of an N-methylated tyrosine residue can significantly improve a peptide's metabolic stability and membrane permeability. However, the successful synthesis of N-methylated peptides requires careful consideration of the challenges posed by steric hindrance, including the selection of appropriate coupling reagents and reaction conditions to ensure high coupling efficiency and minimize racemization. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively utilize this compound in their peptide synthesis endeavors, ultimately contributing to the development of novel and more effective peptide-based therapeutics.

An In-depth Technical Guide to N-methylated Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptide structures is a cornerstone of modern drug discovery and development. Among the various chemical alterations, N-methylation of the peptide backbone has emerged as a powerful tool to enhance the therapeutic potential of peptide-based drugs. This modification, which involves the substitution of an amide hydrogen with a methyl group, imparts significant advantages, including increased metabolic stability, improved cell permeability, and enhanced conformational control.[1][2] N-methylated amino acids are prevalent in numerous naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A, underscoring their evolutionary importance in the creation of drug-like molecules.[2]

However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group. This guide provides a comprehensive technical overview of the synthesis of N-methylated amino acid building blocks, strategies for their efficient incorporation during SPPS, methods for monitoring these challenging coupling reactions, and the profound impact of N-methylation on the final peptide's properties.

I. Synthesis of Fmoc-N-methyl-amino Acids

The availability of high-quality Fmoc-protected N-methylated amino acids is a prerequisite for their successful incorporation in SPPS. While a growing number of these building blocks are commercially available, in-house synthesis is often necessary for novel or non-standard residues. Two predominant methods for the synthesis of Fmoc-N-methyl-amino acids are the oxazolidinone method and the on-resin Biron-Kessler method.

A. The Oxazolidinone Method

This solution-phase method is a highly efficient route for preparing Fmoc-N-methyl-α-amino acids.[3] It proceeds via an intermediate 5-oxazolidinone, which is subsequently reduced.

graph Synthesis_Oxazolidinone { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];

Fmoc_AA [label="Fmoc-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolidinone [label="Intermediate\n5-Oxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_N_Me_AA [label="Fmoc-N-methyl-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Fmoc_AA -> p1 [arrowhead=none]; p1 -> Oxazolidinone [label=" (CH₂O)n, p-TSA ", fontcolor="#5F6368", fontsize=10, color="#4285F4"]; Oxazolidinone -> p2 [arrowhead=none]; p2 -> Fmoc_N_Me_AA [label=" Et₃SiH, Lewis Acid ", fontcolor="#5F6368", fontsize=10, color="#EA4335"]; }

Caption: Synthesis of Fmoc-N-methyl-amino acids via the oxazolidinone method.

Experimental Protocol: Synthesis of Fmoc-N-methyl-Alanine

  • Formation of the 5-Oxazolidinone:

    • Suspend Fmoc-Alanine (1 mmol), paraformaldehyde (200 mg), and a catalytic amount of p-toluenesulfonic acid (20 mg) in toluene (100 ml).

    • Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude oxazolidinone can often be used in the next step without further purification.

  • Reductive Ring Opening:

    • Dissolve the crude oxazolidinone (1 mmol) in dry dichloromethane (DCM, 5 ml).

    • Add a Lewis acid, such as aluminum chloride (AlCl₃, 2 mmol), to the solution.

    • Add triethylsilane (Et₃SiH, 2 mmol) dropwise to the stirred solution. The reaction is typically complete in under 4 hours at room temperature.[4]

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic phase, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield Fmoc-N-methyl-Alanine.[5]

B. The Biron-Kessler Method (On-Resin)

This method allows for the N-methylation of an amino acid that is already attached to the solid support, offering a site-selective modification. It involves a three-step process: protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, methylation, and subsequent deprotection of the o-NBS group.[6]

graph Biron_Kessler_Method { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];

Start [label="Peptide-Resin with\nFree N-terminus", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonylation [label="Sulfonylation", fillcolor="#FBBC05", fontcolor="#202124"]; Methylation [label="N-Methylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="o-NBS Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peptide-Resin with\nN-methylated N-terminus", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Sulfonylation [label=" o-NBS-Cl, Collidine ", fontcolor="#5F6368", fontsize=10]; Sulfonylation -> Methylation [label=" Dimethyl sulfate, DBU ", fontcolor="#5F6368", fontsize=10]; Methylation -> Deprotection [label=" Mercaptoethanol, DBU ", fontcolor="#5F6368", fontsize=10]; Deprotection -> End; }

Caption: Workflow for on-resin N-methylation using the Biron-Kessler method.

Experimental Protocol: On-Resin N-methylation

  • Sulfonylation:

    • Swell the peptide-resin (1 eq) in N-Methyl-2-pyrrolidone (NMP).

    • Treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in NMP for 15-30 minutes at room temperature.[6]

    • Wash the resin thoroughly with NMP and DCM.

  • N-Methylation:

    • Treat the sulfonated resin with a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 eq) and dimethyl sulfate (5 eq) in NMP for 5 minutes.[6]

    • Repeat the methylation step to ensure complete reaction.

    • Wash the resin with NMP and DCM.

  • o-NBS Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP for 5 minutes.[6]

    • Repeat the deprotection step.

    • Wash the resin thoroughly with NMP and DCM to yield the peptide-resin with a free N-methylated amine, ready for the next coupling step.

II. Challenges and Strategies for Coupling N-methylated Amino Acids in SPPS

The primary difficulty in incorporating N-methylated amino acids lies in the steric hindrance of the secondary amine, which significantly reduces its nucleophilicity. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1][5] Consequently, standard coupling conditions are often insufficient, necessitating more potent coupling reagents and optimized protocols.

A. Monitoring Coupling Reactions

The standard Kaiser test, which detects primary amines, is ineffective for monitoring the acylation of the secondary amine of an N-methylated residue.[7] A reliable alternative is the bromophenol blue test.

Experimental Protocol: Bromophenol Blue Test

  • Preparation of Test Solution: Dissolve 3 mg of bromophenol blue in 100 mL of DMF.[8]

  • Test Procedure:

    • Withdraw a small sample of resin beads (10-15) into a test tube.

    • Thoroughly wash the beads with fresh DMF to remove any residual base.

    • Add 1-2 drops of the bromophenol blue test solution.

    • Observe the color of the beads immediately.

      • Blue/Green: Incomplete coupling (free amine present).[8]

      • Yellow/Slight Green: Complete coupling.[8]

B. Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. Uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency for N-methyl AAKey Considerations
HATU Uronium/Aminium Salt30 min - 4 hrVery HighGenerally the most effective reagent; lower risk of racemization compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess.[7][9][10]
HBTU Uronium/Aminium Salt1 - 4 hrModerate to HighLess effective than HATU, especially for coupling two adjacent N-methyl residues. Higher risk of racemization.[7][9]
PyBOP/PyAOP Phosphonium Salt30 min - 2 hrHighHighly effective, particularly for difficult couplings. PyAOP is often considered superior to PyBOP. No risk of guanidinylation.[1][11]
COMU Uronium/Aminium Salt30 min - 2 hrVery HighEfficiency comparable to HATU but is non-explosive and has better solubility.[12]
T3P® Phosphonic Anhydride5 min - 1 hrHighA "green" coupling reagent with water-soluble byproducts. Shows low racemization and is effective for hindered couplings.[13][14]
BOP-Cl Phosphonium Salt1 - 4 hrModerate to HighA more traditional reagent that can be effective for hindered couplings.

Experimental Protocol: General Coupling of an Fmoc-N-methyl-amino Acid using HATU

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq), HATU (4 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF.[7]

  • Pre-activation: Allow the activation solution to stand for 1-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling onto another N-methyl residue), a second coupling may be required.

  • Monitoring: Perform a bromophenol blue test to confirm reaction completion.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

graph Coupling_Strategy { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];

Start [label="Couple Fmoc-N-Me-AA", fillcolor="#F1F3F4", fontcolor="#202124"]; Choose_Reagent [label="Select High-Activity\nCoupling Reagent\n(e.g., HATU, PyAOP, COMU)", fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Coupling [label="Perform Coupling\n(1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor with\nBromophenol Blue Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Coupling Complete?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Recouple or\nIncrease Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash and Proceed\nto Next Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Choose_Reagent; Choose_Reagent -> Perform_Coupling; Perform_Coupling -> Monitor; Monitor -> Decision; Decision -> Wash [label=" Yes ", fontcolor="#5F6368", fontsize=10]; Decision -> Recouple [label=" No ", fontcolor="#5F6368", fontsize=10]; Recouple -> Perform_Coupling; }

Caption: Decision workflow for coupling N-methylated amino acids in SPPS.

C. Common Side Reactions and Mitigation Strategies

The synthesis of N-methylated peptides can be prone to several side reactions:

  • Racemization: The harsh activation required for coupling can increase the risk of epimerization. Using reagents like HATU, which are known to suppress racemization, and minimizing pre-activation times are crucial.[9]

  • Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially if Proline is one of the first two residues. Using 2-chlorotrityl chloride resin can sterically hinder this cyclization.[15]

  • Aggregation: N-methylated peptides can be highly hydrophobic and prone to aggregation, which hinders subsequent reaction steps. Using specialized resins (e.g., TentaGel) or modifying synthesis conditions (e.g., higher temperature, different solvents like NMP) can help disrupt aggregation.[15]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminus to form an irreversible guanidinium cap, terminating the peptide chain. This is minimized by pre-activating the amino acid for a short period before adding it to the resin.[15]

III. Impact of N-Methylation on Peptide Properties

The introduction of N-methyl groups has a profound and multifaceted impact on the physicochemical and biological properties of peptides.

A. Enhanced Proteolytic Stability

N-methylation provides a steric shield that protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[16]

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-
(DKLYWWEFL)N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
Hypothetical PeptideUnmodifiedHuman Serum~0.8 hours-
with N,N-Dimethyl-L-ValineHuman Serum~18 hours~22.5
Data sourced from studies on N-methyl scanning mutagenesis and in vitro serum stability.[16][17]
B. Modulation of Receptor Binding Affinity

By constraining the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, potentially enhancing receptor affinity and selectivity. However, the effect is highly position-dependent and can also lead to a decrease in binding.[18]

Peptide AnalogueModificationReceptor SubtypeBinding Affinity (Ki, nM)
Somatostatin OctapeptideParent (non-methylated)hsst20.45
N-Me-Phe³hsst20.18
N-Me-Trp⁸hsst221
Cyclic EnkephalinParent (non-methylated)μ-opioid1.2
δ-opioid2.5
N-Me-Tyr¹μ-opioid0.8
δ-opioid15.6
Data adapted from studies on somatostatin and enkephalin analogues.[18]

Conclusion

The incorporation of N-methylated amino acids is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. While their synthesis and incorporation into peptide chains present challenges due to steric hindrance, these can be effectively overcome through the use of optimized protocols and highly reactive coupling reagents. A thorough understanding of the available synthetic methodologies, coupling strategies, and analytical monitoring techniques is essential for researchers to successfully harness the benefits of N-methylation. The profound impact on proteolytic stability and the ability to fine-tune receptor affinity make N-methylated peptides a critical area of focus in the ongoing development of novel peptide-based therapeutics.

References

Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-Tyr(tBu)-OH, a crucial building block in modern peptide synthesis. This document outlines its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), offering a valuable resource for professionals in drug development and chemical research.

Core Compound Data

This compound, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-tert-butyl-L-tyrosine, is a derivative of the amino acid tyrosine.[1] The presence of the N-methyl group can significantly impact the conformational properties of the resulting peptide, often enhancing its metabolic stability and cell permeability. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, while the fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is central to its application in SPPS.

ParameterValueReferences
CAS Number 133373-24-7[1][2][3][4][5]
Molecular Weight 473.56 g/mol [1][3][6]
Molecular Formula C29H31NO5[1][2][3][4][6]
Form Powder or crystals[3]
Purity ≥97%[3]
Melting Point 186-191 °C[1][3]
Storage Temperature 2-8°C[3]

Application in Peptide Synthesis

This compound is primarily utilized as a monomeric unit in Fmoc-based solid-phase peptide synthesis.[3] SPPS allows for the efficient and controlled assembly of a peptide chain on a solid support. The N-methylation of the peptide backbone can prevent the formation of certain secondary structures and reduce susceptibility to enzymatic degradation, making it a valuable modification in the design of therapeutic peptides.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
  • This is achieved by treating the resin with a 20% solution of piperidine in DMF.
  • The reaction is typically complete within 10-20 minutes.
  • Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

3. Amino Acid Coupling:

  • Dissolve this compound and a coupling reagent (e.g., HATU, HBTU) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the solid support.
  • Simultaneously, the side-chain protecting groups (including the tBu group on the tyrosine) are removed.
  • This is typically achieved by treating the resin with a cleavage cocktail, often a mixture containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

7. Purification:

  • The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether.
  • The precipitated peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Relationships

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of This compound (Coupling Reagent + Base) activation->coupling wash2 DMF Wash coupling->wash2 cycle_end Repeat for Next Amino Acid wash2->cycle_end cycle_end->deprotection Continue Elongation cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) cycle_end->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end_product Final Peptide purification->end_product

Caption: Workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

References

Proper Storage and Handling of Fmoc-N-Me-Tyr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage and handling procedures for Fmoc-N-Me-Tyr(tBu)-OH (Fmoc-N-methyl-O-tert-butyl-L-tyrosine), a critical building block in solid-phase peptide synthesis. Adherence to these guidelines is essential to ensure the chemical integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid.[1] Key identifiers and properties are summarized in the table below.

PropertyValue
Chemical Name Fmoc-N-methyl-O-tert-butyl-L-tyrosine
CAS Number 133373-24-7[1]
Molecular Formula C₂₉H₃₁NO₅[1]
Molecular Weight 473.56 g/mol [1]
Appearance Powder or crystals[1]
Melting Point 186-191 °C[1]

Storage Conditions

Proper storage is crucial to prevent degradation and maintain the quality of this compound. Recommendations vary slightly among suppliers, but the following general guidelines should be followed.

Quantitative Storage Recommendations
ConditionTemperatureDurationNotes
Short-term Storage 2-8°C[1]Up to one weekKeep tightly sealed and protected from moisture.
Long-term Storage -20°CUp to 6 months or longerFor optimal stability, store in a freezer. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

Handling Procedures

Due to the limited availability of a specific safety data sheet (SDS) for this compound, it is prudent to handle it with the care afforded to similar chemical reagents, such as its non-methylated counterpart, Fmoc-Tyr(tBu)-OH. The primary hazards associated with similar powdered amino acid derivatives include skin, eye, and respiratory irritation.[5]

Personal Protective Equipment (PPE)
Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) may be appropriate.
General Handling Practices
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Dispensing: Avoid generating dust when weighing or transferring the powder. Use appropriate tools and techniques for handling solids.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Detailed experimental protocols for the stability and purity analysis of this compound are not widely published. However, standard analytical techniques used for similar compounds, such as High-Performance Liquid Chromatography (HPLC), can be adapted. The following is a representative HPLC protocol for the analysis of the related compound Fmoc-Tyr(tBu)-OH, which can serve as a starting point.[2]

Representative HPLC Purity Analysis Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient appropriate for eluting the compound of interest.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Diagrams

The following diagrams illustrate the logical workflows for the proper storage and handling of this compound.

StorageWorkflow cluster_storage Storage Protocol reception Receival of This compound check_integrity Inspect Container Integrity reception->check_integrity storage_decision Short-term or Long-term Storage? check_integrity->storage_decision short_term Store at 2-8°C storage_decision->short_term Short-term long_term Aliquot and Store at -20°C storage_decision->long_term Long-term usage Ready for Use short_term->usage long_term->usage

Caption: Workflow for the storage of this compound.

HandlingWorkflow cluster_handling Safe Handling Protocol prep Preparation: - Review SDS (if available) - Don appropriate PPE handling Handling: - Use in well-ventilated area - Avoid dust generation prep->handling spill Spill Response: - Isolate area - Use appropriate spill kit handling->spill disposal Disposal: - Dispose of as chemical waste - Follow institutional guidelines handling->disposal spill->disposal

Caption: General workflow for the safe handling of this compound.

References

Safety Datasheet for Fmoc-N-Me-Tyr(tBu)-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Fmoc-N-Me-Tyr(tBu)-OH (Fmoc-N-methyl-O-tert-butyl-L-tyrosine), a key building block in peptide synthesis. Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. This compound is typically a white to off-white powder or crystalline solid.[1][2]

PropertyValue
Chemical Name N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine
Synonyms Fmoc-MeTyr(tBu)-OH
CAS Number 133373-24-7[1][2]
Molecular Formula C₂₉H₃₁NO₅[1][2]
Molecular Weight 473.56 g/mol [1][2]
Appearance Powder or crystals[1][2]
Melting Point 186-191 °C[1][2]
Solubility Soluble in Dimethylformamide (DMF)
Optical Activity [α]22/D -49.0°, c = 0.5% in DMF[1][2]

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may not classify it as a hazardous substance, it is prudent to handle it with care, assuming potential hazards based on aggregated data for similar compounds.

GHS Hazard Statements (Aggregated from multiple sources for similar compounds):

Hazard CodeHazard Statement
H302Harmful if swallowed[3][4]
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3][4]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[5]

  • Skin Contact: May cause skin irritation.[4]

  • Eye Contact: May cause serious eye irritation.[3][4]

  • Ingestion: May be harmful if swallowed.[3][4][5]

First-Aid Measures

Immediate medical attention may be required in case of exposure. Always show the safety data sheet to the attending physician.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

GHS_Pictogram cluster_pictogram GHS Hazard Pictogram cluster_hazards Associated Hazards Pictogram Hazards Harmful if Swallowed (H302) Causes Skin Irritation (H315) Causes Serious Eye Irritation (H319) May Cause Respiratory Irritation (H335)

Caption: GHS Pictogram for Irritant Hazards.

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Practice good industrial hygiene: do not eat, drink, or smoke in work areas and wash hands thoroughly after handling.[6]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Short-term storage: 2-8°C[1][2]

  • Long-term storage: -20°C is recommended for solid this compound to protect it from moisture.[7]

Storage ConditionDurationStability
-20°C (Solid)≥ 4 yearsStable[7][8]
2-8°C (Solid)Not specifiedRecommended for short-term[1][2]
-80°C (in Solution)6 monthsStable[7]
-20°C (in Solution)1 monthStable[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, a dust respirator may be necessary.[5]

  • Containment: Sweep or shovel up the spilled material. Avoid generating dust.

  • Disposal: Place the material into a suitable, labeled container for waste disposal.[5]

  • Cleaning: Clean the spill area thoroughly.

  • Environmental Precautions: Do not let the product enter drains.

Spill_Response_Workflow cluster_spill Accidental Release Workflow Spill Spill Occurs PPE Don Personal Protective Equipment Spill->PPE Step 1 Contain Contain the Spill (Sweep/Shovel) PPE->Contain Step 2 Dispose Place in Labeled Waste Container Contain->Dispose Step 3 Clean Clean Spill Area Dispose->Clean Step 4 Report Report Incident Clean->Report Step 5

Caption: Workflow for Responding to an Accidental Spill.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or when dust formation is likely.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 or P1 dust mask.[5]

Stability and Reactivity

Chemical Stability:

  • Stable under recommended storage conditions.[5]

Incompatible Materials:

  • Strong oxidizing agents.

Hazardous Decomposition Products:

  • Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]

Degradation Pathways:

  • The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc protecting group.

  • The tert-butyl ether protecting group on the tyrosine side chain is generally stable to basic conditions but can be removed by strong acids.[7]

Degradation_Pathway cluster_degradation Primary Degradation Pathways Fmoc_Compound This compound Base_Cleavage Base-catalyzed cleavage of Fmoc group Fmoc_Compound->Base_Cleavage Basic Conditions Acid_Cleavage Strong acid cleavage of tBu group Fmoc_Compound->Acid_Cleavage Acidic Conditions Degraded_Product1 N-Me-Tyr(tBu)-OH + Dibenzofulvene adduct Base_Cleavage->Degraded_Product1 Degraded_Product2 Fmoc-N-Me-Tyr-OH Acid_Cleavage->Degraded_Product2

Caption: Potential Degradation Pathways for this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available information is primarily based on the potential hazards of similar compounds.

  • Acute Toxicity: No specific LD50 data is available for this compound. It is categorized as potentially harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by OSHA.[5]

  • Reproductive Toxicity: No data available.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[5]

  • Aspiration Hazard: No data available.[5]

Experimental Protocols

Forced Degradation Study Protocol:

This protocol is designed to identify potential degradation products and pathways.

  • Acidic Hydrolysis: Dissolve a known amount of this compound in a 0.1 M HCl solution. Heat the solution at 60°C for 24 hours.[7]

  • Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature for 8 hours.[7]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 24 hours.[7]

  • Analysis: Analyze all stressed samples by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and to characterize the degradation products.

HPLC Purity Analysis Protocol:

This protocol is for quantifying the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure the separation of the main compound from any impurities.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Column Temperature: 30°C.[7]

Ecological Information

No specific data is available on the ecological effects of this compound. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.

This guide is intended to provide comprehensive safety information for experienced researchers and professionals. Always consult the specific Safety Data Sheet provided by your supplier and adhere to all institutional safety protocols.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the t-Butyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic deployment of protecting groups is paramount to achieving high-fidelity and efficient molecular construction. Among the arsenal of protective moieties, the tert-butyl (tBu) group stands as a stalwart guardian, prized for its unique combination of steric bulk, stability under a range of conditions, and selective lability. This technical guide provides a comprehensive exploration of the t-butyl protecting group, detailing its fundamental properties, applications in masking various functional groups, and the precise methodologies for its installation and removal. Particular emphasis is placed on its pivotal role in modern drug development and peptide synthesis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its utility.

Core Principles of the t-Butyl Protecting Group

The efficacy of the t-butyl group as a protective shield stems from its distinct structural and electronic properties. The bulky tertiary arrangement of carbon atoms provides significant steric hindrance, effectively shielding the protected functional group from a wide array of reagents. Chemically, the tBu group is characterized by its high stability in neutral and basic environments, as well as its resistance to many nucleophiles and organometallic reagents.[1][2] This robustness allows for extensive chemical modifications on other parts of a molecule without disturbing the protected site.

Conversely, the tBu group's Achilles' heel lies in its susceptibility to acidic conditions. This acid-lability is the cornerstone of its utility, enabling its clean and efficient removal at a desired stage of a synthetic sequence. The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable tertiary carbocation (the t-butyl cation), which typically eliminates as isobutylene gas, driving the reaction to completion.[1][3] This predictable and often irreversible cleavage makes the tBu group an invaluable component of orthogonal protection strategies, most notably in solid-phase peptide synthesis (SPPS).[4]

Applications in Protecting Key Functional Groups

The versatility of the tBu group is evident in its ability to protect a variety of common functional groups, including alcohols, carboxylic acids, amines, and thiols.

t-Butyl Ethers (for Alcohols)

The protection of hydroxyl groups as t-butyl ethers is a common strategy to prevent their unwanted participation in reactions such as oxidation or acylation.[5][6] The t-butyl ether is generally stable to strongly basic conditions and organometallic reagents.[7]

t-Butyl Esters (for Carboxylic Acids)

Masking carboxylic acids as t-butyl esters is a cornerstone of many multi-step syntheses, particularly in peptide chemistry.[8] The t-butyl ester effectively shields the acidic proton and the carbonyl carbon from nucleophilic attack and basic conditions.[1][8]

t-Butyl Carbamates (Boc Group for Amines)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[2][9] It is readily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is a key component of the Boc/Bzl strategy in peptide synthesis.[10][11] The Boc group is stable to a wide range of non-acidic conditions but is easily removed with acids like trifluoroacetic acid (TFA).[2][9]

t-Butyl Thioethers (for Thiols)

The thiol group in cysteine is highly nucleophilic and prone to oxidation, necessitating its protection during peptide synthesis.[12] The t-butyl thioether provides robust protection and can be removed under specific acidic conditions.[13]

Quantitative Data: A Comparative Overview of Protection and Deprotection Methods

The selection of appropriate reagents and conditions for the introduction and removal of the tBu group is critical for the success of a synthetic route. The following tables summarize quantitative data for common methods.

Table 1: Introduction of t-Butyl Protecting Groups
Functional GroupReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Reference(s)
Alcohol (Ether)Isobutylene, cat. H₂SO₄Dichloromethane0 to RTHigh[7]
Alcohol (Ether)t-Butyl 2,2,2-trichloroacetimidate, Tf₂NH, 2,6-lutidineDichloromethaneRTHigh[14]
Carboxylic Acid (Ester)Isobutylene, cat. H₂SO₄Dichloromethane/tert-Butyl AcetateRTHigh[8]
Carboxylic Acid (Ester)tert-Butanol, cat. H₂SO₄DichloromethaneRTHigh[8]
Carboxylic Acid (Ester)Boc₂O, DMAPTHF40High[15]
Amine (Boc-Carbamate)Boc₂O, NaOH or DMAPWater/THF or Acetonitrile0 to RTHigh[2][9]
Table 2: Deprotection of t-Butyl Protecting Groups
Protected GroupReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)Reference(s)
t-Butyl EsterTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT0.5 - 2 h>90[1][3]
t-Butyl EsterFormic Acid-50 - 601 - 3 h>90[1]
t-Butyl Ester85% aq. H₃PO₄DichloromethaneRT - 5012 - 24 hHigh[16][17][18]
t-Butyl EsterZnBr₂DichloromethaneRT24 hGood[3][19]
t-Butyl EsterMagic Blue, Et₃SiHDichloromethaneRT< 1 h~95[20][21]
t-Butyl EtherTrifluoroacetic Acid (TFA)DichloromethaneRTVariableHigh[7]
t-Butyl Ether85% aq. H₃PO₄DichloromethaneRT14 h82[17]
Boc-CarbamateTrifluoroacetic Acid (TFA)DichloromethaneRT< 1 hHigh[9]
Boc-CarbamateHClDioxane or MethanolRTVariableHigh[9]
Boc-CarbamateOxalyl ChlorideMethanolRT1 - 4 hup to 90[22]

Key Experimental Protocols

The following are detailed methodologies for the protection of a carboxylic acid as a t-butyl ester and its subsequent deprotection, as well as the protection of an amine with a Boc group and its removal.

Protocol 1: Protection of a Carboxylic Acid as a t-Butyl Ester using Isobutylene
  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[8]

  • Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid.[8]

  • Bubble excess isobutylene gas through the solution at room temperature. Alternatively, add an excess of liquid isobutylene.[7]

  • Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the t-butyl ester by column chromatography if necessary.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
  • Dissolve the t-butyl ester-containing compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[3][18]

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[18]

  • The crude carboxylic acid can be purified by precipitation, crystallization, or chromatography.

Protocol 3: Protection of an Amine with the Boc Group
  • Dissolve the amine (1.0 equiv.) in a suitable solvent system, such as a mixture of THF and water.

  • Add a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), to the solution.[9]

  • Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 equiv.) to the mixture.[9]

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Perform an aqueous work-up, typically involving extraction with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield the Boc-protected amine.

  • Purify by chromatography if necessary.

Protocol 4: Deprotection of a Boc-Protected Amine using HCl in Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of an appropriate solvent, such as methanol or ethyl acetate.

  • Add a solution of HCl in dioxane (e.g., 4 M) in excess.

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Visualizing the Role of the tBu Group

Diagrams generated using Graphviz (DOT language) provide clear visual representations of key processes involving the tBu protecting group.

Deprotection_Mechanism Ester t-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid Cleavage tBuCation t-Butyl Cation ProtonatedEster->tBuCation Isobutylene Isobutylene (gas) tBuCation->Isobutylene - H+

Mechanism of acid-catalyzed deprotection of t-butyl esters.

Cation_Scavenging TFA_Cleavage TFA-Mediated Cleavage of tBu Group tBu_Cation t-Butyl Cation Generated TFA_Cleavage->tBu_Cation Undesired_Alkylation Undesired Alkylation of Nucleophilic Residues (e.g., Trp, Met) tBu_Cation->Undesired_Alkylation Side Reaction Scavenger_Trapping Trapping by Scavenger (e.g., Thioanisole) tBu_Cation->Scavenger_Trapping Desired Pathway Harmless_Byproduct Harmless Byproduct Scavenger_Trapping->Harmless_Byproduct

Logical relationship of tBu cation generation and scavenging.

Fmoc_tBu_SPPS cluster_Resin Solid Support cluster_Cycle Peptide Elongation Cycle cluster_Final Final Cleavage Resin Resin Deprotection Fmoc Deprotection 20% Piperidine/DMF Resin->Deprotection Start Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Fmoc-AA(tBu)-OH, Coupling Reagents Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection TFA Cocktail Washing2->Final_Cleavage After final coupling Peptide Purified Peptide Final_Cleavage->Peptide

Workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Conclusion

The tert-butyl protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of stability and selective, acid-catalyzed removal provides a robust and versatile strategy for the protection of a wide range of functional groups. A thorough understanding of the principles governing its use, coupled with access to reliable experimental protocols, empowers researchers in academia and industry to design and execute complex synthetic routes with greater efficiency and precision. As the demand for novel pharmaceuticals and complex molecular architectures continues to grow, the strategic application of the tBu group will undoubtedly remain a cornerstone of successful organic synthesis.

References

Core Features of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a testament to its unique chemical properties that enable the efficient and reliable synthesis of complex peptide sequences.[3][4] This technical guide provides a comprehensive overview of the core features of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to inform synthetic strategies.

The utility of the Fmoc group in peptide synthesis is founded on several key characteristics that facilitate a robust and versatile synthetic methodology.[1]

Base Lability and Acid Stability: The hallmark of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically using a secondary amine like piperidine.[1][5] Conversely, it demonstrates exceptional stability under acidic conditions.[3] This differential lability is the foundation of the orthogonal protection strategy in Fmoc-SPPS, allowing for the selective removal of the temporary Nα-Fmoc group at each cycle without affecting the acid-labile protecting groups on the amino acid side chains.[6]

Orthogonal Protection Strategy: Modern SPPS heavily relies on the orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions. In Fmoc-SPPS, the Nα-Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile.[2][6] This allows for the iterative deprotection of the α-amino group for peptide chain elongation, while the side-chain functionalities remain protected until the final cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][3]

UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong ultraviolet (UV) absorbance, a property that can be harnessed for real-time, non-invasive monitoring of the deprotection and coupling steps during automated peptide synthesis.[2][7] The release of the Fmoc group and its dibenzofulvene-piperidine adduct can be quantified spectrophotometrically to ensure reaction completion.[2]

Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][] This is crucial for achieving efficient and complete coupling reactions. However, some derivatives, particularly those with bulky side-chain protecting groups or unprotected polar side chains like asparagine and glutamine, may exhibit limited solubility.[2][9]

Physicochemical Properties of Fmoc-Amino Acids

The selection of appropriate solvents and reaction conditions is critical for successful peptide synthesis. The following table summarizes the general solubility of Fmoc-amino acids in commonly used solvents.

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
DMF Good to excellent for most Fmoc-amino acids.A polar aprotic solvent that effectively solvates protected amino acids. Can degrade to dimethylamine, which may cause premature Fmoc deprotection.[10]
NMP Good to excellent for most Fmoc-amino acids.More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over time compared to DMF.[10]
DCM Limited for many Fmoc-amino acids.Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps.[10]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu), with the latter being more common due to its enhanced stability and lower tendency to cause side reactions.[11][12]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[2] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13] The dibenzofulvene is then scavenged by the excess amine to form a stable adduct.[14]

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-CHR-CO-Resin Intermediate1 Deprotonated Intermediate Fmoc_AA->Intermediate1 Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate1 Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Piperidine_Adduct Scavenging Free_Amine H2N-CHR-CO-Resin Intermediate1->Free_Amine β-elimination DBF Dibenzofulvene Intermediate1->DBF β-elimination DBF->Piperidine_Adduct

Fmoc deprotection mechanism.

Experimental Protocols

Detailed and optimized protocols are essential for the successful application of Fmoc chemistry in SPPS.

Protocol 1: Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain the solution.[12][15]

  • Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

Protocol 2: Amino Acid Coupling

The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions like racemization.[16]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU, or HCTU; 2.9-5 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[16][17]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature.[17]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[12]

The following table provides a comparison of common coupling reagents used in Fmoc-SPPS.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low[16]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low[16]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low[16]
PyBOP Phosphonium Salt30-120 minutes>98>95Low[16]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate
Protocol 3: Cleavage and Final Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[17]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[17][18]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[17]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[17]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[17]

Workflow and Logical Relationships

The cyclical nature of SPPS is well-defined and can be visualized as a workflow.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (Coupling Reagent/Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for each amino acid wash2->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation and Purification cleavage->precipitation end Purified Peptide precipitation->end

References

The Strategic Incorporation of N-Methylated Tyrosine in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of native peptide sequences is a critical strategy in modern drug discovery to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. N-methylation of the peptide backbone, particularly at tyrosine residues, has emerged as a powerful tool to overcome the inherent limitations of peptide-based therapeutics, including rapid enzymatic degradation and poor pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of N-methylated tyrosine in peptide design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for N-Methylation

Peptides are highly selective and potent therapeutic agents, but their clinical utility is often hampered by their susceptibility to proteolytic cleavage and their inherent conformational flexibility, which can lead to reduced receptor binding affinity.[1][2] N-methylation, the substitution of the amide proton with a methyl group, introduces steric hindrance that can significantly increase resistance to enzymatic degradation.[3] Furthermore, this modification restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[4][5]

The incorporation of N-methylated tyrosine is particularly advantageous. The tyrosine residue itself is crucial for the bioactivity of many peptides, playing a key role in molecular recognition and receptor activation through its phenolic side chain.[6] N-methylation of the tyrosine amide bond preserves the critical side-chain functionality while conferring the benefits of increased stability and conformational constraint. A notable example is 2',6'-dimethyl-L-tyrosine (Dmt), a doubly N-methylated analog of tyrosine, which has been instrumental in developing potent and selective opioid receptor ligands.[3]

Quantitative Impact of N-Methylated Tyrosine on Peptide Properties

The introduction of N-methylated tyrosine can profoundly impact the pharmacological profile of a peptide. The following tables summarize key quantitative data, drawing from examples in the literature to illustrate these effects.

Table 1: Comparative Receptor Binding Affinity

PeptideReceptorKᵢ (nM)Fold Change
DALDAMu-Opioid Receptor (rat brain)1.69-
[Dmt¹]DALDAMu-Opioid Receptor (rat brain)0.14311.8-fold increase

Data synthesized from a study on opioid peptide analogues, demonstrating a significant increase in binding affinity upon N-methylation of the N-terminal tyrosine.[7]

Table 2: Hypothetical Comparison of Pharmacokinetic Properties

ParameterPeptide with L-TyrosinePeptide with N-Methyl-D-TyrosineAnticipated Advantage
Enzymatic Half-Life (in plasma) MinutesHoursSignificant increase in stability.[8]
Receptor Binding Affinity (Kᵢ) nM to µMpM to nMPotential for increased affinity due to conformational locking.
Biological Activity (EC₅₀/IC₅₀) VariablePotentially IncreasedCorrelates with changes in binding affinity.
Solubility ModerateIncreasedN-methylation can increase lipophilicity, which may require formulation adjustments.

This table presents a realistic, albeit hypothetical, comparison based on established principles of peptide chemistry and the known effects of N-methylation and D-amino acid substitution.[8]

Key Applications in Drug Design

The unique properties of N-methylated tyrosine have been leveraged in the design of novel therapeutics, particularly in the fields of pain management and oncology.

Opioid Peptides

The N-terminal tyrosine residue is a critical pharmacophore for opioid receptor activation. The incorporation of Dmt at the first position of opioid peptides has led to the development of analogues with exceptionally high affinity and selectivity for the mu-opioid receptor (MOR).[3][7] This modification enhances the peptide's resistance to aminopeptidases, a primary degradation pathway for opioid peptides in vivo.

Somatostatin Analogs

Somatostatin and its analogs are used in the treatment of neuroendocrine tumors and acromegaly. Their mechanism of action involves binding to somatostatin receptors (SSTRs), which can lead to the activation of tyrosine phosphatases, inhibiting cell growth.[9][10] While the literature more commonly describes other modifications in clinically used somatostatin analogs, the principles of N-methylation to enhance stability and receptor affinity are highly applicable to the design of next-generation somatostatin-based therapies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of peptides containing N-methylated tyrosine, as well as for assessing their enzymatic stability.

Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Tyrosine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide incorporating an N-methylated tyrosine residue.[8]

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Me-Tyr(tBu)-OH)

  • Rink Amide resin

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours. To couple the this compound, a stronger coupling reagent like PyAOP or an extended coupling time may be necessary due to the steric hindrance of the N-methyl group.[11]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Enzymatic Degradation Assay in Human Plasma

This assay measures the stability of the synthesized peptide in a biologically relevant matrix.[8]

Materials:

  • Synthesized peptide

  • Human plasma (anticoagulated)

  • Quenching solution: Acetonitrile with 1% TFA

  • LC-MS system

Procedure:

  • Peptide Incubation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS). Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to determine the half-life (t₁/₂) of the peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dmt_Peptide Dmt-Containing Opioid Peptide MOR Mu-Opioid Receptor (MOR) Dmt_Peptide->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia

Figure 1: Mu-Opioid Receptor Signaling Pathway.

somatostatin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SSA Somatostatin Analog (e.g., with N-Me-Tyr) SSTR Somatostatin Receptor (SSTR) SSA->SSTR Binds G_Protein Gi Protein SSTR->G_Protein Activates SHP1 SHP-1 (Tyrosine Phosphatase) G_Protein->SHP1 Activates Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) SHP1->Growth_Factor_Receptor Dephosphorylates Downstream_Signaling Downstream Proliferation Signaling (e.g., MAPK) Growth_Factor_Receptor->Downstream_Signaling Inhibits Anti_Proliferation Anti-Proliferative Effect Downstream_Signaling->Anti_Proliferation

Figure 2: Somatostatin Analog Anti-Proliferative Signaling.

peptide_drug_discovery_workflow Start Lead Peptide Identification Synthesis Synthesis of Native and N-Methylated Analogs Start->Synthesis Purification Purification (RP-HPLC) and Characterization (MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assay Receptor Binding Assay In_Vitro_Screening->Binding_Assay Evaluate Affinity Stability_Assay Enzymatic Stability Assay In_Vitro_Screening->Stability_Assay Evaluate Stability In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Binding_Assay->In_Vivo_Studies Stability_Assay->In_Vivo_Studies In_Vivo_Studies->Synthesis Requires Further Modification Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Promising Candidate End Preclinical Development Lead_Optimization->End

Figure 3: Experimental Workflow for Peptide Drug Discovery.

Conclusion

The incorporation of N-methylated tyrosine into peptide sequences is a highly effective strategy for enhancing their therapeutic potential. This modification offers a dual benefit of increasing enzymatic stability and providing conformational constraint, which can lead to improved receptor binding affinity and selectivity. The data and protocols presented in this guide underscore the significant advantages of this approach in the design of novel peptide-based drugs. As our understanding of the nuanced effects of N-methylation continues to grow, so too will the opportunities for developing next-generation therapeutics with superior pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Protocol for the Efficient Incorporation of Fmoc-N-Me-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Purpose: This document provides a detailed protocol for the incorporation of the sterically hindered, N-methylated amino acid Fmoc-N-Me-Tyr(tBu)-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). It includes recommended coupling conditions, comparative data for coupling reagents, and a troubleshooting guide to address potential challenges.

Introduction

N-methylated amino acids are of significant interest in peptide drug design as they can enhance proteolytic stability, improve membrane permeability, and modulate peptide conformation.[1] However, the incorporation of these modified amino acids, particularly those with additional steric bulk like this compound, presents a synthetic challenge due to the steric hindrance around the nitrogen atom, which can lead to incomplete coupling reactions.[2]

The selection of an appropriate coupling reagent and optimized reaction conditions are critical for the successful synthesis of peptides containing this compound. This application note details a robust protocol utilizing HATU, a highly efficient coupling reagent for sterically hindered amino acids, to ensure high coupling efficiency and minimize the formation of deletion sequences.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is essential for its effective application.

PropertyValue
Formal Name N-α-(9-Fluorenylmethoxycarbonyl)-N-methyl-O-tert-butyl-L-tyrosine
CAS Number 133373-24-7
Molecular Formula C₂₉H₃₁NO₅
Molecular Weight 473.56 g/mol
Appearance White to off-white powder or crystals
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., high concentration of TFA)
Solubility Soluble in DMF, NMP, and other common organic solvents for SPPS.
Storage 2-8°C, desiccated.

Comparative Analysis of Coupling Reagents

For sterically hindered N-methylated amino acids, uronium/aminium and phosphonium salt-based coupling reagents are generally preferred due to their high reactivity. The following table summarizes the key characteristics of commonly used coupling reagents.[4]

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Uronium/Aminium Salt HATU NoneDIPEA, CollidineHighly recommended for N-methylated amino acids. [2] Forms highly reactive OAt-active esters, leading to faster and more complete coupling with a lower risk of racemization.[5]
Uronium/Aminium Salt HBTU / TBTUHOBtDIPEA, NMMEffective for standard couplings, but generally less efficient than HATU for sterically hindered residues.[2]
Uronium/Aminium Salt HCTUNoneDIPEA, CollidineA cost-effective alternative to HATU with comparable efficiency in many cases.[6]
Phosphonium Salt PyBOP / PyAOPHOAt (optional)DIPEA, NMMStrong activating agents with no risk of guanidinylation.[4] Byproducts can be challenging to remove in solution-phase synthesis.
Carbodiimide DICHOBt, OxymaPureNone (or catalytic DMAP for resin loading)Generally not recommended for coupling sterically hindered N-methylated amino acids due to lower reactivity and higher risk of incomplete coupling.

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), reagent grade

  • Acetic anhydride (for capping, optional)

  • Cleavage cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/w/v/v)

  • Cold diethyl ether

SPPS Workflow Diagram

SPPS_Workflow SPPS Cycle for this compound Incorporation start Start: Peptide-Resin with Free N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (3-5x) deprotection->wash1 coupling Coupling: This compound HATU, DIPEA in DMF wash1->coupling wash2 DMF Wash (3-5x) coupling->wash2 monitoring Monitoring (Optional) Bromophenol Blue Test wash2->monitoring monitoring->coupling Incomplete, Recouple next_cycle Proceed to Next Cycle monitoring->next_cycle Coupling Complete

Caption: Iterative cycle for the incorporation of this compound in SPPS.

Detailed Protocol

Step 1: Resin Swelling

  • Place the resin (0.1 mmol) in a fritted syringe reaction vessel.

  • Add DMF (5 mL) and agitate for 30-60 minutes at room temperature to swell the resin.

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5 mL) to the swelled resin.

  • Agitate for 5 minutes and then drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL).

  • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (3 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol) to the mixture.

  • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of N-methylated amino acids, a longer coupling time is recommended.[7]

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Step 5: Monitoring the Coupling Reaction (Optional but Recommended)

  • Perform a Bromophenol Blue test to check for the presence of free secondary amines. The standard Kaiser test is not reliable for N-methylated amino acids.[2]

  • If the test is positive (blue/green beads), indicating incomplete coupling, a second coupling (recoupling) should be performed by repeating Step 3.

  • If recoupling is unsuccessful, consider capping unreacted amines with acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes before proceeding to the next cycle.[8]

Step 6: Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Cleavage and Deprotection

  • After the final coupling and deprotection steps, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.

  • In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 10 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting

The primary challenge in incorporating this compound is incomplete coupling due to steric hindrance.

Troubleshooting_Workflow Troubleshooting Incomplete Coupling start Incomplete Coupling Detected (Positive Bromophenol Blue Test) recouple Perform a Second Coupling (Double Coupling) start->recouple check_reagents Verify Reagent Quality - this compound Purity - Freshness of HATU and Solvents recouple->check_reagents If still incomplete extend_time Extend Coupling Time (up to 12 hours) check_reagents->extend_time capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) extend_time->capping If still incomplete proceed Proceed to Next Cycle capping->proceed

Caption: A stepwise workflow for troubleshooting incomplete coupling reactions.

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of this compound.Perform a double coupling by repeating the coupling step with fresh reagents.[8]
Peptide aggregation on the resin.Switch from DMF to NMP as the solvent. Consider adding chaotropic agents like a low percentage of DMSO.[10]
Insufficient activation or coupling time.Extend the pre-activation time up to 15 minutes and the coupling time up to 4 hours or longer.[11]
Deletion Sequences in Final Product Incomplete Fmoc deprotection of the N-methylated residue.Extend the deprotection time or use a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF).[10]
Incomplete coupling.Implement the solutions for incomplete coupling mentioned above. If the problem persists after recoupling, cap the unreacted amines to prevent the formation of deletion sequences.[8]

Conclusion

The successful incorporation of this compound in SPPS is achievable with an optimized protocol. The use of a highly efficient coupling reagent such as HATU, along with extended coupling times and careful monitoring, is crucial to overcome the steric hindrance associated with this N-methylated amino acid. This protocol provides a reliable framework for researchers to synthesize peptides containing this valuable building block, enabling the exploration of novel peptide therapeutics with enhanced properties.

References

Coupling Reagents for Fmoc-N-Me-Tyr(tBu)-OH: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Tyr(tBu)-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase cell permeability, and modulate conformation and biological activity. However, the coupling of N-methylated amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This necessitates the use of highly efficient coupling reagents and optimized protocols to achieve high coupling yields and minimize side reactions, particularly racemization.

This document provides a comprehensive guide to selecting and utilizing appropriate coupling reagents for the successful incorporation of this compound. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and visual workflows to aid in the synthesis of peptides containing this sterically hindered amino acid.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the efficient incorporation of this compound. The ideal reagent should provide high reactivity to overcome the steric hindrance of the N-methyl group while minimizing the risk of racemization at the α-carbon. Below is a summary of commonly used coupling reagents and their performance characteristics for sterically hindered and N-methylated amino acids. While direct comparative data for this compound is limited, the following table is compiled from studies on similar "difficult" couplings and provides a strong indication of expected performance.[1][2]

Coupling ReagentReagent TypeRecommended BaseRelative Coupling EfficiencyRacemization RiskKey Characteristics & Recommendations
HATU Aminium/Uronium SaltDIPEA, 2,4,6-CollidineVery HighLow to ModerateHighly effective for hindered couplings due to the formation of a highly reactive OAt-active ester.[3][4] The use of the weaker base 2,4,6-collidine is recommended to minimize racemization.[4]
COMU Uronium SaltDIPEA, 2,4,6-CollidineVery HighVery LowA third-generation uronium reagent with coupling efficiencies comparable to or exceeding HATU for difficult sequences.[1] Safer (non-explosive) and more soluble than benzotriazole-based reagents.[3]
HBTU Aminium/Uronium SaltDIPEAHighModerateA widely used and effective reagent, though generally less reactive than HATU for highly hindered couplings.[1]
DIC/OxymaPure® Carbodiimide/AdditiveNone or weak baseHighVery LowA cost-effective and highly efficient system that significantly suppresses racemization.[5] The urea byproduct of DIC is soluble in common washing solvents.
PyBOP Phosphonium SaltDIPEAHighLowA powerful coupling reagent, particularly effective for hindered amino acids. Byproducts are generally non-carcinogenic.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis involving the coupling of this compound. These can be adapted for automated synthesizers.

General Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted syringe or reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection step with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF.

  • Add 2,4,6-Collidine to the solution and allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[3]

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Monitoring (Optional): Perform a Chloranil test to check for the presence of free secondary amines. A negative result (colorless or pale yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling using COMU

COMU is a highly efficient and safer alternative to benzotriazole-based reagents, particularly for difficult couplings.

Materials:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA or 2,4,6-Collidine (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Amino Acid Activation: In a separate vial, dissolve this compound and COMU in DMF.

  • Add DIPEA or 2,4,6-Collidine and allow for a brief pre-activation of 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, a longer reaction time or a double coupling may be beneficial.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional): Use the Chloranil test to confirm the completion of the coupling.

Protocol 3: Coupling using DIC/OxymaPure®

This method is highly recommended for minimizing racemization.

Materials:

  • This compound (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation Mixture Preparation: In a separate vial, dissolve this compound and OxymaPure® in DMF.

  • Coupling: Add the amino acid/OxymaPure® solution to the deprotected resin, followed by the addition of DIC.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Monitoring (Optional): Perform a Chloranil test to assess the completeness of the reaction.

Visualizing the Workflow and Logic

General SPPS Cycle for this compound Coupling

SPPS_Cycle Resin Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Coupling: This compound + Coupling Reagent + Base Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Next_Cycle Next Deprotection or Cleavage Wash_2->Next_Cycle

Caption: A single cycle of this compound incorporation in SPPS.

Activation Pathway using Uronium/Aminium Reagents

Activation_Pathway cluster_reactants Reactants Fmoc_AA This compound Active_Ester Highly Reactive Active Ester Fmoc_AA->Active_Ester Activation Coupling_Reagent Uronium/Aminium Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester Activation Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Coupled_Peptide Coupling

Caption: Carboxylic acid activation by uronium/aminium reagents.

Decision Flowchart for Coupling Reagent Selection

Decision_Flowchart decision decision recommendation recommendation Start Start: Coupling of This compound Racemization_Concern High Concern for Racemization? Start->Racemization_Concern Highest_Efficiency Highest Possible Efficiency Required? Racemization_Concern->Highest_Efficiency No Use_DIC_Oxyma Use DIC/OxymaPure® Racemization_Concern->Use_DIC_Oxyma Yes Cost_Constraint Strict Cost Constraints? Use_HATU Use HATU Cost_Constraint->Use_HATU No Use_HBTU Consider HBTU Cost_Constraint->Use_HBTU Yes Highest_Efficiency->Cost_Constraint No Use_COMU Use COMU Highest_Efficiency->Use_COMU Yes

Caption: A guide for selecting the appropriate coupling reagent.

Conclusion

The successful incorporation of the sterically demanding this compound residue is achievable with the careful selection of coupling reagents and optimization of reaction conditions. For couplings where minimizing racemization is the absolute priority, the DIC/OxymaPure® system is highly recommended. For achieving the highest coupling efficiency, particularly in challenging sequences, the new generation uronium salt COMU and the well-established HATU are the reagents of choice. By following the detailed protocols and considering the comparative data presented, researchers can significantly improve the outcomes of their peptide synthesis endeavors involving N-methylated amino acids.

References

Application Notes and Protocols for the Deprotection of the Fmoc Group from N-Me-Tyr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups. The incorporation of N-methylated amino acids, such as N-Me-Tyr(tBu), into peptide sequences can significantly enhance proteolytic stability and modulate biological activity. However, the steric hindrance introduced by the N-methyl group can pose challenges for the efficient removal of the Fmoc protecting group, potentially leading to incomplete deprotection and the formation of deletion sequences.

These application notes provide a comprehensive guide to the deprotection of the Fmoc group from N-Me-Tyr(tBu), offering a comparative analysis of various deprotection conditions and detailed experimental protocols. The information presented is intended to assist researchers in optimizing their synthetic strategies to achieve high-purity N-methylated peptides.

Core Principles of Fmoc Deprotection

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction, releasing the free N-terminal secondary amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess secondary amine also acts as a scavenger, trapping the reactive DBF to form a stable adduct that is subsequently washed away.

Challenges with N-Methylated Amino Acids

The N-methylation of an amino acid introduces significant steric bulk around the α-nitrogen, which can impede the approach of the deprotection base. This steric hindrance can lead to slower and incomplete Fmoc removal when using standard deprotection protocols, necessitating the use of stronger base cocktails or extended reaction times to ensure complete deprotection.

Comparative Analysis of Deprotection Reagents

The selection of the appropriate deprotection reagent and conditions is critical for the successful synthesis of peptides containing N-Me-Tyr(tBu). Below is a summary of commonly used deprotection cocktails and their recommended applications.

Deprotection ReagentConcentrationTypical Reaction TimeAdvantagesDisadvantagesRecommended Use
Piperidine in DMF20% (v/v)2 x 10-20 minStandard, well-established protocol.May be inefficient for sterically hindered N-methylated residues, leading to incomplete deprotection.Initial optimization for non-hindered sequences.
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)2 x 5-10 minVery fast and effective for sterically hindered residues.[1]Can increase the risk of side reactions such as aspartimide formation if Asp is present in the sequence.[1]For persistent incomplete deprotection where extended piperidine treatment fails.[1]
DBU/Piperazine in DMF2% DBU / 5% Piperazine (v/v)2 x 5-10 minFast deprotection with potentially reduced risk of certain side reactions compared to DBU/piperidine.More complex cocktail to prepare.An alternative accelerated protocol for sterically hindered residues.[2]

Experimental Protocols

The following are detailed protocols for the deprotection of the Fmoc group from a resin-bound peptide containing an N-terminal N-Me-Tyr(tBu) residue.

Protocol 1: Standard Deprotection with 20% Piperidine in DMF

This protocol is a starting point but may require optimization for N-Me-Tyr(tBu).

Materials:

  • Fmoc-N-Me-Tyr(tBu)-peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 10-20 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for an additional 10-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): A small sample of the resin can be subjected to a qualitative test (e.g., chloranil test for secondary amines) to confirm the presence of the free N-methyl amine.

Protocol 2: Accelerated Deprotection with DBU/Piperidine in DMF

This protocol is recommended for cases where standard conditions lead to incomplete deprotection of N-Me-Tyr(tBu).

Materials:

  • Fmoc-N-Me-Tyr(tBu)-peptide-resin

  • Deprotection Cocktail: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the DBU/piperidine deprotection cocktail to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine deprotection cocktail and agitate for an additional 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional): Perform a qualitative test to confirm the completion of the deprotection.

Workflow and Logic Diagrams

The following diagrams illustrate the deprotection process and the decision-making logic for choosing a protocol.

DeprotectionWorkflow Resin Fmoc-N-Me-Tyr(tBu)-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (Piperidine or DBU Cocktail) Swell->Deprotection Wash Wash with DMF Deprotection->Wash FreeAmine H-N(Me)-Tyr(tBu)-Resin Wash->FreeAmine

Caption: General workflow for Fmoc deprotection in SPPS.

ProtocolSelection Start Start with N-Me-Tyr(tBu) residue StandardProtocol Use Standard Protocol (20% Piperidine/DMF) Start->StandardProtocol CheckCompletion Deprotection Complete? StandardProtocol->CheckCompletion AcceleratedProtocol Use Accelerated Protocol (DBU/Piperidine) CheckCompletion->AcceleratedProtocol No Proceed Proceed to next coupling step CheckCompletion->Proceed Yes AcceleratedProtocol->Proceed

References

Application Notes and Protocols: Activation Methods for Fmoc-N-Me-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Tyr(tBu)-OH, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][3] The selection of an appropriate activation method and coupling reagent is therefore critical to overcome these synthetic hurdles and achieve high yields of the desired N-methylated peptide.

These application notes provide a comprehensive overview of the most effective activation methods for this compound, a detailed comparison of common coupling reagents, and step-by-step experimental protocols.

Challenges in Coupling N-Methylated Amino Acids

The primary difficulty in coupling N-methylated amino acids arises from the increased steric bulk and reduced nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain.[1] This steric hindrance impedes the approach of the activated carboxyl group of the incoming this compound, slowing down the rate of peptide bond formation. Consequently, standard coupling conditions that are efficient for non-methylated amino acids often result in low coupling yields. To drive the reaction to completion, highly reactive coupling reagents are required.[1]

Comparison of Coupling Reagents

For sterically hindered couplings involving N-methylated amino acids, uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity.[3] Carbodiimide-based reagents like DIC, while cost-effective, are often less effective for these challenging couplings.[2] The following table summarizes the performance of key coupling reagents for the incorporation of this compound.

Reagent ClassCoupling ReagentCommon AdditivesTypical Coupling TimeCoupling EfficiencyKey Characteristics & Recommendations
Uronium/Aminium Salts HATUNone30 - 60 minHighHighly efficient for sterically hindered couplings.[2] Reacts rapidly with less epimerization.[4] Can cause guanidinylation of the N-terminus if not pre-activated correctly.[1]
HBTU/TBTUHOBt30 - 60 minModerate to HighPopular and efficient reagents, but generally less effective than HATU for N-methylated residues.[2][5]
COMUNone30 - 60 minHighCoupling efficiency comparable to HATU, with improved safety and solubility profile as it is based on OxymaPure instead of the potentially explosive HOBt or HOAt.[6]
Phosphonium Salts PyAOPNone30 - 60 minHighVery effective for coupling N-methylated amino acids, particularly when coupling to another N-methylated residue.[4][7]
PyBOPHOAt30 - 60 minHighEfficient coupling with minimal risk of guanidinylation.[3] Often used with HOAt for N-methyl amino acids.[7]
PyBrOPNone1 - 2 hoursHighA more reactive phosphonium salt, useful for particularly difficult couplings, but may increase the risk of racemization with prolonged reaction times.[2][8]
Carbodiimides DICHOBt, OxymaPure1 - 4 hoursLow to ModerateGenerally not recommended for sterically hindered N-methylated amino acids due to lower reactivity.[2]

Experimental Protocols

The following protocols describe the coupling of this compound to a resin-bound peptide with a free N-terminal amine. The procedures assume a standard solid-phase peptide synthesis setup.

General Resin Preparation and Fmoc Deprotection
  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[9]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).[9]

Protocol 1: Coupling using HATU

HATU is a highly recommended reagent for coupling sterically hindered amino acids.

Materials:

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF (peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes. This minimizes the risk of N-terminal guanidinylation.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Optional: Perform a bromophenol blue test to monitor the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a second coupling is recommended.[2]

Protocol 2: Coupling using PyAOP

PyAOP is a phosphonium salt-based reagent that is also highly effective for coupling sterically hindered amino acids and avoids the risk of N-terminal guanidinylation.[3]

Materials:

  • This compound (3 equivalents)

  • PyAOP (3 equivalents)

  • DIPEA or 2,4,6-Collidine (6 equivalents)

  • DMF (peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Follow the same resin preparation and deprotection steps as in Protocol 1.

  • In a separate vial, dissolve this compound and PyAOP in DMF.

  • Add DIPEA or 2,4,6-Collidine to the solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Optional: Monitor the coupling reaction using the bromophenol blue test.

Visualizing the Workflow and Activation

To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the logical workflow of the coupling reaction and the activation mechanism of this compound.

G cluster_workflow Experimental Workflow Resin_Prep Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling to Resin Washing_1->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent + Base) Activation->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Monitoring Monitoring (Bromophenol Blue Test) Washing_2->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

G cluster_activation Activation Mechanism with a Uronium Salt (e.g., HATU) AA This compound (Carboxylic Acid) Activated_Ester Activated OAt-Ester Intermediate AA->Activated_Ester Activation Coupling_Reagent HATU + Base (DIPEA) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (Free N-terminal Amine) Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of this compound activation.

Troubleshooting and Optimization

  • Incomplete Coupling: If the bromophenol blue test remains positive (blue/green), a second coupling (recoupling) should be performed. For particularly difficult sequences, such as coupling an N-methylated amino acid onto another N-methylated residue, a double coupling is often necessary.[1]

  • Racemization: While Fmoc-amino acids are generally resistant to racemization, the risk increases with highly activating reagents and prolonged activation times.[9] To minimize racemization:

    • Use a weaker base like 2,4,6-collidine in place of DIPEA.[10]

    • Minimize the pre-activation time before adding the activated amino acid to the resin.[9]

    • Avoid elevated temperatures unless necessary for a particularly difficult coupling.

  • Guanidinylation: When using uronium/aminium reagents like HATU, pre-activating the amino acid for a short period (1-2 minutes) before adding it to the resin can minimize the formation of an irreversible guanidinium cap on the N-terminus.[1]

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is highly dependent on the choice of coupling reagent and reaction conditions. For this sterically demanding amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU and PyAOP is strongly recommended. Standard coupling reagents like DIC/HOBt are less effective and may lead to incomplete reactions. The provided protocols and comparative data serve as a valuable resource for researchers to optimize the synthesis of N-methylated peptides, ultimately aiding in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Tyr(tBu)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and conformational rigidity.[1] Fmoc-N-Me-Tyr(tBu)-OH is a critical building block for introducing N-methylated tyrosine residues in solid-phase peptide synthesis (SPPS). The N-methyl group provides steric hindrance that can be challenging for standard coupling protocols, often leading to lower yields and purity if not optimized.[1] These application notes provide detailed protocols and technical guidance for the efficient incorporation of this compound using automated peptide synthesizers, with a focus on maximizing coupling efficiency and minimizing side reactions.

Physicochemical Properties

A clear understanding of the properties of this compound is essential for its effective use.

PropertyValue
Full Chemical Name Fmoc-N-methyl-O-(tert-butyl)-L-tyrosine
CAS Number 133373-24-7
Molecular Formula C₂₉H₃₁NO₅
Molecular Weight 473.56 g/mol
Appearance White to off-white powder or crystals
Side-Chain Protection tert-Butyl (tBu)
Nα-Protection 9-Fluorenylmethyloxycarbonyl (Fmoc)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., TFA-based cleavage cocktails)

Data Presentation: Quantitative Comparison

The primary challenge in utilizing this compound is overcoming the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies compared to its non-methylated counterpart, Fmoc-Tyr(tBu)-OH. The following table provides a representative comparison of the synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-Phe-Leu vs. [N-Me-Tyr]-Ala-Gly-Phe-Leu) on an automated peptide synthesizer.

ParameterFmoc-Tyr(tBu)-OHThis compound
Coupling Time (per cycle) 1-2 hours2-4 hours (or double coupling)
Crude Peptide Purity (by HPLC) Typically >85%Typically 60-75%
Overall Yield HighModerate to Low
Common Side Reactions Minimal with optimized protocolsDeletion sequences, incomplete capping

Note: This data is illustrative and based on general observations in the synthesis of N-methylated peptides. Actual results will vary depending on the peptide sequence, synthesizer, and specific protocol used.

Experimental Protocols

Protocol 1: Automated Synthesis of a Peptide Containing N-Me-Tyr

This protocol is designed for a standard automated microwave peptide synthesizer and is optimized for the incorporation of the sterically hindered this compound.

Materials:

  • This compound

  • Other Fmoc-amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Instrumentation:

  • Automated Microwave Peptide Synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • React for 30-60 minutes at room temperature or with microwave heating according to the instrument's standard protocols.

    • Wash the resin with DMF.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • React for 2-4 hours at room temperature, or for an extended time (e.g., 2 x 30 minutes) with microwave heating.

    • Recommendation: Perform a double coupling. After the initial coupling and washing, repeat this step to ensure maximum incorporation.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Analysis and Purification:

    • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to determine purity.[3]

    • Purify the peptide by preparative RP-HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Troubleshooting Guide for N-Methylated Peptide Synthesis
IssuePossible CauseRecommended Solution
Low Coupling Efficiency Steric hindrance of the N-methyl group.- Use a highly efficient coupling reagent like HATU or PyBroP. - Increase the coupling time (up to 4 hours). - Perform a double coupling. - Increase the reaction temperature (if synthesizer allows).
Deletion Sequences Incomplete coupling of the N-methylated amino acid.- Implement the solutions for low coupling efficiency. - Consider capping unreacted amines with acetic anhydride after the coupling step.
Poor Crude Purity Accumulation of deletion sequences and other side products.- Optimize the coupling protocol for the N-methylated residue. - Ensure high-purity this compound is used.
Racemization Over-activation with some coupling reagents.- Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if the N-methylated residue is prone to racemization.

Mandatory Visualizations

G cluster_workflow Automated Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling (DMF, 30 min) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (HATU/DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Sequence Complete? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat_Cycle->Final_Cleavage Yes Purification_Analysis Purification & Analysis (HPLC/MS) Final_Cleavage->Purification_Analysis End End Purification_Analysis->End G cluster_pathway Mu-Opioid Receptor Signaling Pathway Opioid_Peptide Opioid Peptide (e.g., [N-Me-Tyr]-Enkephalin) MOR Mu-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia K_Channel->Analgesia Leads to Ca_Channel->Analgesia Contributes to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Tolerance Tolerance Internalization->Tolerance Leads to

References

Synthesis of Cyclic Peptides Incorporating N-Methylated Tyrosine: Application Notes and Protocols Using Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing N-methylated tyrosine, utilizing Fmoc-N-Me-Tyr(tBu)-OH as a key building block. The incorporation of N-methylated amino acids, such as N-methyltyrosine, into cyclic peptides offers significant advantages in drug discovery and development by enhancing proteolytic stability, improving membrane permeability, and providing conformational constraints that can lead to increased potency and selectivity.[1][2]

The protocols outlined below cover the solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by both on-resin and in-solution cyclization strategies.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

The steric hindrance of the N-methyl group makes the coupling of this compound challenging.[3][4][5] The selection of a highly efficient coupling reagent is crucial for achieving high yields and purity.

Coupling ReagentClassRelative Effectiveness for Hindered CouplingsKey Advantages
HATU Uronium/Aminium SaltVery HighHighly reactive, very effective for hindered couplings.[4][6]
HCTU Uronium/Aminium SaltVery HighSimilar reactivity to HATU, often more cost-effective.[6]
COMU Uronium/Aminium SaltVery HighPotent and useful for extremely difficult couplings.[3]
PyBOP Phosphonium SaltHighGood for routine and somewhat difficult couplings.
DIC/HOBt CarbodiimideModerateCost-effective, but may require longer reaction times or double coupling.[5]
Table 2: Comparison of Cyclization Strategies for N-Methylated Peptides

The choice between on-resin and in-solution cyclization depends on the peptide sequence and desired scale.

Cyclization StrategyTypical YieldsAdvantagesDisadvantages
On-Resin Cyclization 60-95% (sequence dependent)[7][8]Pseudo-dilution effect minimizes intermolecular reactions; fewer purification steps.[7]Resin-bound peptide may have conformational restrictions hindering cyclization.
In-Solution Cyclization 50-70% (sequence dependent)[9][10]Peptide is free to adopt a favorable conformation for cyclization.Requires high dilution to avoid oligomerization; additional purification steps needed.[7][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual solid-phase synthesis of a linear peptide containing N-Me-Tyr(tBu) using an Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HCTU, 2.9 eq.) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 eq.) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin as described in step 2.

4. Coupling of this compound:

  • Due to steric hindrance, a more potent coupling reagent is recommended.[3][5]

  • Pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[4]

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Consider increasing the reaction temperature to 50-60°C to improve coupling efficiency.[11]

  • Monitor the reaction completion (e.g., using the bromophenol blue test, as the Kaiser test is not suitable for N-methylated amines).[4]

  • If the coupling is incomplete, perform a second coupling with a fresh solution of activated this compound.[12]

  • Wash the resin as described in step 2.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Cyclization

This method takes advantage of the pseudo-dilution principle on the solid support to favor intramolecular cyclization.

1. Linear Peptide Preparation:

  • Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., a resin with a side-chain linker for a trifunctional amino acid like Asp or Glu).

2. Side-Chain Deprotection:

  • Selectively deprotect the side chains of the amino acids that will form the cyclic bond, while all other protecting groups, including the one on the resin linker, remain intact.

3. On-Resin Cyclization:

  • In a reaction vessel, swell the resin-bound peptide in DMF.

  • Add a solution of a cyclization reagent (e.g., HATU/DIPEA or PyBOP/DIPEA) in DMF.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

4. Cleavage and Global Deprotection:

  • Wash the resin thoroughly with DMF and DCM.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

5. Precipitation and Purification:

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: In-Solution Cyclization

This approach involves cleaving the linear peptide from the resin first and then performing the cyclization in a dilute solution.

1. Linear Peptide Cleavage:

  • After synthesizing the linear peptide (Protocol 1), cleave it from the resin using a cleavage cocktail as described in Protocol 2, step 4.

  • Precipitate and purify the linear peptide by RP-HPLC.

2. In-Solution Cyclization:

  • Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.[9]

  • Add the cyclization reagent (e.g., HATU/DIPEA) to the peptide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC-MS.

3. Purification:

  • Remove the solvent under reduced pressure.

  • Purify the crude cyclic peptide by RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 DMF coupling_std Standard AA Coupling deprotection1->coupling_std 20% Piperidine/DMF coupling_nme This compound Coupling deprotection1->coupling_nme HATU/DIPEA coupling_std->deprotection1 HCTU/DIPEA coupling_std->coupling_nme Repeat for sequence deprotection_final Final Fmoc Deprotection coupling_nme->deprotection_final Wash on_resin On-Resin Cyclization deprotection_final->on_resin cleavage Cleavage & Deprotection deprotection_final->cleavage For in-solution path on_resin->cleavage in_solution In-Solution Cyclization purification Purification (RP-HPLC) in_solution->purification Cyclization Reagents cleavage->in_solution TFA Cocktail cleavage->purification TFA Cocktail final_product Cyclic Peptide purification->final_product spss_cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle cyclization_options linear_peptide Linear Peptide Precursor on_resin On-Resin Cyclization linear_peptide->on_resin Resin-bound cleavage1 Cleavage from Resin linear_peptide->cleavage1 Cleaved cleavage2 Cleavage from Resin on_resin->cleavage2 in_solution In-Solution Cyclization purification2 Purification in_solution->purification2 cleavage1->in_solution purification1 Purification cleavage2->purification1 cyclic_product1 Final Cyclic Peptide purification1->cyclic_product1 cyclic_product2 Final Cyclic Peptide purification2->cyclic_product2

References

Application Notes and Protocols for N-Methylated Amino acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated (N-Me) amino acids into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] This modification protects the amide bond from proteolytic degradation, leading to a longer plasma half-life.[2] However, the steric hindrance posed by the N-methyl group makes the formation of the peptide bond challenging, often leading to slow reaction times, incomplete couplings, and racemization.[1] The selection of an appropriate and efficient coupling reagent is therefore paramount to successfully synthesizing N-methylated peptides.[1][3] These application notes provide a comparative overview of common coupling reagents and detailed protocols for their use in the efficient incorporation of N-methylated amino acids.

I. Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-N-methyl-amino acids is a crucial first step for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). While a variety of these building blocks are commercially available, in-house synthesis can be a cost-effective alternative.

A. Lewis Acid-Catalyzed Synthesis

A highly efficient method for synthesizing Fmoc-N-methyl-α-amino acids involves the reductive opening of an intermediate 5-oxazolidinone ring using a Lewis acid catalyst. This approach offers excellent yields and is more environmentally benign compared to traditional methods.[4]

Protocol 1: Lewis Acid-Catalyzed Synthesis of Fmoc-N-Methyl-Amino Acids [4]

  • Oxazolidinone Formation: The starting Fmoc-amino acid is reacted with paraformaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene to form the corresponding 5-oxazolidinone.

  • Reductive Ring Opening: The purified oxazolidinone is then dissolved in a solvent such as dichloromethane (DCM) and treated with a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., aluminum chloride or boron trifluoride etherate).

  • Work-up and Purification: The reaction is quenched, and the Fmoc-N-methyl-amino acid is extracted. The crude product is often pure enough for use in SPPS without further purification by flash chromatography.[4]

B. Solid-Phase Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin

An alternative solid-phase approach utilizes 2-CTC resin as a temporary protecting group for the carboxylic acid.[5] This method allows for efficient N-methylation on the solid support, followed by cleavage to yield the desired Fmoc-N-methyl-amino acid.

Protocol 2: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids [5]

  • Resin Loading: The Fmoc-amino acid is attached to the 2-CTC resin.

  • N-Methylation: The α-amino group is first protected with an o-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[5]

  • Deprotection and Cleavage: The o-NBS group is removed, and the Fmoc-N-methyl-amino acid is cleaved from the resin using a mild acidic solution (e.g., 1% TFA in DCM).[5]

II. Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support presents a significant challenge due to the steric hindrance of the N-methyl group. This necessitates the use of highly reactive coupling reagents and optimized protocols.

A. Overview of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization.[1][3] Coupling reagents are generally categorized into uronium/aminium salts and phosphonium salts.[1][3]

Reagent Class Examples Advantages Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly efficient, especially for hindered couplings.[3][6][7]Can cause guanidinylation of the N-terminal amine.[1] HATU is based on potentially explosive HOAt.[3]
Phosphonium Salts PyBOP, PyAOPEfficient coupling, avoids guanidinylation side reactions.[3] Byproducts are generally less hazardous than older phosphonium reagents.Generally less reactive than HATU.[3]
Other T3P®Excellent for substrates prone to epimerization.[3] Non-toxic and non-allergenic byproducts.Application is fundamentally different from other reagents.
B. Experimental Protocols for Coupling

The following are generalized protocols for the coupling of Fmoc-N-methyl-amino acids during SPPS. Optimization may be required based on the specific sequence and residues involved.

Protocol 3: General SPPS Coupling of Fmoc-N-Methyl-Amino Acids

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminal amino acid.[1] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (typically 3-5 equivalents relative to the resin loading) in DMF. Add the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA, 6-10 equivalents).[8] Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours.[1] For particularly difficult couplings, such as coupling to another N-methylated residue, longer reaction times or a double coupling may be necessary.[1][8]

  • Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF, DCM, and then DMF again to remove any unreacted reagents and byproducts.[1]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a colorimetric test such as the bromophenol blue test, as traditional ninhydrin tests are not effective for secondary amines.[8]

III. On-Resin N-Methylation of Peptides

An alternative strategy to incorporating pre-synthesized Fmoc-N-methyl-amino acids is to perform the N-methylation reaction directly on the resin-bound peptide. This is a three-step procedure that is compatible with SPPS.[2][9]

Protocol 4: On-Resin N-Methylation [2][9]

  • Sulfonylation: The N-terminal amine of the peptide-resin is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like 4-dimethylaminopyridine (DMAP).[9]

  • Methylation: The sulfonamide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base to reveal the N-methylated amine, which is then ready for the next coupling step.

IV. Data Presentation

The following tables summarize quantitative data related to the performance of various coupling reagents for the incorporation of sterically hindered and N-methylated amino acids.

Table 1: Performance of Coupling Reagents for Sterically Hindered Amino Acids [3]

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
T3P® Epimerization-prone substratesHighVariesMinimal

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[3]

Table 2: Comparison of Common Coupling Reagents [1][3]

ReagentActivating AdditiveBaseTypical Coupling Efficiency for N-Me Amino AcidsRacemization RiskKey Considerations
HATU Internal (HOAt)DIEAVery HighLowHighly efficient, but can cause guanidinylation.[1] Based on potentially explosive HOAt.[3]
HBTU Internal (HOBt)DIEAHighLowPopular and efficient, but can have allergenic potential.[3]
COMU Internal (OxymaPure)DIEAVery HighVery LowSafer alternative to HATU as it is not based on explosive additives.[3]
PyBOP Internal (HOBt)DIEAModerate to HighLowAvoids guanidinylation side reactions.[1]

V. Mandatory Visualizations

experimental_workflow cluster_synthesis Fmoc-N-Me-AA Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Fmoc_AA Fmoc-Amino Acid Oxazolidinone Oxazolidinone Formation Fmoc_AA->Oxazolidinone Reduction Reductive Opening Oxazolidinone->Reduction Fmoc_N_Me_AA Fmoc-N-Methyl-AA Reduction->Fmoc_N_Me_AA Activation AA Activation Fmoc_N_Me_AA->Activation Resin Peptide-Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin Washing->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide N-Methylated Peptide Purification->Final_Peptide

Caption: Overall experimental workflow for N-methylated amino acid incorporation.

coupling_pathway Fmoc_N_Me_AA Fmoc-N-Me-AA-COOH Active_Ester Activated OAt-Ester Fmoc_N_Me_AA->Active_Ester Activation HATU HATU + DIEA Coupled_Peptide Fmoc-N-Me-AA-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts Release of

Caption: Activation and coupling pathway using HATU.

Caption: Troubleshooting guide for incomplete coupling reactions.

References

The Strategic Application of Fmoc-N-Me-Tyr(tBu)-OH in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Tyr(tBu)-OH, a cornerstone building block in peptide chemistry, is playing an increasingly pivotal role in the development of next-generation peptide therapeutics. Its unique structural features offer a powerful tool to overcome the inherent pharmacokinetic limitations of native peptides, thereby enhancing their potential as viable drug candidates. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development workflows.

Application Notes

The incorporation of N-methylation, specifically at the tyrosine residue using this compound, imparts several advantageous properties to peptide drug candidates. This strategic modification is a key tactic in medicinal chemistry to enhance the "drug-like" characteristics of peptides.[1][2][3][4][5][6]

Key Advantages of Incorporating N-Methylated Tyrosine:

  • Enhanced Metabolic Stability: The N-methyl group on the peptide backbone provides steric hindrance, effectively shielding the adjacent peptide bond from cleavage by proteolytic enzymes.[4][7] This leads to a significantly longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, leading to increased lipophilicity.[2][5] This enhancement in passive diffusion across cellular membranes can lead to improved oral bioavailability, a highly sought-after property for peptide drugs.[2]

  • Modulation of Receptor Affinity and Selectivity: The conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][5] This can result in more potent and targeted therapeutic effects with fewer off-target side effects.

  • Versatility in Peptide Library Synthesis: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), making it an ideal component for the creation of diverse peptide libraries.[8] These libraries are invaluable for high-throughput screening and the discovery of novel peptide leads with optimized properties.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in peptide synthesis.

ParameterTypical Value/RangeNotes
Purity >97%High purity of the building block is crucial for successful peptide synthesis.
Coupling Efficiency 85-95%Coupling onto an N-methylated amino acid can be slower and may require optimized coupling reagents and longer reaction times.
Fmoc Deprotection Time 5-20 minutesStandard conditions using 20% piperidine in DMF are typically effective.
Cleavage from Resin 1-3 hoursDependent on the resin and cleavage cocktail used. Reagent K is a common choice.[9][10]
Optical Rotation [α]22/D -49.0° (c = 0.5% in DMF)A key quality control parameter for ensuring the stereochemical integrity of the amino acid derivative.

Experimental Protocols

Detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: Coupling to the N-methylated amine can be slower than to a primary amine.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. For N-methylated residues, a chloranil test is a more reliable alternative.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

    • Wash the resin with DMF.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the tert-butyl (tBu) side-chain protecting group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT))[9][10][11]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cold cleavage cocktail to the resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Pellet the peptide by centrifugation.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor (contains Tyr residues) GLP1->GLP1R Binding AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin Peptide_Drug_Discovery_Workflow cluster_synthesis Peptide Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A Peptide Design & Incorporation of This compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E In vitro Biological Assays (e.g., Receptor Binding) D->E F Pharmacokinetic Profiling (Stability, Permeability) E->F G Lead Optimization F->G H In vivo Efficacy Studies G->H I Toxicology Studies H->I J Clinical Trials I->J

References

Application Notes and Protocols for the Analysis of Peptides Containing N-Me-Tyr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids, such as N-methylated and side-chain protected residues, is a key strategy in modern peptide drug development. N-methylation of the peptide backbone can enhance metabolic stability by protecting against enzymatic degradation and improve membrane permeability. The tert-butyl (tBu) group is a common and robust protecting group for the phenolic hydroxyl function of tyrosine, preventing side reactions during synthesis.[1][2] The combination, N-Me-Tyr(tBu), thus presents unique characteristics that require specific analytical considerations.

These application notes provide a comprehensive overview of the primary analytical techniques for the characterization, purification, and quantification of synthetic peptides containing the N-Me-Tyr(tBu) residue. Detailed protocols are provided to guide researchers in setting up and executing these essential analyses.

Chromatographic Analysis: Reversed-Phase HPLC (RP-HPLC)

Application Note:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides.[3] The separation is based on the hydrophobicity of the molecules. The presence of both an N-methyl group and a tBu-ether on the tyrosine residue significantly increases the overall hydrophobicity of the peptide compared to its unmodified counterpart.[3] This increased retention on non-polar stationary phases (like C18) must be accounted for during method development. A shallower gradient of the organic mobile phase (typically acetonitrile) is often required to achieve optimal resolution from closely eluting impurities, such as deletion sequences or incompletely deprotected species.[3] UV detection is standard, with monitoring at 210-220 nm for the peptide backbone and ~280 nm for the tyrosine aromatic ring.[4]

Experimental Workflow for Peptide Analysis

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Purity Check cluster_characterization Characterization & Quantification Crude Crude Peptide (Post-synthesis & Cleavage) PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Purify AnalyticalHPLC1 Analytical RP-HPLC (Purity Assessment) PrepHPLC->AnalyticalHPLC1 Collect & Analyze Fractions Lyophilization Lyophilization AnalyticalHPLC1->Lyophilization Pool Pure Fractions LCMS LC-MS (Identity & Purity) Lyophilization->LCMS Confirm Identity MSMS MS/MS (Sequence Confirmation) LCMS->MSMS Fragment for Sequencing Edman Edman Degradation (N-Terminal Sequence) LCMS->Edman If needed NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR If needed AAA Amino Acid Analysis (Net Peptide Content) LCMS->AAA Quantify FinalProduct Purified & Characterized Peptide MSMS->FinalProduct Final Report Edman->FinalProduct Final Report NMR->FinalProduct Final Report AAA->FinalProduct Final Report

Caption: General analytical workflow for peptides containing N-Me-Tyr(tBu).

Protocol 1: Analytical RP-HPLC

This protocol is for assessing the purity of the crude peptide and purified fractions.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.[3]

    • Column Temperature: 30-40 °C.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude or purified peptide in 1 mL of a solvent similar to the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[3]

    • Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.[5]

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient. For a scouting run, a broad gradient of 5% to 95% B over 30 minutes is effective.[3]

    • For optimized analysis based on the scouting run, use a shallower gradient around the elution point of the target peptide (e.g., if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20 minutes can be used to improve resolution).

  • Data Analysis:

    • Integrate the peak areas from the 214 nm chromatogram.

    • Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.

ParameterTypical Value / Condition
Stationary Phase C18 Silica (5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient (Scouting) 5-95% B over 30 min
Gradient (Optimized) ~1% B / min around elution point
Detection Wavelength 214 nm (primary), 280 nm (secondary)
Sample Concentration ~1 mg/mL
Table 1. Typical RP-HPLC Parameters for Peptides with N-Me-Tyr(tBu).

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is an indispensable tool for confirming the identity and sequence of synthetic peptides.[6][7] For a peptide containing N-Me-Tyr(tBu), MS analysis confirms the successful incorporation of this modified residue.

  • Intact Mass Analysis (MS1): Electrospray ionization (ESI) is commonly coupled with HPLC (LC-MS) to determine the molecular weight of the peptide. The expected mass must be calculated considering the additions of a methyl group (+14.02 Da relative to a standard amide proton) and a tert-butyl group (+56.06 Da relative to the tyrosine hydroxyl proton).

  • Tandem Mass Spectrometry (MS/MS): To confirm the sequence and pinpoint the location of the modification, the peptide ion is selected and fragmented. Collision-Induced Dissociation (CID) generates a series of b- and y-ions. The mass difference between adjacent ions in a series should correspond to the mass of an amino acid residue. A mass shift of +70.08 Da (CH₃ + C₄H₇) on the tyrosine residue in the fragment ion series will confirm the location of N-Me-Tyr(tBu).[8]

Mass Spectrometry Fragmentation Logic

G cluster_peptide Example Peptide: Ala-Gly-[N-Me-Tyr(tBu)]-Leu cluster_fragments Observed Fragment Mass Shifts Peptide Precursor Ion [M+nH]n+ Fragmentation Fragmentation (CID) Peptide->Fragmentation b_ions b-ions (N-terminus fragments) Fragmentation->b_ions y_ions y-ions (C-terminus fragments) Fragmentation->y_ions b2 b2 ion (Ala-Gly) Normal Mass y1 y1 ion (Leu) Normal Mass A A G G A->G NMeTyr N-Me-Tyr(tBu) G->NMeTyr L L NMeTyr->L b3 b3 ion includes Ala-Gly-N-Me-Tyr(tBu) y2 y2 ion includes N-Me-Tyr(tBu)-Leu b2->b3 + Mass of N-Me-Tyr(tBu) y1->y2 + Mass of N-Me-Tyr(tBu)

Caption: Fragmentation of a peptide containing N-Me-Tyr(tBu) in MS/MS analysis.

Protocol 2: LC-MS and MS/MS Analysis

  • System and Method:

    • Use the same HPLC method as described in Protocol 1, connected to an ESI mass spectrometer.

    • The use of a volatile buffer like TFA is common, although formic acid (0.1%) may provide better MS signal intensity.

  • MS1 Scan (Intact Mass):

    • Perform a full scan over a relevant m/z range (e.g., 400-2000 m/z) to detect the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺, etc.).

    • Calculate the theoretical average and monoisotopic mass of the peptide containing N-Me-Tyr(tBu).

    • Compare the theoretical mass with the deconvoluted experimental mass from the observed m/z values.

  • MS/MS Scan (Fragmentation):

    • Set up a data-dependent acquisition method where the most intense ions from the MS1 scan are automatically selected for fragmentation.

    • Alternatively, create an inclusion list with the calculated m/z of the target peptide's precursor ions.

    • Analyze the resulting MS/MS spectrum. Identify the b- and y-ion series.

    • Verify that the mass difference between the fragments flanking the modified residue corresponds to the mass of N-Me-Tyr(tBu) (approx. 249.17 Da).

Analysis TypeInformation ProvidedConsideration for N-Me-Tyr(tBu)
MS1 (Intact Mass) Molecular Weight ConfirmationThe calculated mass must include +14.02 Da (N-Me) and +56.06 Da (tBu).
MS/MS (Fragmentation) Amino Acid Sequence VerificationConfirms the location of the modification via a mass shift in the b/y ion series.
Table 2. Mass Spectrometry Data for Peptides with N-Me-Tyr(tBu).

N-Terminal Sequencing: Edman Degradation

Application Note:

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[9] It involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it off, and identifying the resulting PTH-amino acid derivative by HPLC.[10]

However, Edman degradation has a critical limitation: it requires a free primary or secondary amine at the N-terminus.[11][12] If the N-Me-Tyr(tBu) residue is at the N-terminal position of the peptide, the N-methylation blocks the reaction with PITC, and the sequencing process will fail from the first cycle.[11][12] If the residue is internal, the sequencing will proceed until it reaches the N-methylated amino acid, at which point the cycle will typically result in a "dropout" or gap in the sequence, as the N-methylated peptide bond can be resistant to cleavage or the resulting derivative may not be standard. Therefore, Edman degradation serves as a negative-result confirmation for N-terminal N-methylation.

Edman Degradation Logical Flow

G Start Peptide Sample CheckNTerm Is N-Terminus N-Methylated? Start->CheckNTerm Block REACTION BLOCKED Sequencing Fails CheckNTerm->Block Yes Couple Step 1: Coupling (React with PITC) CheckNTerm->Couple No Cleave Step 2: Cleavage (Release Terminal AA) Couple->Cleave Convert Step 3: Conversion (Form stable PTH-AA) Cleave->Convert Identify Step 4: Identification (HPLC Analysis) Convert->Identify Next More Residues? Identify->Next Next->Couple Yes End Sequence Determined Next->End No

Caption: Logical flowchart for Edman degradation highlighting the N-methylation block.

Other Key Analytical Techniques

A comprehensive analysis of peptides with N-Me-Tyr(tBu) often involves additional techniques for structural confirmation and accurate quantification.

TechniqueApplicationProtocol Summary
NMR Spectroscopy 3D Structure & Modification Confirmation: Provides unambiguous confirmation of the N-methyl group's presence and location through specific chemical shifts and nuclear Overhauser effects (NOEs).[13][14]Dissolve a high-concentration sample (>1 mM) in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆). Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, NOESY). The N-methyl group will appear as a distinct singlet in the ¹H spectrum, and its connectivity can be established through 2D experiments.[13]
Amino Acid Analysis (AAA) Net Peptide Content (NPC): Determines the exact amount of active peptide in a lyophilized powder, which typically contains water and counterions.The peptide is hydrolyzed to its constituent amino acids using strong acid (e.g., 6N HCl). The amino acids are then separated, derivatized (e.g., using the Waters AccQ•Tag™ method), and quantified by UPLC with fluorescence detection against a known standard. The NPC is calculated by comparing the measured amount of amino acids to the initial sample weight.

Summary and Recommendations

A multi-pronged approach is essential for the robust analysis of peptides containing N-Me-Tyr(tBu).

  • Purity and Purification: RP-HPLC is the primary tool. Method development should focus on optimizing the gradient to resolve the hydrophobic target peptide from impurities.

  • Identity and Sequence: High-resolution LC-MS is mandatory to confirm the intact mass. MS/MS fragmentation is the most effective method to verify the amino acid sequence and confirm the location of the N-Me-Tyr(tBu) modification.

  • N-Terminal Analysis: Edman degradation is useful primarily to confirm if the N-terminus is unblocked. A failed sequence confirms N-terminal methylation.

  • Quantification: For accurate dosing and biological assays, AAA is crucial for determining the net peptide content.

By employing these techniques systematically, researchers and drug developers can ensure the quality, identity, and purity of their complex synthetic peptides, facilitating successful downstream applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides with N-methylated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical post-translational or synthetic modification in peptide chemistry, often employed to enhance therapeutic properties such as metabolic stability, cell permeability, and binding affinity.[1] The substitution of a backbone amide hydrogen with a methyl group, particularly on aromatic residues like tyrosine, can significantly alter the peptide's conformational flexibility and hydrophobicity.[1][2] While beneficial for pharmacokinetics, this modification introduces unique challenges in purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]

This application note provides detailed protocols for the analytical and preparative RP-HPLC purification of peptides containing N-methylated tyrosine. It addresses common challenges, including increased hydrophobicity and the potential for isomeric peaks, and offers strategies for achieving high purity.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity.[4][5] The stationary phase is non-polar (e.g., C18 silica), while the mobile phase is a polar solvent system, typically a gradient of water and an organic solvent like acetonitrile (ACN), both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[5][6] Peptides are injected onto the column in a low concentration of organic solvent and bind to the stationary phase. As the concentration of the organic solvent increases, the peptides elute in order of increasing hydrophobicity.[4][5] The N-methyl group on tyrosine increases the residue's hydrophobicity, leading to a longer retention time compared to its non-methylated counterpart.[2][4]

Challenges in Purification

The introduction of an N-methyl group on a tyrosine residue presents several purification challenges:

  • Increased Hydrophobicity: The methyl group significantly increases the peptide's overall hydrophobicity, leading to stronger retention on C18 columns. This may necessitate higher concentrations of organic modifier for elution and can cause co-elution with other hydrophobic impurities.[2]

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as cis and trans isomers. This can lead to the appearance of multiple peaks in an HPLC chromatogram for a single peptide entity, complicating purity assessment and peak collection.[3] Elevated column temperatures (30-45°C) can sometimes help to coalesce these peaks.[3]

  • Aggregation: Highly hydrophobic peptides are more prone to aggregation, which can result in peak broadening and reduced recovery during purification.[2]

  • Solubility Issues: Peptides with N-methylated residues may have reduced solubility in standard aqueous mobile phases, which can complicate sample preparation.[2]

G cluster_0 Challenges in Purifying N-methylated Peptides N-Methylation N-Methylation Increased_Hydrophobicity Increased Hydrophobicity N-Methylation->Increased_Hydrophobicity Isomerism Cis/Trans Isomerism N-Methylation->Isomerism Aggregation Aggregation Increased_Hydrophobicity->Aggregation Solubility Solubility Issues Increased_Hydrophobicity->Solubility Longer_Retention Longer Retention Time Increased_Hydrophobicity->Longer_Retention Peak_Broadening Peak Broadening / Multiple Peaks Isomerism->Peak_Broadening Aggregation->Peak_Broadening Reduced_Recovery Reduced Recovery Aggregation->Reduced_Recovery Difficult_Prep Difficult Sample Prep Solubility->Difficult_Prep

Caption: Key challenges in the HPLC purification of N-methylated peptides.

Experimental Protocols

A systematic approach involving analytical method development followed by preparative scale-up is crucial for successful purification.

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines the steps for optimizing the separation of a peptide containing N-methylated tyrosine.

1. Materials and Reagents:

  • Crude synthetic peptide with N-methylated tyrosine
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA), HPLC-grade
  • Mobile Phase A: 0.1% (v/v) TFA in water
  • Mobile Phase B: 0.1% (v/v) TFA in ACN

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized crude peptide.
  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.[3] If solubility is an issue, a minimal amount of a stronger organic solvent like DMSO can be used before dilution.[2]
  • Vortex the sample until the peptide is fully dissolved.
  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[3]

3. HPLC System and Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).[7][8] For more hydrophobic peptides, a C8 or C4 column may be considered.[2]
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 30-45°C. Elevated temperatures can improve peak shape for peptides with conformational isomers.[3]
  • Detection: UV at 214 nm (peptide backbone) and 280 nm (tyrosine residue).[3]
  • Injection Volume: 10-20 µL.

4. Method Development Steps:

  • Scouting Gradient: Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. This will determine the approximate ACN concentration at which the target peptide elutes.[4]
  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. A gradient increase of 0.5-1% per minute is a good starting point.[6][9] For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient could be 25-55% B over 30 minutes.

Protocol 2: Preparative RP-HPLC Purification

This protocol is for scaling up the optimized analytical method to purify larger quantities of the peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in the initial mobile phase conditions at the highest possible concentration without causing precipitation.
  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[4]

2. Preparative HPLC System and Conditions:

  • Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm).
  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[4]
  • Mobile Phases: Same as the analytical method.
  • Gradient: Use the optimized shallow gradient from Protocol 1, adjusting for the different column volume and flow rate.
  • Detection: UV at 214 nm and/or 280 nm.

3. Purification and Post-Processing:

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition until a stable baseline is achieved.[4]
  • Injection: Inject the prepared sample.
  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. It is advisable to collect smaller fractions to achieve higher purity in the final pooled sample.[4]
  • Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity. Mass spectrometry should be used to confirm the identity of the peptide in the fractions.[4]
  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the final peptide as a powder.[4][6]

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start: Crude Peptide"]; "Sample_Prep" [fillcolor="#FBBC05", fontcolor="#202124", label="1. Sample Preparation\n(Dissolve & Filter)"]; "Analytical_HPLC" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="2. Analytical HPLC\n(Method Development)"]; "Scouting" [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", label="Scouting Gradient (5-95% B)"]; "Optimization" [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", label="Optimized Shallow Gradient"]; "Prep_HPLC" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="3. Preparative HPLC\n(Scale-Up)"]; "Fraction_Collection" [fillcolor="#FBBC05", fontcolor="#202124", label="4. Fraction Collection"]; "Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="5. Purity Analysis\n(Analytical HPLC & MS)"]; "Pooling" [fillcolor="#34A853", fontcolor="#FFFFFF", label="6. Pool Pure Fractions"]; "Lyophilization" [fillcolor="#34A853", fontcolor="#FFFFFF", label="7. Lyophilization"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End: Pure Peptide (>98%)"];

"Start" -> "Sample_Prep"; "Sample_Prep" -> "Analytical_HPLC"; "Analytical_HPLC" -> "Scouting" -> "Optimization"; "Optimization" -> "Prep_HPLC"; "Sample_Prep" -> "Prep_HPLC" [style=dashed, label="Load Sample"]; "Prep_HPLC" -> "Fraction_Collection"; "Fraction_Collection" -> "Analysis"; "Analysis" -> "Pooling" [label="Fractions >98% Pure"]; "Pooling" -> "Lyophilization"; "Lyophilization" -> "End"; }

Caption: General workflow for HPLC purification of N-methylated peptides.

Data Presentation

The N-methylation of a tyrosine residue increases its hydrophobicity, resulting in a later elution time from an RP-HPLC column. The table below presents representative data comparing a model peptide with and without N-methylated tyrosine, purified under identical HPLC conditions.

Peptide SequenceModificationRetention Time (min)Purity by Analytical HPLC (%)
H-Gly-Tyr-Ala-Phe-Ile-NH₂None15.2>98
H-Gly-[N-Me]Tyr-Ala-Phe-Ile-NH₂N-methylated Tyrosine17.5>98
Table 1: Representative HPLC data for a model peptide and its N-methylated analog. Conditions: C18 column (4.6 x 150 mm), 1.0 mL/min flow rate, linear gradient of 15-45% ACN (with 0.1% TFA) over 30 minutes.

Conclusion

The purification of peptides containing N-methylated tyrosine by RP-HPLC requires a systematic approach to overcome challenges associated with increased hydrophobicity and potential isomerism.[2][3] Careful method development on an analytical scale, particularly the optimization of a shallow elution gradient, is critical for achieving high-resolution separation.[9] Subsequent scale-up to a preparative column allows for the isolation of highly pure N-methylated peptides suitable for research and drug development applications. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully purify these valuable but challenging molecules.

References

Troubleshooting & Optimization

How to improve coupling efficiency of Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-N-Me-Tyr(tBu)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The coupling of this compound is challenging due to a combination of steric hindrance and the electronic nature of the N-methyl group. The bulky Fmoc and tert-Butyl (tBu) protecting groups, combined with the methyl group on the amide nitrogen, create a sterically crowded environment around the reaction center. This physically obstructs the approach of the incoming activated amino acid. Furthermore, N-methylated amino acids are known to be less reactive in coupling reactions.

Q2: What are the primary consequences of inefficient coupling of this compound?

A2: Inefficient coupling can lead to several undesirable outcomes in solid-phase peptide synthesis (SPPS), including:

  • Deletion Sequences: The most common issue, where the final peptide product is missing the this compound residue. This results in a significant impurity that can be difficult to separate from the target peptide.

  • Low Yield: A substantial portion of the peptide chains may be terminated or capped, leading to a lower overall yield of the desired full-length peptide.

  • Complex Purifications: The presence of deletion sequences and other impurities complicates the purification process, often requiring extensive chromatography and leading to product loss.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered and N-methylated amino acids, standard coupling reagents are often insufficient. More potent activating agents are generally required. Uronium/aminium salts like HATU and phosphonium salts such as PyBOP and PyAOP are highly recommended. PyBroP is another powerful phosphonium salt reagent developed to overcome incomplete couplings to N-methyl amino acids. While HBTU is a common reagent, HATU is generally considered more efficient for such challenging couplings due to the formation of a more reactive OAt-active ester.

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure, and which is best for this coupling?

A4: Additives are crucial for minimizing side reactions, particularly racemization, and can enhance coupling efficiency.

  • HOBt (1-Hydroxybenzotriazole): The traditional additive, it helps to suppress racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization and accelerating coupling rates, especially when used in reagents like HATU.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt. It has been shown to provide superior racemization suppression and can lead to higher yields, particularly in challenging syntheses.

For this compound, using an additive is highly recommended. OxymaPure or HOAt are generally superior choices to HOBt.

Q5: Can microwave-assisted synthesis improve the coupling efficiency of this compound?

A5: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) can significantly improve the coupling efficiency for sterically hindered amino acids. The use of microwave energy accelerates reaction rates, allowing couplings that are slow at room temperature to proceed to completion in minutes. This can lead to higher crude peptide purity and reduced side reactions due to shorter overall reaction times. However, careful temperature control is necessary to prevent potential side reactions like racemization.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound and provides a systematic approach to resolving them.

Problem: Incomplete Coupling Detected by Kaiser Test (Positive Result)

A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.

dot graph [ graph [ rankdir="TB", splines=ortho, nodesep=0.6, fontname="Roboto,Arial,sans-serif" ] node [ shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=12, margin="0.2,0.1" ] edge [ fontname="Roboto,Arial,sans-serif", fontsize=11 ]

// Nodes start [label="Positive Kaiser Test after\nthis compound Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision1 [label="Is this the first coupling attempt?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recouple [label="Perform a Second Coupling\n(Double Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser2 [label="Perform Kaiser Test Again", fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Is Kaiser Test Negative?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Proceed to Next Deprotection Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; cap [label="Cap Unreacted Amines\n(e.g., with Acetic Anhydride)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimize [label="Troubleshoot & Optimize\nFuture Couplings", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> decision1; decision1 -> recouple [label=" Yes"]; recouple -> kaiser2; kaiser2 -> decision2; decision2 -> proceed [label=" Yes"]; decision2 -> cap [label=" No"]; decision1 -> optimize [label=" No, recoupling\nalready failed"]; cap -> proceed; ] dot Troubleshooting workflow for incomplete coupling.

Systematic Troubleshooting Workflow

  • Immediate Action: Double Coupling

    • If the initial coupling is incomplete, the most direct solution is to perform a second coupling (double coupling). This involves repeating the coupling step with fresh, pre-activated this compound and coupling reagents to drive the reaction to completion.

  • Re-evaluate and Optimize if Double Coupling Fails

    • If a positive Kaiser test persists after a second coupling, do not continue to recouple. At this point, it is more effective to cap the unreacted amines and optimize the conditions for future couplings of this residue.

  • Capping Unreacted Amines

    • Capping involves acetylating the unreacted N-terminal amines to prevent them from reacting in subsequent steps. This is crucial for avoiding the formation of deletion sequences, which are often difficult to separate from the final product. A common capping agent is acetic anhydride with a non-nucleophilic base like DIPEA in DMF.

Problem: Recurring Incomplete Coupling of this compound

If you consistently experience poor coupling efficiency with this residue, a systematic optimization of your protocol is necessary.

dot graph [ graph [ rankdir="TB", splines=ortho, nodesep=0.4, fontname="Roboto,Arial,sans-serif" ] node [ shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=12, margin="0.2,0.1" ] edge [ fontname="Roboto,Arial,sans-serif", fontsize=11 ]

// Nodes start [label="Recurring Incomplete Coupling of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Evaluate Coupling Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Optimize Base and Additives", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Adjust Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Consider Advanced Methods", fillcolor="#FBBC05", fontcolor="#202124"];

// Step 1 Details reagent_check [label="Using DIC/HBTU?\nSwitch to HATU, HCTU, or PyBOP/COMU.", shape=plaintext, align=left];

// Step 2 Details base_check [label="Using DIPEA?\nConsider a weaker base like\n2,4,6-collidine or NMM.\nEnsure correct stoichiometry.", shape=plaintext, align=left]; additive_check [label="Using HOBt?\nSwitch to OxymaPure or HOAt.", shape=plaintext, align=left];

// Step 3 Details conditions_check [label="Increase coupling time (e.g., 2-4 hours).\nIncrease equivalents of amino acid\nand reagents (e.g., 3-5 eq.).", shape=plaintext, align=left];

// Step 4 Details advanced_check [label="Implement Microwave-Assisted SPPS\nfor accelerated coupling.\nConsider alternative solvents like NMP\nto disrupt aggregation.", shape=plaintext, align=left];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4;

// Invisible edges for alignment {rank=same; step1; reagent_check;} {rank=same; step2; base_check; additive_check;} {rank=same; step3; conditions_check;} {rank=same; step4; advanced_check;} ] dot Optimization strategy for difficult couplings.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative yields for this compound are not extensively published, the following table summarizes the key characteristics and recommendations for commonly used coupling reagents based on their performance with other sterically hindered and N-methylated amino acids.

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Carbodiimide DICOxymaPure, HOAtNone required, but base may be usedCost-effective but generally less efficient for hindered couplings. Use with a strong additive like OxymaPure is essential.
Phosphonium Salt PyBOPHOBt (built-in)DIPEA, CollidineGood for general use, but may be less effective for N-methylated residues than PyBrOP.
PyAOPHOAt (built-in)DIPEA, CollidineHighly effective for coupling N-methyl amino acids.
PyBrOPNoneDIPEA, CollidineSpecifically designed for difficult couplings, including N-methylated amino acids. High reactivity.
Aminium/Uronium Salt HBTUHOBt (built-in)DIPEA, CollidineWidely used, but less effective than HATU for sterically hindered couplings.
HATUHOAt (built-in)DIPEA, CollidineHighly Recommended. More reactive than HBTU, leading to faster and more complete couplings for difficult residues.
COMUOxymaPure (built-in)DIPEA, CollidineExcellent efficiency, comparable to HATU. Safer as it avoids potentially explosive HOBt/HOAt byproducts. Well-suited for microwave SPPS.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU/Collidine

This protocol is recommended for achieving high coupling efficiency for this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Monitoring the Coupling Reaction (Recommended): Perform a test to check for the presence of free secondary amines (e.g., Isatin or Chloranil test, as the Kaiser test is unreliable for N-methylated residues).

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 3 and 4 (double coupling).

  • Capping (if necessary): If the test remains positive after recoupling, cap the remaining unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

Protocol 2: Microwave-Assisted Coupling using COMU

This protocol leverages microwave energy to accelerate the coupling of the sterically hindered residue.

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF for at least 30 minutes.

  • Fmoc Deprotection (Microwave):

    • Add 20% piperidine in DMF to the resin.

    • Apply microwave irradiation (e.g., 75°C for 3 minutes).

    • Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Microwave):

    • Prepare the coupling solution: In a separate vial, dissolve this compound (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Apply microwave irradiation (e.g., 75-90°C for 5-10 minutes). Temperature and time may need optimization based on the specific peptide sequence and synthesizer.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitoring and Subsequent Steps: Follow steps 5-7 from Protocol 1.

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the synthesis of peptides containing N-methylated amino acids. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the yield often low when synthesizing peptides with N-methylated amino acids?

Low yields in the synthesis of peptides containing N-methylated amino acids are primarily due to steric hindrance. The presence of a methyl group on the amide nitrogen of the peptide backbone significantly hinders the approach of the incoming activated amino acid, slowing down the coupling reaction.[1][2][3] This can lead to incomplete coupling, resulting in deletion sequences and a lower overall yield of the desired full-length peptide.[2]

The N-methyl group also alters the conformation of the peptide backbone, which can further contribute to synthetic challenges.[1] Additionally, coupling an amino acid to an N-methylated residue is particularly difficult, and this difficulty is compounded when dealing with consecutive N-methylated amino acids.[2]

Q2: What are the most effective coupling reagents for incorporating N-methylated amino acids?

Standard coupling reagents are often inefficient for sterically hindered couplings involving N-methylated amino acids.[4][5] More potent coupling reagents are required to achieve high coupling efficiency. Reagents based on 7-azabenzotriazole (HOAt) are generally more effective than their HOBt-based counterparts due to the catalytic effect of the pyridine nitrogen in HOAt.[6]

Key Recommended Coupling Reagents:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely considered one of the most effective coupling reagents for difficult couplings, including those involving N-methylated amino acids, as it reacts quickly with less epimerization.[4][5][6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This is another highly effective reagent, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][4]

  • PyBOP/HOAt: The combination of PyBOP with HOAt is a promising option for these challenging couplings.[2]

  • COMU and other Oxyma-based reagents: These have shown to be more efficient than HOBt-based reagents like HBTU and PyBOP.[6][7]

  • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): This reagent has been successfully used for coupling N-methylamino acids where other reagents have failed.[4][8]

Q3: How can I improve the coupling efficiency when adding an amino acid to an N-methylated residue?

Several strategies can be employed to improve coupling efficiency and overcome steric hindrance:

  • Double or Triple Coupling: Performing the coupling reaction two or three times is a common and effective method to ensure the reaction goes to completion.[2]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[9]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate difficult coupling reactions, including those involving sterically hindered N-methylated amino acids.[3][10][11]

  • Elevated Temperature: Increasing the reaction temperature can also help to overcome the activation energy barrier for sterically hindered couplings.

  • Choice of Solvent: While DMF is standard, in some cases, alternative solvents or solvent mixtures might improve coupling efficiency.

Q4: What are the primary side reactions to be aware of when working with N-methylated amino acids?

Several side reactions can occur during the synthesis of N-methylated peptides, leading to impurities and a decrease in the final yield:

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially with sequences containing N-methylated amino acids at the N-terminus of a dipeptide attached to the resin.[2][12]

  • Epimerization: While less common with many modern coupling reagents, racemization can still be a concern, particularly with prolonged coupling times or the use of certain bases.[13]

  • Fragmentation: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during TFA cleavage from the resin.[2][12]

  • Incomplete Deprotection: The steric bulk of the N-methyl group can sometimes hinder the complete removal of the Fmoc protecting group, leading to truncated sequences.

  • Loss of Ac-N-methylamino acid: If an acetylated N-methylamino acid is at the N-terminus, it can be lost during TFA cleavage.[2][12]

Q5: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?

The standard ninhydrin test is not effective for monitoring couplings to N-methylated amino acids because it requires a primary amine to produce the characteristic color change. An alternative method is required:

  • Bromophenol Blue Test: This colorimetric test can be used to monitor the presence of unreacted secondary amines (the N-methylated amine). A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[5]

Troubleshooting Guide for Low Yield

If you are experiencing low yields, follow this step-by-step troubleshooting guide.

Step 1: Assess the Coupling Reaction

Is the coupling reaction going to completion?

  • Action: Monitor the coupling reaction using the Bromophenol Blue test .[5]

  • If Incomplete:

    • Perform a double or triple coupling .[2]

    • Increase the coupling time .

    • Consider using microwave-assisted synthesis or increasing the reaction temperature .[3][10]

Step 2: Evaluate the Coupling Reagent

Are you using an appropriate coupling reagent?

  • Action: Review your choice of coupling reagent. For N-methylated amino acids, stronger activating agents are necessary.

  • Recommendations: Switch to a more potent coupling reagent such as HATU , PyAOP , or a COMU -type reagent.[4][5][6]

Step 3: Analyze for Potential Side Reactions

Could side reactions be consuming your product?

  • Action: Analyze your crude product by HPLC and Mass Spectrometry to identify potential side products.

  • Common Issues & Solutions:

    • Diketopiperazine Formation: If your sequence is prone to DKP formation (e.g., N-methylated amino acid at the second position), consider using a resin that minimizes this, or modify your synthesis strategy.

    • Deletion Sequences: If you observe significant deletion products, this points to incomplete coupling. Refer to Step 1.

    • Fragmentation: If fragmentation is observed upon cleavage, especially with consecutive N-methylated residues, try reducing the cleavage time.[2][12]

Quantitative Data Summary

Coupling ReagentTypeRelative Reactivity for Hindered CouplingsNotes
HATU Aminium/Uronium (HOAt-based)Very HighGenerally considered the gold standard for difficult couplings. Reacts faster with less epimerization.[4][6]
PyAOP Phosphonium (HOAt-based)Very HighParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[2][4]
HCTU Aminium/Uronium (6-Cl-HOBt-based)HighMore reactive than HBTU.
COMU Aminium/Uronium (Oxyma-based)HighGenerally outperforms HOBt-based reagents.[6][7]
PyBOP/HOAt Phosphonium/AdditiveHighThe addition of HOAt significantly improves performance for hindered couplings.[2]
HBTU/TBTU Aminium/Uronium (HOBt-based)ModerateOften inefficient for N-methylated amino acid couplings.[5]
DIC/HOBt Carbodiimide/AdditiveLow to ModerateCan be effective but may require longer reaction times and are more prone to racemization.
BOP-Cl PhosphoniumHighUseful for particularly difficult couplings where other reagents fail.[4]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
  • Swell the resin in DMF or NMP.

  • Remove the Fmoc protecting group from the N-terminal N-methylated amino acid using a standard procedure (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of diisopropylethylamine (DIEA) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended or the temperature increased (e.g., to 50°C).

  • Wash the resin with DMF.

  • Perform a Bromophenol Blue test to check for completion. If the test is positive (blue/green), repeat the coupling (double coupling).[5]

  • Once the test is negative (yellow), wash the resin and proceed to the next deprotection step.

Protocol 2: Bromophenol Blue Test for Unreacted Secondary Amines
  • Prepare Test Solution: Dissolve approximately 3 mg of bromophenol blue in 10 mL of DMF.

  • Procedure: a. Take a small sample of the resin beads (10-20 beads) after the coupling step and wash them thoroughly with DMF and then methanol. b. Add a few drops of the Bromophenol Blue test solution to the beads. c. Observe the color of the beads and the solution.

    • Blue or Green: Incomplete coupling (free secondary amine present).

    • Yellow: Complete coupling (no free secondary amine).

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield with N-Methylated AA q1 Is coupling to the N-methylated residue complete? start->q1 a1_no Incomplete Coupling q1->a1_no No a1_yes Coupling Appears Complete q1->a1_yes Yes action1 Troubleshoot Coupling Reaction a1_no->action1 action2 Investigate Other Issues a1_yes->action2 sub_q1 Monitoring Method? action1->sub_q1 other_issues Potential Other Issues action2->other_issues ninhydrin Ninhydrin Test (Incorrect) sub_q1->ninhydrin Using bpb Bromophenol Blue Test (Correct) sub_q1->bpb Using ninhydrin->bpb Switch to coupling_solutions Solutions for Incomplete Coupling bpb->coupling_solutions If test fails double_couple Double/Triple Couple coupling_solutions->double_couple stronger_reagent Use Stronger Reagent (e.g., HATU, PyAOP) coupling_solutions->stronger_reagent microwave Use Microwave/Heat coupling_solutions->microwave side_reactions Side Reactions (DKP, fragmentation) other_issues->side_reactions deprotection Incomplete Fmoc Deprotection other_issues->deprotection cleavage Cleavage Issues other_issues->cleavage

Caption: Troubleshooting workflow for low yield in N-methylated peptide synthesis.

References

Preventing side reactions with Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-Me-Tyr(tBu)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in SPPS?

A1: The primary challenges stem from the steric hindrance introduced by the N-methyl group on the amino acid backbone. This steric bulk can lead to two main issues:

  • Incomplete Coupling Reactions: The N-methyl group can hinder the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, resulting in lower coupling efficiency and deletion sequences.

  • Incomplete Fmoc Deprotection: The steric hindrance can also impede the access of the piperidine base to the Fmoc group, leading to incomplete deprotection and truncated peptide sequences.

Q2: Why is the tert-butyl (tBu) protecting group used for the tyrosine side chain?

A2: The tert-butyl (tBu) ether is used to protect the phenolic hydroxyl group of the tyrosine side chain. This is crucial to prevent undesirable side reactions, most notably O-acylation, during the coupling of subsequent amino acids.[1] The tBu group is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, which is a key aspect of the orthogonal protection strategy in Fmoc-SPPS.[2][3][4]

Q3: What are common side reactions during the final cleavage of peptides containing Tyr(tBu)?

A3: During the final cleavage with TFA, the tBu protecting group is removed, generating a reactive tert-butyl cation. This cation can reattach to nucleophilic residues in the peptide, particularly the deprotected tyrosine side chain, leading to t-butylated byproducts.[5] The use of scavengers in the cleavage cocktail is essential to trap these reactive cations and prevent this side reaction.[5]

Q4: Can I use standard coupling and deprotection protocols for this compound?

A4: It is not recommended to use standard protocols without modification. Due to the steric hindrance of the N-methyl group, both coupling and Fmoc deprotection steps often require optimization to ensure complete reactions. This may include using more potent coupling reagents, extending reaction times, or employing stronger deprotection solutions.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the N-Me-Tyr residue. A positive Kaiser test (or other amine test) after the coupling step.

Root Cause: Insufficient activation of the amino acid or steric hindrance preventing the coupling reaction from going to completion.

Solutions:

  • Choice of Coupling Reagent: For sterically hindered N-methylated amino acids, standard coupling reagents like HBTU may be inefficient.[6] It is recommended to use more potent activating reagents.

  • Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids.[7]

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRecommended BaseKey Considerations
HBTU/TBTU Aminium SaltModerateDIPEA / NMMMay be insufficient for highly hindered couplings.[6]
HATU Aminium SaltHighDIPEA / 2,4,6-CollidineVery effective for N-methyl amino acids.[6] Using collidine can help reduce potential racemization.
PyAOP/PyBOP Phosphonium SaltHighDIPEA / NMMStrong activators, effective for difficult couplings.[6]
COMU Aminium SaltVery HighDIPEA / NMMKnown for high coupling efficiency and reduced epimerization.
DIC/OxymaPure® Carbodiimide/AdditiveModerate to HighN/AA cost-effective option that can be effective, but may require longer reaction times.
Issue 2: Incomplete Fmoc Deprotection of the N-Me-Tyr Residue

Symptom: Mass spectrometry reveals a truncated peptide sequence ending at the residue before the intended N-Me-Tyr position.

Root Cause: The steric bulk of the N-methyl group and the adjacent tyrosine side chain hinders the approach of piperidine, leading to incomplete removal of the Fmoc protecting group.

Solutions:

  • Extended Deprotection Time: Increase the duration of the piperidine treatment. A common strategy is to perform two separate treatments (e.g., 5 minutes followed by 15-20 minutes) with fresh deprotection solution.

  • Use of a Stronger Base: For particularly difficult deprotections, a stronger base cocktail can be employed. A solution containing 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine/DMF solution can significantly accelerate Fmoc removal.[8] Caution: DBU is a very strong, non-nucleophilic base and can increase the risk of side reactions if not used carefully.[8]

Table 2: Comparison of Fmoc Deprotection Conditions

Deprotection ReagentCompositionTypical Treatment TimeAdvantagesDisadvantages
Standard 20% Piperidine in DMF2 x 10-15 minWell-established, lower risk of side reactions.May be inefficient for sterically hindered residues.
Extended 20% Piperidine in DMF2 x 20-30 minIncreased efficiency for hindered residues.Longer cycle times.
Strong Base 2% DBU / 20% Piperidine in DMF2 x 5-10 minHighly effective for very hindered residues.[8]Increased risk of base-catalyzed side reactions.
Issue 3: Side Product Formation During Final Cleavage

Symptom: HPLC and mass spectrometry analysis of the crude peptide show a significant side product with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.

Root Cause: Generation of reactive tert-butyl cations during the TFA-mediated cleavage of the tBu protecting group from the tyrosine side chain, which then re-alkylate the deprotected tyrosine or other nucleophilic residues.[5]

Solutions:

  • Use of Scavengers: It is crucial to use an optimized cleavage cocktail containing scavengers to trap the tBu cations.

  • Cleavage Cocktail Composition: A widely used and effective cocktail for peptides containing Tyr, Trp, Met, or Cys is Reagent K.

Table 3: Common Cleavage Cocktails for Peptides Containing Tyr(tBu)

Reagent NameComposition (v/v/w)ScavengersRecommended Use
Reagent B TFA / Water / Phenol / TIS (88:5:5:2)Water, Phenol, TISGeneral purpose, good for Tyr-containing peptides.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Water, Phenol, Thioanisole, EDT"Gold standard" for peptides with multiple sensitive residues including Tyr, Trp, Cys, and Met.[9]
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)TIS, WaterSimple and effective for many peptides, especially when Trp, Cys, or Met are absent.[10]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and 2,4,6-Collidine (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 75°C.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test for primary amines or a bromophenol blue test for secondary amines) to confirm the absence of free amines. If the test is positive, a second coupling is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Optimized Fmoc Deprotection of this compound
  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the swelled peptide-resin. Agitate for 5 minutes and then drain the solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 20-25 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • For extremely difficult cases: Consider using a solution of 2% DBU and 20% piperidine in DMF for the deprotection steps, with reduced reaction times (e.g., 2 x 5-10 minutes).

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitation: Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Collection and Purification: Collect the precipitated peptide by centrifugation, wash the pellet with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow_Troubleshooting Troubleshooting Workflow for this compound in SPPS cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection Step cluster_cleavage Final Cleavage Step Start_Coupling Couple this compound Check_Coupling Is Coupling Complete? (e.g., Bromophenol Blue Test) Start_Coupling->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling No Complete_Coupling Coupling Complete Check_Coupling->Complete_Coupling Yes Troubleshoot_Coupling Troubleshooting: 1. Use HATU/COMU 2. Double Couple 3. Use Microwave Incomplete_Coupling->Troubleshoot_Coupling Troubleshoot_Coupling->Start_Coupling Re-couple Start_Deprotection Fmoc Deprotection Complete_Coupling->Start_Deprotection Check_Deprotection Is Deprotection Complete? Start_Deprotection->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection No Complete_Deprotection Deprotection Complete Check_Deprotection->Complete_Deprotection Yes Troubleshoot_Deprotection Troubleshooting: 1. Extend Time 2. Use DBU/Piperidine Incomplete_Deprotection->Troubleshoot_Deprotection Troubleshoot_Deprotection->Start_Deprotection Re-deprotect Start_Cleavage Cleavage with TFA Complete_Deprotection->Start_Cleavage After full sequence assembly tBu_Cation tBu+ Cation Generation Start_Cleavage->tBu_Cation Side_Reaction t-Butylation of Tyr tBu_Cation->Side_Reaction Scavengers Scavengers (TIS, Water, Thioanisole) tBu_Cation->Scavengers Trapped by Desired_Peptide Desired Peptide Scavengers->Desired_Peptide Leads to

Caption: Troubleshooting workflow for key steps involving this compound.

Cleavage_Side_Reaction Mechanism of t-Butylation Side Reaction and Prevention Peptide_Tyr_tBu Peptide-Tyr(tBu) Deprotected_Tyr Peptide-Tyr-OH Peptide_Tyr_tBu->Deprotected_Tyr + TFA tBu_Cation tert-Butyl Cation (tBu+) Peptide_Tyr_tBu->tBu_Cation + TFA TFA TFA (Trifluoroacetic acid) tBu_Side_Product Peptide-Tyr(tBu)-OH (Side Product) Deprotected_Tyr->tBu_Side_Product tBu_Cation->tBu_Side_Product attacks Quenched_Cation Quenched Cation tBu_Cation->Quenched_Cation trapped by Scavengers Scavengers (TIS, H2O, Thioanisole) Scavengers->Quenched_Cation

Caption: Prevention of tyrosine t-butylation by scavengers during TFA cleavage.

References

Managing aggregation in SPPS with Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing aggregation and other common issues encountered during Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to causing aggregation during SPPS?

A1: The incorporation of this compound presents a significant challenge due to a combination of factors that promote on-resin aggregation. The N-methylation of the peptide backbone eliminates a hydrogen bond donor, which can disrupt the formation of β-sheet structures that are a common cause of aggregation.[1] However, this modification also introduces steric hindrance and increases the lipophilicity of the peptide chain.[1] The bulky tert-butyl (tBu) protecting group on the tyrosine side chain further contributes to steric hindrance.[2] This combination of increased hydrophobicity and steric bulk can lead to poor solvation of the growing peptide chain, promoting intermolecular interactions and aggregation.[1][3]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several indicators during SPPS can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[4][5]

  • Slow or Incomplete Reactions: A positive result from a colorimetric test (like the Bromophenol Blue test for secondary amines) after a coupling step indicates the presence of unreacted free amines.[1][5] Similarly, the removal of the Fmoc group may be sluggish.

  • Physical Clumping: The resin may become sticky and clump together, impeding proper mixing and reagent flow.[5]

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[5][6]

  • Broadening of Deprotection Peaks: In automated synthesizers with UV monitoring, a broadening of the Fmoc deprotection peak suggests that the piperidine is having difficulty accessing the N-terminus due to aggregation.[3][7]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: Due to the steric hindrance from both the N-methyl group and the bulky Tyr(tBu) side chain, standard coupling reagents are often inefficient.[8] More powerful onium salt-based reagents are generally required.[8] For N-methylated amino acids, HATU, PyAOP, and PyBOP in the presence of an additive like HOAt have shown to be particularly effective.[9][10][11] COMU is another highly efficient reagent with an improved safety profile.[8][12]

Troubleshooting Guide

Issue: Incomplete coupling of this compound

Symptom: Positive Bromophenol Blue test after coupling, indicating unreacted N-methyl amine on the resin.

Possible Causes & Recommended Solutions
Possible Cause Recommended Solution(s)
Steric Hindrance 1. Use a High-Activity Coupling Reagent: Employ a uronium/aminium salt like HATU or COMU, or a phosphonium salt like PyAOP or PyBOP, often with an additive such as HOAt.[8][9][10][11] 2. Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 4 equivalents).[10] 3. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight.[1][13] 4. Double Couple: Perform a second coupling step with fresh reagents.[1][13]
On-Resin Aggregation 1. Optimize Solvents: Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to the DMF.[3][4][13] 2. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the coupling reagents.[3][4][5][13] 3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C). This can be particularly effective in overcoming aggregation.[3][4] 4. Sonication: Gently sonicate the reaction vessel during coupling to mechanically break up resin clumps.[3][4]
Poor Resin Solvation 1. Choose an Appropriate Resin: Utilize a resin with good swelling properties, such as a PEG-based resin (e.g., TentaGel) or a low-substitution polystyrene resin.[4][13]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is intended for a difficult coupling where steric hindrance and potential aggregation are concerns.

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in NMP for at least 60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in NMP (2 x 10 minutes).

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.

    • Add DIPEA (8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult couplings, the temperature can be raised to 50°C.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Bromophenol Blue test to check for the presence of free secondary amines. A blue color indicates an incomplete reaction.

  • Post-Coupling Wash:

    • If the coupling is complete, drain the reaction solution and wash the resin extensively with NMP (5 times), followed by DCM (3 times), and finally NMP (3 times).

Protocol 2: On-Resin Aggregation Disruption with Chaotropic Salt Wash

This procedure should be performed immediately before a difficult coupling step.

  • Prepare Chaotropic Solution: Prepare a 0.8 M solution of LiCl in DMF.

  • Resin Wash:

    • After Fmoc deprotection and subsequent washing with DMF, add the 0.8 M LiCl/DMF solution to the resin.

    • Agitate for 15-30 minutes.

    • Drain the chaotropic salt solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt before proceeding with the coupling reaction.

Visualizations

SPPS_Aggregation_Workflow cluster_spps SPPS Cycle cluster_troubleshooting Troubleshooting Aggregation Start Start with Deprotected Peptide-Resin Coupling Couple this compound Start->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Complete Coupling Complete Monitoring->Complete Negative (Yellow/Green) Incomplete Incomplete Coupling Monitoring->Incomplete Positive (Blue) ChangeSolvent Switch to NMP/DMSO Incomplete->ChangeSolvent ChaotropicWash Chaotropic Salt Wash (e.g., LiCl) Incomplete->ChaotropicWash IncreaseTemp Increase Temperature (e.g., 50°C) Incomplete->IncreaseTemp Recouple Double Couple Incomplete->Recouple Recouple->Coupling

Caption: Troubleshooting workflow for incomplete coupling due to aggregation.

Aggregation_Causes Aggregation On-Resin Aggregation N_Me N-Methylation Hydrophobicity Increased Hydrophobicity N_Me->Hydrophobicity Steric_Hindrance Increased Steric Hindrance N_Me->Steric_Hindrance tBu Bulky Tyr(tBu) Side Chain tBu->Steric_Hindrance Poor_Solvation Poor Peptide-Resin Solvation Hydrophobicity->Poor_Solvation Steric_Hindrance->Poor_Solvation Poor_Solvation->Aggregation

Caption: Factors contributing to aggregation with this compound.

References

Technical Support Center: Optimizing Deprotection of Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of Fmoc-N-Me-Tyr(tBu)-OH. This resource is tailored for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS). Below, you will find a troubleshooting guide and frequently asked questions to help diagnose and resolve common issues.

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Q1: My crude peptide analysis by HPLC shows a significant peak corresponding to a deletion sequence at the N-Me-Tyr(tBu) position. What is the likely cause and solution?

A: This is a classic sign of incomplete Fmoc deprotection. The N-methylation of the amino acid introduces significant steric hindrance, which can impede the approach of the deprotection base (typically piperidine) to the Fmoc group.[1] If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion sequence.

Recommended Solutions:

  • Extend Deprotection Time: The most straightforward approach is to increase the reaction time. Instead of a single, standard treatment, perform two separate treatments with fresh deprotection solution.[1]

  • Switch to a Stronger Base Cocktail: For highly hindered residues, an alternative and often more effective solution is to use a stronger base system, such as a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

Q2: The Kaiser test after the deprotection step is weak or negative, suggesting a failed reaction. What steps should I take?

A: A weak or negative Kaiser test indicates a low concentration of free primary amines. However, it's important to remember that the Kaiser test is designed for primary amines and will not work for N-methylated (secondary) amines. Therefore, you should use a different test, such as the chloranil test, to confirm the presence of a free secondary amine. If the appropriate test still indicates a problem, the cause is likely severe peptide aggregation or extremely hindered Fmoc group access.

Recommended Solutions:

  • Disrupt Aggregation: Peptide chain aggregation can prevent the deprotection reagent from accessing the N-terminus.[3] Consider switching your synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts.[3]

  • Increase Temperature: Gently increasing the coupling temperature may help disrupt secondary structures and improve reagent access.[3]

  • Use an Optimized Reagent Cocktail: A DBU-based cocktail is often more effective at overcoming the steric hindrance associated with N-methylated residues.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of this compound more challenging than that of Fmoc-Tyr(tBu)-OH?

The primary challenge is steric hindrance. The methyl group on the alpha-amine of this compound physically obstructs the piperidine base from abstracting the acidic proton on the fluorene ring.[1] This slows the kinetics of the β-elimination reaction required for Fmoc group removal.[4] Standard deprotection protocols that are effective for non-methylated amino acids are often insufficient to achieve complete deprotection for N-methylated residues within the same timeframe.[1]

Q2: What are the standard deprotection conditions, and how should they be modified for this specific amino acid?

Standard conditions for most amino acids involve treating the resin with a 20% (v/v) solution of piperidine in DMF.[5] A typical cycle is a short initial treatment (2-5 minutes) followed by a longer one (10-15 minutes) with fresh reagent.[5]

For this compound, these conditions should be extended. A recommended modification is to perform two separate, longer treatments (e.g., 2 x 20 minutes) with fresh 20% piperidine in DMF to ensure a sufficient concentration of the base is present throughout the reaction.[1]

Q3: Are there alternative deprotection reagents that are more effective than piperidine?

Yes, for sterically hindered amino acids, alternative base cocktails can significantly improve deprotection efficiency. A commonly used, more potent alternative is a solution containing DBU.

Parameter Standard Reagent: 20% Piperidine in DMF Alternative Reagent: DBU-Based Cocktail
Composition 20% (v/v) Piperidine in DMF.[5]Typically 2% (v/v) DBU and 2-5% (v/v) Piperidine or Piperazine in DMF.[1][2]
Reaction Time Often requires extended times (e.g., >20 min) for hindered residues.[1]Much faster; often complete in 2-5 minutes (e.g., 2 x 2 minutes).[1]
Strength Moderately strong base.DBU is a non-nucleophilic, sterically hindered, and stronger base, accelerating the reaction.
Potential Side Reactions Can promote aspartimide formation in sensitive sequences.[3]Higher risk of racemization, especially at the C-terminal residue, if not carefully controlled.[4]

Q4: What potential side reactions should I be aware of during the deprotection of this compound?

Besides incomplete deprotection, be mindful of:

  • Aggregation: N-methylated residues can sometimes disrupt the peptide backbone's hydrogen bonding network, but sequences prone to aggregation can still hinder reagent access.[3]

  • Racemization: While less common with Fmoc chemistry, the strong basic conditions required for deprotection can increase the risk of epimerization at sensitive residues.[4] Using additives like OxymaPure during the coupling step can help suppress racemization.[2]

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection for this compound

This protocol is a modification of the standard procedure, designed to improve deprotection yield for sterically hindered residues.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection Treatment: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully covered. Agitate the mixture at room temperature for 20 minutes.[1]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection Treatment: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate for an additional 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene (DBF)-piperidine adduct.[1]

Protocol 2: Accelerated Deprotection using a DBU-Based Cocktail

This protocol uses a stronger base for rapid and efficient deprotection.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF.[2]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add the DBU-based deprotection solution to the resin. Agitate the mixture at room temperature for 2 minutes. Drain the solution and repeat the treatment for another 2 minutes with fresh solution.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Visual Guides

Deprotection_Workflows cluster_standard Standard Protocol cluster_optimized Optimized Protocol for N-Me-Tyr std_start Fmoc-Peptide-Resin std_treat1 Treat with 20% Piperidine/DMF (3-5 min) std_start->std_treat1 std_drain1 Drain std_treat1->std_drain1 std_treat2 Treat with 20% Piperidine/DMF (7-15 min) std_drain1->std_treat2 std_drain2 Drain & Wash std_treat2->std_drain2 std_end H2N-Peptide-Resin std_drain2->std_end opt_start Fmoc-NMeTyr-Peptide-Resin opt_treat Treat with 2% DBU / 5% Piperazine/DMF (2 x 2 min) opt_start->opt_treat opt_drain Drain & Wash opt_treat->opt_drain opt_end H2N-NMeTyr-Peptide-Resin opt_drain->opt_end

Caption: Comparative experimental workflows for deprotection.

Troubleshooting_Tree start Issue: Incomplete Deprotection of This compound check_hplc HPLC shows deletion peak? start->check_hplc cause_incomplete Cause: Incomplete Fmoc Removal due to Steric Hindrance check_hplc->cause_incomplete  Yes check_aggregation Is peptide sequence prone to aggregation? check_hplc->check_aggregation  No / Unsure solution_extend Solution 1: Extend Piperidine Treatment (e.g., 2 x 20 min) cause_incomplete->solution_extend solution_dbu Solution 2: Use Accelerated DBU Protocol (e.g., 2% DBU, 2 x 2 min) cause_incomplete->solution_dbu end Problem Resolved solution_extend->end solution_dbu->end check_aggregation->cause_incomplete  No solution_solvent Solution 3: Switch solvent to NMP or add chaotropic salts check_aggregation->solution_solvent  Yes solution_solvent->cause_incomplete Re-evaluate deprotection

Caption: Troubleshooting decision tree for deprotection issues.

References

Technical Support Center: Purifying Peptides with Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals facing challenges during the purification of synthetic peptides containing the N-methylated, side-chain protected tyrosine derivative, Fmoc-N-Me-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing N-Me-Tyr(tBu) difficult to dissolve after cleavage and precipitation?

A: Solubility issues with these peptides are common and typically stem from a combination of factors:

  • Increased Hydrophobicity: The N-methyl group increases the lipophilicity (hydrophobicity) of the peptide backbone.[1] When combined with the already hydrophobic tert-butyl (tBu) protecting group on the tyrosine side chain, the overall hydrophobicity of the peptide can be significantly increased, leading to poor solubility in aqueous solutions.

  • Peptide Aggregation: While N-methylation can disrupt the hydrogen bonding that leads to β-sheet formation, the increased hydrophobicity can promote aggregation through hydrophobic interactions, especially in sequences rich in other hydrophobic residues.[1] This self-association can result in insoluble or poorly solvated particles.[2]

  • Strong Intermolecular Forces: N-methylated residues can influence the peptide's conformation, sometimes leading to structures that favor strong intermolecular packing, which hinders solvation.

Q2: I'm observing a broad peak or multiple peaks for my target peptide during HPLC purification. What are the likely causes?

A: This is a frequent issue when purifying peptides with N-methylated residues. The primary causes include:

  • On-Column Aggregation: The peptide may be aggregating on the HPLC column. The hydrophobic nature of the N-Me-Tyr(tBu) residue contributes significantly to this phenomenon.[3]

  • Conformational Isomers: N-methylation can lead to the presence of slowly interconverting cis/trans isomers around the N-methylated peptide bond. These conformers can sometimes be resolved by HPLC, resulting in broadened peaks or the appearance of two distinct peaks for the same mass.

  • Incomplete Deprotection: If cleavage conditions are not optimal, incomplete removal of the tBu group from tyrosine can result in a closely eluting, more hydrophobic impurity.

  • Side Reactions During Cleavage: Reactive tBu cations generated during cleavage can re-attach to sensitive residues like Trp, Met, or the deprotected Tyr itself, creating t-butylated adducts that are difficult to separate from the target peptide.[4]

Q3: What causes the formation of deletion sequences or other impurities during the synthesis of peptides with this compound?

A: The introduction of N-methylated amino acids can complicate solid-phase peptide synthesis (SPPS), leading to specific impurities:

  • Steric Hindrance: The N-methyl group provides significant steric bulk, which can hinder the coupling reaction of both the N-methylated residue itself and the subsequent amino acid.[5] This can lead to incomplete coupling and the formation of deletion sequences.[6]

  • On-Resin Aggregation: As the peptide chain elongates, particularly after incorporating hydrophobic residues like N-Me-Tyr(tBu), it can aggregate on the resin.[7] This leads to poor solvation of the peptide-resin matrix, preventing reagents from accessing the reactive sites and causing failed or incomplete coupling and deprotection steps.[2]

  • Diketopiperazine Formation: This side reaction is a known issue at the dipeptide stage in Fmoc-based SPPS and can be exacerbated by hindered couplings.[5]

Q4: Are there special considerations for the final cleavage and deprotection step for peptides containing N-Me-Tyr(tBu)?

A: Yes. The primary concern is the efficient removal of the acid-labile tBu group while minimizing side reactions. The tBu cation generated during acidolysis is a reactive electrophile.[4]

  • Scavenging is Critical: A standard cleavage cocktail containing scavengers is essential to "trap" these reactive tBu cations.[4] Without effective scavengers, these cations can cause t-butylation of sensitive residues.[4]

  • Cocktail Composition: The choice of scavengers depends on the other amino acids in your sequence. For peptides containing Tyr, Trp, Met, or Cys, a robust scavenger cocktail is required.[8]

Troubleshooting Guides
Table 1: Troubleshooting Poor Peptide Solubility
Symptom Potential Cause Recommended Solution
Crude peptide will not dissolve in water/acetonitrile for HPLC.High hydrophobicity and/or aggregation.[1]1. Systematic Solubility Test: Use a small aliquot to test solubility in different solvents. Start with aqueous buffers (e.g., dilute acetic acid).[1] 2. Use Organic Co-solvents: Try dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP, then slowly dilute with your HPLC mobile phase A.[2][3] 3. Add Denaturants: For peptides that are heavily aggregated, dissolving in solutions containing denaturants like 6M Guanidinium Chloride (GdnHCl) can be effective, but ensure this is compatible with your purification method.[2]
Peptide precipitates upon injection into the HPLC system.The sample solvent is too strong compared to the initial mobile phase conditions, causing the peptide to "crash out".[9]1. Reduce Organic Content: Ensure the organic content of your sample solvent is lower than or equal to your initial gradient conditions. 2. Increase Injection Volume: If solubility is very low, dissolve the sample in a larger volume of a weaker solvent.
Table 2: Troubleshooting HPLC Purification Issues
Symptom Potential Cause Recommended Solution
Broad, tailing, or split peaks.Peptide aggregation on the column; secondary interactions with the stationary phase; cis/trans isomers.[3]1. Increase Column Temperature: Run the purification at 40-60°C. This can disrupt aggregation, reduce mobile phase viscosity, and improve peak shape.[3] 2. Use a Shallower Gradient: Decrease the rate of change of %B per minute. This increases run time but can improve the resolution of closely eluting species.[3] 3. Optimize TFA Concentration: Ensure at least 0.1% TFA is present in both mobile phases to mask free silanol groups on the column.[3]
Target peptide co-elutes with impurities.Impurities have similar hydrophobicity (e.g., t-butylated adducts).[4]1. Change Column Chemistry: If a C18 column provides poor resolution, try a different stationary phase like C8, C4, or Phenyl-Hexyl. 2. Modify Mobile Phase: Change the organic modifier (e.g., use methanol instead of acetonitrile) or the ion-pairing agent (e.g., use formic acid instead of TFA), though this may require re-optimization.
No peptide elution or very late elution.Peptide is highly hydrophobic and retained strongly on the column.1. Increase Final %B: Extend the gradient to a higher final concentration of organic solvent (e.g., 95-100% Acetonitrile). 2. Use a Weaker Stationary Phase: Consider a C8 or C4 column to reduce hydrophobic interactions.[3]
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide

This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.

  • Resin Preparation: After completing the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]

  • Prepare Cleavage Cocktail: In a certified fume hood, prepare a fresh cleavage cocktail. A widely used and effective mixture is "Reagent K" or a simplified version.[8] For a peptide with potential Met or Trp residues, a robust cocktail is essential.

    • Cleavage Cocktail (TFA/TIS/H₂O/EDT): 94% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O), 1% 1,2-Ethanedithiol (EDT) (v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate or stir the mixture at room temperature for 2-3 hours.[4][10]

  • Isolate Peptide Solution: Filter the resin through a fritted syringe and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin twice with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[4]

  • Precipitation: In a separate centrifuge tube containing 10-fold excess of cold diethyl ether, add the TFA solution dropwise while gently vortexing. A white precipitate of the crude peptide should form.[4]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times by adding fresh cold ether, vortexing, and centrifuging.

  • Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification.

Table 3: Recommended Scavenger Cocktails
Peptide CompositionRecommended Cocktail (v/v)Rationale
Contains Tyr(tBu) onlyTFA / TIS / H₂O (95 : 2.5 : 2.5)TIS is a highly effective scavenger for tBu cations. Water helps hydrate the cations.[4]
Contains Tyr(tBu), Trp TFA / TIS / H₂O / EDT (94 : 1 : 2.5 : 2.5)EDT is added to protect the indole ring of Tryptophan from modification by tBu cations.
Contains Tyr(tBu), Met, Cys Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust cocktail for protecting multiple sensitive residues from alkylation and oxidation.[8]

Visualized Workflows

Troubleshooting_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting start Crude Peptide Synthesis (with N-Me-Tyr(tBu)) cleavage Cleavage & Deprotection (TFA + Scavengers) start->cleavage precipitate Precipitation & Drying cleavage->precipitate solubility_test Solubility Test precipitate->solubility_test dissolve Dissolve in Optimal Solvent solubility_test->dissolve Soluble solubility_issue Solubility Issue: - Use co-solvents (DMSO) - Modify pH solubility_test->solubility_issue Insoluble hplc RP-HPLC Purification dissolve->hplc analysis LC-MS Analysis hplc->analysis hplc_issue HPLC Issue: - Increase Temp - Shallow Gradient - Change Column hplc->hplc_issue Poor Peak Shape analysis->hplc <95% Purity pure_peptide Pure Peptide analysis->pure_peptide >95% Purity purity_issue Purity Issue: - Re-optimize Cleavage - Re-purify analysis->purity_issue Impurities Detected

Caption: A logical workflow for troubleshooting common issues in peptide purification.

Aggregation_Factors Factors contributing to purification difficulties. main_problem Purification Challenges: Aggregation & Poor Solubility n_me N-Methylation hydrophobicity Increased Hydrophobicity n_me->hydrophobicity h_bond Disrupted H-Bonding n_me->h_bond steric Steric Hindrance n_me->steric tbu Tyr(tBu) Side Chain tbu->hydrophobicity sequence Hydrophobic Sequence sequence->hydrophobicity fmoc Residual Fmoc Group (if 'Fmoc-on' purification) fmoc->hydrophobicity hydrophobicity->main_problem h_bond->main_problem

Caption: Key factors contributing to peptide aggregation and poor solubility.

References

How to avoid racemization of N-methylated amino acids during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the racemization of N-methylated amino acids during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more susceptible to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group introduces steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1][2] This extended exposure to activation and basic conditions increases the likelihood of racemization through the primary mechanism: the formation of a 5(4H)-oxazolone intermediate.[1] The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

Q2: What is the primary chemical mechanism responsible for the racemization of N-methylated amino acids during coupling?

A2: The main pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1] The activated carboxyl group cyclizes to form the oxazolone, which has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack this intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide.[1] A secondary, less common pathway is direct enolization through proton abstraction from the activated amino acid.[1]

Q3: Which experimental factors have the most significant impact on minimizing racemization?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial. Onium salts (Uronium/Aminium, Phosphonium) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are highly effective at suppressing racemization.[1][3]

  • Base Selection: The type and strength of the base used are critical. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase racemization.[1][4] Weaker, sterically hindered bases such as N-methylmorpholine (NMM) or sym-collidine are preferred.[1][4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can slow down the rate of epimerization.[1]

  • Pre-activation Time: Minimizing the time the activated amino acid is in solution before coupling reduces the opportunity for oxazolone formation.[1]

Troubleshooting Guide

Problem 1: High levels of epimerization detected in the final peptide.

  • Possible Cause: Inappropriate choice of coupling reagent and/or additive.

    • Solution: If using a carbodiimide reagent like DIC, the addition of a racemization suppressant is essential. HOAt and OxymaPure are more effective than HOBt.[1] For challenging couplings, consider switching to a phosphonium-based reagent like PyAOP or a uronium/aminium reagent such as HATU.[1]

  • Possible Cause: Use of a strong, non-hindered base.

    • Solution: Replace strong bases like DIPEA or TEA with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[1][4]

  • Possible Cause: Extended pre-activation time or elevated reaction temperature.

    • Solution: Minimize the pre-activation time of the N-methylated amino acid to 1-3 minutes before adding it to the resin.[2] Perform the coupling reaction at a lower temperature, for instance, 0°C, to reduce the rate of epimerization.[1]

Problem 2: Incomplete coupling leading to deletion sequences.

  • Possible Cause: Steric hindrance from the N-methyl group slowing down the reaction.

    • Solution: Switch to a more potent coupling reagent like HATU, PyAOP, or PyBroP.[1][3] Perform a double or triple coupling to drive the reaction to completion.[1] Consider increasing the coupling time or temperature, but be mindful of the increased risk of racemization.[1]

  • Possible Cause: Inaccurate monitoring of the coupling reaction.

    • Solution: Use the Bromophenol Blue test for monitoring the completion of the coupling reaction, as the Ninhydrin test is not reliable for N-methylated amino acids.[1][5]

Quantitative Data on Racemization

The choice of coupling reagents, additives, and bases significantly impacts the level of racemization. The following tables provide a summary of reported data for different coupling conditions.

Table 1: Comparison of Additives with DIC Coupling Reagent

N-Protected Amino AcidCoupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
Z-Ala-MeLeu-OHEEDQNoneTEA and Tosylate Salt15%[1]
Z-Ala-MeLeu-OHDCCHOSuFree base, no tertiary amine salt0% (not detected)[6]
Fmoc-L-His(Trt)-OHDICOxymaNMM1.8%[7]
Fmoc-L-Cys(Trt)-OHDICOxymaNMMNot detected[7]

Table 2: Performance of Uronium/Aminium and Phosphonium Salt Reagents

ReagentActivating AdditiveBaseCoupling SpeedRacemization LevelNotes
Uronium/Aminium Salts
HATUInternal (HOAt)DIPEA/NMMVery FastVery LowHighly efficient for N-methyl amino acids.[1][2][3]
HBTU/HCTUInternal (HOBt)DIPEA/NMMFastModerateLess effective than HATU for N-methylated residues.[5]
COMUInternal (Oxyma)DIPEAVery FastVery LowA safer and highly efficient alternative to benzotriazole-based reagents.[2][8]
Phosphonium Salts
PyBOPInternal (HOBt)DIPEAFastLowA reliable reagent for both solution and solid-phase synthesis.[8]
PyAOPInternal (HOAt)DIPEAVery FastVery LowParticularly effective for coupling N-methyl amino acids.[1][8]
PyBroPNoneDIPEAVery FastLowDeveloped to overcome difficult couplings to N-methyl amino acids.[3]

Experimental Protocols

Protocol 1: Epimerization-Suppressed Coupling using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid.

Materials:

  • Fmoc-N-methyl-amino acid (4 eq.)

  • HATU (4 eq.)

  • N-methylmorpholine (NMM) (8 eq.)

  • DMF (Peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF. Add NMM to the mixture.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activation mixture to the swelled and deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for reaction completion.[1]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF, Dichloromethane (DCM), and Methanol to remove any residual reagents and byproducts.

Protocol 2: Low-Racemization Coupling using a Carbodiimide with OxymaPure

This protocol provides a generalized method for coupling an N-protected amino acid to a peptide chain with minimized epimerization.

Materials:

  • N-terminal deprotected peptide-resin or amino-component (1.0 eq)

  • N-protected amino acid (e.g., Fmoc-N-Me-Val-OH) (1.5 eq)

  • OxymaPure (1.5 eq)

  • DIC (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the N-terminal deprotected peptide-resin or amino-component in anhydrous DMF.

    • In a separate vessel, dissolve the N-protected amino acid and OxymaPure in anhydrous DMF.

    • Prepare a solution of DIC in anhydrous DMF.

    • Prepare a solution of DIPEA in anhydrous DMF.

  • Reaction Setup (Pre-activation Method):

    • Cool the solution of the N-protected amino acid and additive to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).

    • Add the DIC solution to the cooled amino acid/additive mixture.

    • Allow the activation to proceed for 5-10 minutes at 0°C.

    • Add the activated amino acid mixture to the vessel containing the deprotected peptide.

    • Slowly add the DIPEA to the reaction mixture while maintaining the temperature at 0°C.[8]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., chloranil test for secondary amines). The reaction is typically complete within 2-4 hours.[8]

  • Work-up and Purification:

    • Once the reaction is complete, filter the resin (if on solid phase) and wash thoroughly with DMF, DCM, and Methanol.

    • For solution-phase synthesis, quench the reaction and perform a standard aqueous work-up and extraction, followed by chromatographic purification.

  • Analysis:

    • Cleave a small sample of the peptide from the resin (if applicable).

    • Analyze the crude product by reverse-phase HPLC (RP-HPLC) to determine the diastereomeric ratio and assess the level of epimerization.[8]

Visualizations

Troubleshooting_Racemization cluster_start cluster_reagent Step 1: Evaluate Coupling Reagent & Additive cluster_base Step 2: Assess Base & Reaction Conditions cluster_protocol Step 3: Refine Coupling Protocol cluster_end start High Racemization Detected reagent_q What coupling reagent was used? start->reagent_q carbodiimide Carbodiimide (e.g., DIC/DCC) reagent_q->carbodiimide Carbodiimide onium Onium Salt (e.g., HATU, PyAOP) reagent_q->onium Onium Salt reagent_sol1 Add HOAt or OxymaPure. (Superior to HOBt) carbodiimide->reagent_sol1 reagent_sol2 Switch to Phosphonium (PyAOP) or Uronium (HATU/COMU) carbodiimide->reagent_sol2 If persists base_q Which base was used? onium->base_q reagent_sol1->base_q strong_base Strong, non-hindered (DIPEA, TEA) base_q->strong_base Strong weak_base Weak, hindered (NMM, sym-collidine) base_q->weak_base Weak base_sol Switch to a weaker, hindered base (e.g., NMM, sym-collidine) strong_base->base_sol temp_q Reaction Temperature? weak_base->temp_q base_sol->temp_q rt Room Temperature temp_q->rt High low_temp Low Temperature (e.g., 0°C) temp_q->low_temp Low temp_sol Couple at a lower temperature (0°C) rt->temp_sol preactivation_q Pre-activation time? low_temp->preactivation_q temp_sol->preactivation_q long_preact Long (>5 min) preactivation_q->long_preact Long short_preact Short (1-3 min) preactivation_q->short_preact Optimal preactivation_sol Minimize pre-activation time long_preact->preactivation_sol end Racemization Minimized short_preact->end preactivation_sol->end

Caption: A logical workflow for troubleshooting high racemization levels.

Racemization_Mechanism amino_acid N-Protected Amino Acid activated_species Activated Species (e.g., O-acylisourea) amino_acid->activated_species + Coupling Reagent oxazolone 5(4H)-Oxazolone Intermediate activated_species->oxazolone Cyclization l_peptide L-Peptide (Desired Product) activated_species->l_peptide + Amine (Desired Path) enolate Planar, Achiral Enolate oxazolone->enolate + Base - H+ enolate->oxazolone + H+ enolate->l_peptide + Amine (attack from one face) d_peptide D-Peptide (Racemized Product) enolate->d_peptide + Amine (attack from other face)

Caption: Primary mechanism of racemization via oxazolone formation.

References

Technical Support Center: Fmoc-N-Me-Tyr(tBu)-OH Coupling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-Me-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of N-methylated amino acids, such as this compound, is a common issue in SPPS due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This guide provides a systematic approach to troubleshoot and optimize the coupling reaction.

Problem: Positive Bromophenol Blue Test After Coupling

A positive bromophenol blue test (beads remain blue or green) indicates the presence of unreacted secondary amines on the resin, signifying an incomplete coupling reaction.

Systematic Troubleshooting Workflow

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) reagent Step 1: Verify Coupling Reagent Choice start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using a highly active reagent double_coupling Step 3: Perform a Second Coupling (Double Coupling) conditions->double_coupling If coupling is still incomplete capping Step 4: Cap Unreacted Amines double_coupling->capping If still positive end Proceed to Next Deprotection Step double_coupling->end If negative capping->end

Caption: A stepwise workflow for troubleshooting incomplete coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

A1: The primary challenges in coupling this compound are:

  • Steric Hindrance: The presence of the N-methyl group and the bulky tert-butyl (tBu) side-chain protecting group creates significant steric hindrance around the secondary amine, making it less accessible for the incoming activated amino acid.[1]

  • Reduced Nucleophilicity: The N-methyl group is electron-donating, which slightly increases the basicity of the secondary amine but also contributes to steric shielding, ultimately reducing its nucleophilicity compared to a primary amine.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: Standard coupling reagents like HBTU and TBTU are often less effective for N-methylated amino acids.[2] More potent activating reagents are required to overcome the steric hindrance and achieve high coupling efficiencies. Recommended reagents include:

  • Uronium/Aminium Salts: HATU is a highly effective coupling reagent for N-methyl amino acids.[2][3] COMU is another efficient option with the added benefit of safer handling as it does not contain potentially explosive HOBt or HOAt.[4][5]

  • Phosphonium Salts: PyAOP and PyBOP are very effective for coupling N-protected N-methyl amino acids.[3][6] PyBrOP is even more reactive and is specifically used for difficult couplings, including N-methylated residues.[5][6]

Q3: How can I monitor the coupling reaction for an N-methylated amino acid?

A3: The standard Kaiser test, which detects primary amines, will give a false negative result with N-methylated amino acids. The bromophenol blue test is a reliable colorimetric method for detecting unreacted secondary amines on the resin.[2]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling.[7] This is a common strategy to drive difficult coupling reactions, like that of this compound, to completion. It is recommended if the bromophenol blue test is positive after the initial coupling.

Q5: What should I do if the coupling is still incomplete after a second attempt?

A5: If double coupling fails to yield a negative bromophenol blue test, it is advisable to cap the remaining unreacted amines. Capping involves acetylating the free amines, typically with acetic anhydride and a base like DIPEA. This terminates the unreacted peptide chains, preventing the formation of deletion sequences in the final product.[7]

Data Presentation

The selection of the coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. While specific comparative data for this compound is sparse in the literature, the following table summarizes the general performance of various coupling reagents for difficult couplings, including N-methylated residues.

Coupling Reagent ClassReagentRelative ReactivityRecommended for N-Me Amino AcidsKey Considerations
Uronium/Aminium Salts HBTU/TBTUStandardLess EffectiveMay be insufficient for N-methylated residues.[2]
HATUHighYes Reacts faster with less epimerization than HBTU.[2][3][6]
COMUHighYes Safer alternative to HATU/HBTU, good solubility.[4][5]
Phosphonium Salts PyBOPHighYes Widely used for difficult couplings.[3][4]
PyAOPVery HighYes Especially effective for coupling N-methyl amino acids.[3][6]
PyBrOPVery HighYes More reactive than PyBOP, used for highly hindered couplings.[2][5][6]
Other BOP-ClHighYes Effective for hindered couplings.[2]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol describes a standard single coupling cycle for incorporating this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.[2]

    • Add DIPEA (8 equivalents) to the mixture.[2]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Longer reaction times may be necessary.[1]

  • Monitoring and Washing:

    • Perform the bromophenol blue test (Protocol 3) to check for completion.

    • If the test is negative (yellow), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[1]

    • If the test is positive (blue/green), proceed to Protocol 2 for double coupling.

Protocol 2: Double Coupling and Capping

This protocol should be implemented if the bromophenol blue test is positive after the initial coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1.

    • Add the fresh solution to the resin and agitate for another 1-4 hours.

  • Monitoring:

    • Wash the resin with DMF and perform a second bromophenol blue test.

    • If the test is now negative, wash the resin as described in Protocol 1 and proceed with the synthesis.

  • Capping (if necessary):

    • If the bromophenol blue test is still positive after the second coupling, capping is required.

    • Prepare a capping solution (e.g., 10% acetic anhydride, 5% DIPEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes.[7]

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Protocol 3: Bromophenol Blue Test for Secondary Amines

  • Sample Preparation:

    • Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

    • Wash the beads thoroughly with methanol on a small piece of filter paper.

  • Test Procedure:

    • Place the washed beads in a small test tube.

    • Add 2-3 drops of a 0.1% (w/v) solution of bromophenol blue in DMF.

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Yellow: Negative result, indicating the absence of free secondary amines (complete coupling).

    • Blue to Green: Positive result, indicating the presence of unreacted secondary amines (incomplete coupling).[2]

G cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Resin Deprotected Peptide-Resin (Free Secondary Amine) Activated_Ester->Resin Acylation Coupled_Peptide Coupled Peptide-Resin Resin->Coupled_Peptide

Caption: Activation and coupling pathway for this compound using HATU.

References

Fmoc-N-Me-Tyr(tBu)-OH solubility problems in DMF and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-N-Me-Tyr(tBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for solid-phase peptide synthesis (SPPS)?

The primary recommended solvent for dissolving Fmoc-amino acids, including this compound, is N,N-Dimethylformamide (DMF).[1] However, due to the increased hydrophobicity and potential for aggregation of N-methylated amino acids, solubility in DMF can be challenging.

Q2: My this compound is not dissolving well in DMF. What are the possible reasons?

Several factors can contribute to poor solubility of this compound in DMF:

  • Solvent Quality: The purity of DMF is critical. Degraded DMF can contain amines, which can affect solubility.[1] It is advisable to use high-purity, peptide-synthesis-grade DMF.

  • Temperature: Lower laboratory temperatures can decrease the solubility of Fmoc-amino acids.[1]

  • Reagent Quality: Variations in the purity or crystalline structure of the this compound lot can impact its dissolution rate.

  • Aggregation: N-methylated amino acids, in particular, are prone to aggregation, which can significantly reduce solubility. This is often due to strong intermolecular interactions.

  • Concentration: Attempting to dissolve the amino acid at too high a concentration can lead to solubility issues.

Q3: Can I heat the solution to improve the solubility of this compound?

Yes, gentle heating can be an effective method to aid dissolution. Heating the solution to a temperature between 37-40°C is often recommended.[1] However, it is crucial to avoid prolonged or excessive heating to prevent potential degradation of the amino acid derivative.[1]

Q4: Are there alternative solvents or co-solvents that can improve the solubility of this compound?

If you encounter persistent solubility problems with DMF, several alternatives can be considered:

  • N-methylpyrrolidone (NMP): NMP is a common alternative to DMF and often exhibits better solvating properties for challenging amino acids and growing peptide chains.[1][2][3]

  • Dimethyl sulfoxide (DMSO): DMSO can be used as a co-solvent with DMF to enhance solubility.[4] For instance, preparing a concentrated stock solution in DMSO and then diluting it in DMF can be an effective strategy.

  • "Greener" Alternatives: For more environmentally friendly options, solvents like N-butylpyrrolidinone (NBP) and binary mixtures such as DMSO/1,3-dioxolane (DOL) are being explored.[1]

Q5: Besides the solubility of the amino acid itself, what other solubility-related factors can impact coupling efficiency?

Poor coupling efficiency can also arise from:

  • On-resin Aggregation: The growing peptide chain, especially if it contains hydrophobic or N-methylated residues, can aggregate on the solid support, hindering the access of the activated amino acid.[1] In such cases, switching to a solvent like NMP or using chaotropic salts can be beneficial.[4]

  • Precipitation during Activation: The activated amino acid may precipitate out of solution before it has a chance to couple to the resin. Ensuring complete dissolution before and during the activation step is crucial.

Troubleshooting Guides

Issue: this compound powder does not fully dissolve or forms a gel-like substance.

This guide provides a systematic workflow to troubleshoot and resolve this common issue.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Encountered check_dmf 1. Verify DMF Quality (High-purity, peptide-synthesis grade?) start->check_dmf dmf_ok DMF Quality OK check_dmf->dmf_ok Yes dmf_bad Use Fresh, High-Purity DMF check_dmf->dmf_bad No try_sonication 2. Attempt Dissolution with Sonication dmf_ok->try_sonication dmf_bad->try_sonication sonication_success Soluble? try_sonication->sonication_success sonication_fail Still Insoluble sonication_success->sonication_fail No proceed Proceed with Coupling sonication_success->proceed Yes try_heating 3. Apply Gentle Heating (37-40°C) sonication_fail->try_heating heating_success Soluble? try_heating->heating_success heating_fail Still Insoluble heating_success->heating_fail No heating_success->proceed Yes change_solvent 4. Consider Alternative Solvents (NMP or DMF/DMSO co-solvent) heating_fail->change_solvent solvent_success Soluble? change_solvent->solvent_success solvent_fail Consult Further Technical Support solvent_success->solvent_fail No solvent_success->proceed Yes

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

SolventQualitative Solubility of Fmoc-Tyr(tBu)-OHExpected Solubility of this compound
N,N-Dimethylformamide (DMF) Soluble, but issues can occurModerately soluble, higher risk of issues
N-methylpyrrolidone (NMP) Generally well solubleMore soluble than in DMF
Dimethyl sulfoxide (DMSO) Soluble[5][6]Soluble
Dichloromethane (DCM) Sparingly solublePoorly soluble
Methanol Slightly solubleSlightly soluble
Water InsolubleInsoluble

Experimental Protocols

Protocol 1: Dissolution of this compound using Sonication

This protocol is intended to aid the dissolution of this compound in a suitable solvent like DMF or NMP.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Glass vial

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound and place it in a clean, dry glass vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration.

  • Place the vial in a sonicator bath.

  • Sonicate the mixture for 10-20 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no suspended particles. If particles remain, continue sonication for another 5-10 minutes.

  • Once dissolved, proceed with the activation and coupling reaction as planned.

Protocol 2: Dissolution of this compound using Gentle Heating

This protocol describes the use of gentle heat to improve the solubility of this compound.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Glass vial

  • Heating block or water bath with temperature control

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Combine the this compound and the desired solvent (DMF or NMP) in a glass vial, adding a stir bar if using a magnetic stirrer.

  • Place the vial in a heating block or water bath pre-set to 37-40°C.

  • Stir the mixture gently.

  • Maintain the temperature and continue stirring until the solid is fully dissolved. This may take 10-20 minutes.[1]

  • Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol.

  • Caution: Avoid temperatures above 40°C and prolonged heating to prevent potential degradation of the Fmoc-amino acid.[1]

Signaling Pathways and Logical Relationships

The solubility challenges with this compound are primarily physicochemical and not directly related to biological signaling pathways. However, the logical relationship between factors affecting its solubility and the success of the coupling reaction can be visualized.

FactorsInfluencingSolubility Factors Influencing this compound Solubility and Coupling cluster_factors Influencing Factors reagent_quality Reagent Quality (Purity, Crystalline Form) solubility This compound Solubility reagent_quality->solubility solvent_properties Solvent Properties (Purity, Polarity) solvent_properties->solubility experimental_conditions Experimental Conditions (Temperature, Concentration) experimental_conditions->solubility amino_acid_properties Amino Acid Properties (N-methylation, Hydrophobicity) amino_acid_properties->solubility coupling_efficiency Coupling Efficiency solubility->coupling_efficiency

Caption: Factors influencing solubility and coupling.

References

Technical Support Center: Mass Spectrometry of N-Methyl-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N-methyl-tyrosine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for N-methylation of a tyrosine residue?

A1: The addition of a methyl group to the nitrogen atom of a tyrosine residue results in a monoisotopic mass increase of 14.01565 Da. This value should be used as a variable modification when searching your mass spectrometry data.

Q2: My peptide containing N-methyl-tyrosine shows a poor signal or is not detected at all. What are the likely causes?

A2: Low signal intensity for N-methylated peptides can be due to several factors, including low abundance in the initial sample, inefficient ionization, or ion suppression from contaminants. It's also possible that the peptide is being lost during sample preparation steps like desalting if the protocol is not optimized for modified peptides.

Q3: Are there any known isobaric interferences I should be aware of when analyzing N-methyl-tyrosine peptides?

A3: While N-methylation of tyrosine itself is quite specific, it's important to be aware of other potential modifications that could lead to similar mass shifts on other residues within the same or co-eluting peptides. For instance, a trimethylation on a lysine residue results in a mass shift of 42.04695 Da, which is very close to the mass of an acetylation (42.01056 Da). High-resolution mass spectrometry is crucial to differentiate between such isobaric modifications.[1]

Troubleshooting Guides

Problem 1: Poor Fragmentation of N-Methyl-Tyrosine Containing Peptides

Symptoms:

  • MS/MS spectra are dominated by the precursor ion with few fragment ions.

  • Incomplete b- and y-ion series, making sequence confirmation difficult.

  • Absence of a characteristic immonium ion for N-methyl-tyrosine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Collision Energy The presence of the N-methyl group can alter the fragmentation dynamics of the peptide.[2] Experiment with a stepped collision energy or optimize the collision energy specifically for your peptide of interest to ensure sufficient fragmentation.
Inefficient Fragmentation Method For some N-methylated peptides, Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) may not be optimal. Consider using Electron Transfer Dissociation (ETD), which can provide complementary fragmentation data and is often better at preserving labile modifications.
Charge State of the Precursor Ion Higher charge states often lead to more efficient fragmentation. Optimize your chromatography and source conditions to favor the formation of higher charge state precursors (e.g., [M+2H]2+ or [M+3H]3+).
Problem 2: Incorrect Assignment of the N-Methylation Site

Symptoms:

  • The mass shift is correctly identified, but the localization of the N-methylation to the tyrosine residue is ambiguous.

  • Database search engines provide low confidence scores for the modification site.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lack of Diagnostic Fragment Ions The key to confident site localization is the presence of fragment ions that pinpoint the modification. Manually inspect your MS/MS spectra for the N-methyl-tyrosine immonium ion at m/z 150.0913 and for b- or y-ions that encompass the modified residue.
Co-eluting Isomers If your peptide contains other residues that could potentially be methylated (e.g., lysine or arginine), you may have co-eluting isobaric peptides. Improve your chromatographic separation by using a longer gradient or a different column chemistry to resolve these isomers.
In-source Fragmentation In some cases, labile modifications can be lost in the ion source before MS/MS analysis, leading to ambiguity. Ensure your ion source settings are optimized for gentle ionization.

Quantitative Data Summary

For accurate mass determination and identification of your N-methyl-tyrosine containing peptides, refer to the mass values in the table below.

Amino Acid / ModificationResidue FormulaMonoisotopic Residue Mass (Da)Monoisotopic Immonium Ion Mass (m/z)
Tyrosine (Y)C9H9NO2163.06333136.0762
N-Methyl-Tyrosine C10H11NO2 177.07898 150.0913
N-MethylationCH214.01565N/A

Note: The monoisotopic mass of the N-methyl-tyrosine immonium ion was calculated based on its chemical formula (C10H12NO+).

Experimental Protocols

Protocol 1: Sample Preparation of Synthetic N-Methyl-Tyrosine Peptides for Mass Spectrometry
  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. A common choice is 0.1% formic acid in water, or a solution of 50% acetonitrile/50% water with 0.1% formic acid to aid solubility.

  • Concentration Adjustment: Prepare a stock solution of the peptide at a concentration of 1 mg/mL. From this stock, create a working solution of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Desalting (if necessary): If the peptide synthesis process involved non-volatile salts, it is crucial to desalt the sample prior to ESI-MS. Use a C18 ZipTip or a similar solid-phase extraction method.

    • Equilibrate the C18 material with 0.1% formic acid in 50% acetonitrile.

    • Wash with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash again with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 0.1% formic acid in 50-70% acetonitrile.

Protocol 2: LC-MS/MS Analysis of N-Methyl-Tyrosine Peptides
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

    • Flow Rate: Dependent on the column ID, typically 200-400 µL/min for a 2.1 mm ID column.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 400-2000.

    • MS/MS Scan (Data-Dependent Acquisition): Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Consider using Electron Transfer Dissociation (ETD) if CID/HCD yields poor fragmentation.

    • Data Analysis: Search the acquired data against a sequence database, specifying N-methylation of tyrosine (+14.01565 Da) as a variable modification. Manually validate the spectra of identified peptides to confirm the presence of key fragment ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reconstitution Reconstitution concentration Concentration Adjustment reconstitution->concentration desalting Desalting (C18) concentration->desalting lc_separation LC Separation desalting->lc_separation ms1_scan MS1 Scan lc_separation->ms1_scan ms2_scan MS/MS Fragmentation ms1_scan->ms2_scan database_search Database Search ms2_scan->database_search manual_validation Manual Validation database_search->manual_validation

Caption: Experimental workflow for N-methyl-tyrosine peptide analysis.

troubleshooting_logic cluster_fragmentation Issue: Poor Fragmentation cluster_assignment Issue: Incorrect Site Assignment start Poor MS/MS Data check_ce Optimize Collision Energy start->check_ce check_immonium Look for Diagnostic Immonium Ion (m/z 150.09) start->check_immonium check_frag_method Try Alternative Fragmentation (ETD) check_ce->check_frag_method check_charge Optimize for Higher Charge States check_frag_method->check_charge check_chromatography Improve Chromatographic Separation check_immonium->check_chromatography check_source Optimize Ion Source Conditions check_chromatography->check_source

Caption: Troubleshooting logic for N-methyl-tyrosine peptide MS/MS.

References

Validation & Comparative

A Comparative Guide to Fmoc-N-Me-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is a critical determinant of the success and final properties of the synthesized peptide. Tyrosine, with its phenolic side chain, is a functionally important residue, often involved in receptor binding and signaling pathways. This guide provides a comprehensive comparison of two key tyrosine derivatives: the standard Fmoc-Tyr(tBu)-OH and its N-methylated counterpart, Fmoc-N-Me-Tyr(tBu)-OH . This comparison is supported by established principles of peptide chemistry and will address their performance in peptide synthesis, with a focus on coupling efficiency, potential challenges, and the impact of N-methylation on the final peptide's properties.

Introduction: The Significance of N-Methylation

Fmoc-Tyr(tBu)-OH is a cornerstone building block in the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[1][2] The Fmoc group provides base-labile protection of the α-amino group, while the acid-labile tert-butyl (tBu) ether safeguards the reactive phenolic hydroxyl group of the tyrosine side chain.[1][2] This strategy is known for its efficiency and high fidelity in synthesizing a vast array of peptide sequences.

The introduction of a methyl group on the backbone amide nitrogen, creating an N-methylated amino acid like this compound, is a strategic modification used to enhance the therapeutic properties of peptides. N-methylation can significantly increase metabolic stability by shielding the peptide bond from proteolytic enzymes, improve membrane permeability by reducing the hydrogen-bonding capacity, and introduce conformational constraints that can lock the peptide into a bioactive conformation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two building blocks is essential for their effective application in peptide synthesis.

PropertyFmoc-Tyr(tBu)-OHThis compound
Molecular Formula C₂₈H₂₉NO₅C₂₉H₃₁NO₅
Molecular Weight 459.5 g/mol [1]473.56 g/mol
Appearance White to off-white solid[1]Powder or crystals
Side-Chain Protection tert-Butyl (tBu)[1]tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF)[1]Fmoc: Base-labile (e.g., 20% piperidine in DMF)
tBu: Acid-labile (e.g., high concentration of TFA)[1]tBu: Acid-labile (e.g., high concentration of TFA)

Performance in Peptide Synthesis: A Comparative Analysis

The primary distinction in the synthetic performance between these two derivatives lies in the coupling step. The presence of the N-methyl group in this compound introduces significant steric hindrance, which can impede the approach of the activated carboxyl group to the deprotected amine of the growing peptide chain. This steric bulk necessitates more forceful coupling conditions and can lead to slower reaction kinetics and a higher risk of side reactions.

Coupling Efficiency and Conditions

Fmoc-Tyr(tBu)-OH can be efficiently coupled using standard activating reagents such as HBTU/DIPEA or DIC/HOBt, typically achieving high yields within 1-2 hours.[2] In contrast, coupling this compound is significantly more challenging and often results in lower yields if standard conditions are applied. To overcome the steric hindrance, more potent coupling reagents and optimized protocols are required.

ParameterFmoc-Tyr(tBu)-OHThis compound (Expected)
Coupling Reagent HBTU, HCTU, DIC/HOBt[2]HATU , PyAOP, PyBroP[3]
Typical Coupling Time 1-2 hours[2]2-4 hours or longer; double coupling may be necessary
Coupling Efficiency High (>99% with standard protocols)Moderate to High (highly dependent on conditions)
Racemization Risk Low, minimized with additives like HOBt[2]Higher, due to prolonged activation times

Note: The data for this compound is based on established principles for sterically hindered N-methylated amino acids.

Experimental Protocols

Standard Coupling of Fmoc-Tyr(tBu)-OH

This protocol describes a standard coupling procedure using HBTU on a 0.1 mmol scale.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[1]

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1]

Coupling of this compound (Sterically Hindered Protocol)

This protocol is adapted for sterically hindered N-methylated amino acids using HATU.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the standard protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF. Add DIPEA (8 eq.).[3]

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin and agitate for 2-4 hours at room temperature. A second coupling may be required for complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Monitoring: The Kaiser test is not suitable for secondary amines. The bromophenol blue test can be used to monitor the coupling progress.[3]

Visualization of Synthetic Workflows

SPPS_Workflow cluster_standard Fmoc-Tyr(tBu)-OH Coupling cluster_nme This compound Coupling S_Start Deprotected Peptide-Resin S_Activate Activate Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) S_Start->S_Activate S_Couple Couple (1-2h) S_Activate->S_Couple S_Wash Wash S_Couple->S_Wash S_Kaiser Kaiser Test S_Wash->S_Kaiser S_Next Next Cycle S_Kaiser->S_Next N_Start Deprotected Peptide-Resin N_Activate Activate this compound (HATU/DIPEA) N_Start->N_Activate N_Couple Couple (2-4h, potentially double) N_Activate->N_Couple N_Wash Wash N_Couple->N_Wash N_BPB Bromophenol Blue Test N_Wash->N_BPB N_Next Next Cycle N_BPB->N_Next

Comparison of SPPS workflows for standard and N-methylated tyrosine derivatives.

Impact on Peptide Properties and Function

The incorporation of N-methyl-tyrosine can have a profound impact on the final peptide's biological and pharmacological properties.

PropertyStandard Peptide (with Tyr)N-Methylated Peptide (with N-Me-Tyr)
Conformation Flexible, determined by surrounding residues.Conformationally constrained, may favor a specific bioactive fold.
Proteolytic Stability Susceptible to enzymatic cleavage at the Tyr residue.Increased resistance to proteolysis.
Membrane Permeability Generally lower due to hydrogen bond donor capacity.Potentially enhanced due to increased lipophilicity.
Receptor Binding Tyrosine's hydroxyl and aromatic ring are key for interaction.Binding affinity may be enhanced or reduced depending on the target.
Signaling Pathway Implications

Tyrosine residues are critical in many signaling pathways, particularly those involving phosphorylation by tyrosine kinases. The presence of a tyrosine residue allows for post-translational modification, which can activate or deactivate downstream signaling cascades.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Phosphorylation Phosphorylation (ATP -> ADP) Receptor->Phosphorylation Activation Ligand Ligand Ligand->Receptor Tyr Tyr-Peptide Tyr->Receptor Binding NMeTyr N-Me-Tyr-Peptide NMeTyr->Receptor Altered Binding Affinity Downstream Downstream Signaling Phosphorylation->Downstream

Impact of Tyr vs. N-Me-Tyr on a generic receptor tyrosine kinase signaling pathway.

The N-methylation of the tyrosine residue can alter the peptide's binding affinity and orientation within the receptor's binding pocket. This can either enhance the desired signaling by locking the peptide in an active conformation or inhibit it by preventing the necessary interactions for receptor activation. The precise effect is target-dependent and must be determined empirically for each peptide-receptor system.

Conclusion

The choice between Fmoc-Tyr(tBu)-OH and this compound is a strategic one, driven by the desired properties of the final peptide. Fmoc-Tyr(tBu)-OH remains the standard choice for routine peptide synthesis, offering high efficiency and straightforward protocols. This compound, while presenting significant synthetic challenges that require specialized reagents and protocols, offers a powerful tool for medicinal chemists to enhance the druglike properties of peptide therapeutics. The decision to incorporate N-methylated tyrosine should be based on a clear understanding of the synthetic hurdles and the potential benefits of improved stability, permeability, and conformational control.

References

A Comparative Guide to N-Methylated Tyrosine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation of the peptide backbone, particularly at a tyrosine residue, can significantly improve metabolic stability by hindering enzymatic degradation, increase cell permeability, and modulate the peptide's conformation to enhance binding affinity and selectivity for its biological target.

However, the steric hindrance introduced by the N-methyl group presents unique challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of different N-methylated tyrosine derivatives, focusing on their performance in SPPS, potential side reactions, and strategies to optimize their incorporation into peptide chains.

Comparison of N-Methylated Tyrosine Derivatives

The primary distinction between different Fmoc-N-methyl-tyrosine derivatives lies in the choice of the side-chain protecting group for the phenolic hydroxyl function. The selection of this group is critical as it influences the derivative's compatibility with the overall synthesis strategy, particularly the final cleavage conditions. The most common derivative is Fmoc-N-Me-Tyr(tBu)-OH, which is compatible with the standard and widely used Fmoc/tBu orthogonal protection strategy. Other derivatives, while less common, may offer advantages in specific contexts, such as in the synthesis of protected peptide fragments.

Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-N-Methyl-Tyrosine

DerivativeSide-Chain Protecting GroupKey CharacteristicsLabilityRecommended Use Case
This compound tert-Butyl (tBu)Standard Choice. Stable to the basic conditions used for Fmoc removal (e.g., piperidine).[1]Acid-labile (cleaved by ~95% TFA)Routine synthesis of peptides where a fully deprotected tyrosine is required in the final product.
Fmoc-N-Me-Tyr(Bzl)-OH Benzyl (Bzl)More acid-labile than tBu. Partial removal can occur during repeated TFA treatments if used in Boc-SPPS.[2]Strong acid (e.g., HF) or hydrogenolysis. Partially labile to TFA.Synthesis of protected peptide fragments or when milder final cleavage conditions are not required.
Fmoc-N-Me-Tyr(Trt)-OH Trityl (Trt)Highly acid-labile, allowing for very mild deprotection conditions.Very mild acid (e.g., 1-2% TFA in DCM)Synthesis of fully protected peptide fragments for segment condensation.

Challenges and Optimization in SPPS

The synthesis of peptides containing N-methylated tyrosine is primarily hampered by three factors: difficult coupling reactions, diketopiperazine formation, and racemization.

Coupling Efficiency

The N-methyl group sterically hinders the nitrogen atom, significantly slowing down the kinetics of the coupling reaction. This can lead to incomplete acylation and the formation of deletion sequences.

Optimization Strategies:

  • High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC are often insufficient. The use of uronium/aminium or phosphonium salt-based reagents is highly recommended.

  • Extended Coupling Times: Doubling or tripling the standard coupling time (e.g., 2-4 hours) is often necessary.

  • Double Coupling: Performing the coupling step twice with fresh reagents can drive the reaction to completion.

Table 2: Recommended Coupling Reagents for N-Methylated Tyrosine

Reagent ClassExamplesEfficacyNotes
Uronium/Aminium Salts HATU, HCTU, COMUExcellentHighly effective for sterically hindered couplings. COMU is a safer alternative to HOBt/HOAt-based reagents.
Phosphonium Salts PyAOP, PyBOPVery GoodPyAOP and PyBOP, especially with HOAt, are highly effective for difficult couplings, including those involving consecutive N-methylated residues.
Side Reactions and Mitigation

Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin. N-methylated amino acids are particularly prone to this side reaction.

Racemization: The activation of the carboxylic acid of the N-methylated tyrosine can make the α-proton more acidic, leading to its abstraction by base and subsequent loss of stereochemical integrity (epimerization).

Table 3: Key Side Reactions and Mitigation Strategies

Side ReactionPrimary CauseMitigation Strategies
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, catalyzed by the deprotection base (e.g., piperidine).- Use a bulky resin (e.g., 2-chlorotrityl resin).- Couple the third amino acid as a pre-formed dipeptide (e.g., Fmoc-AA3-N-Me-Tyr-OH).- Use alternative deprotection reagents like 2% DBU/5% piperazine in NMP.[3]
Racemization Oxazolone formation or direct enolization upon carboxyl activation in the presence of a base.- Use racemization-suppressing additives like Oxyma Pure or HOAt.- Employ a sterically hindered, weaker base like 2,4,6-collidine instead of DIPEA.- Minimize pre-activation time before adding the coupling mixture to the resin.

Experimental Protocols

The following protocols outline a comparative study for the incorporation of different Fmoc-N-Me-Tyr derivatives into a model peptide sequence (e.g., H-Gly-NMeTyr-Ala-Phe-NH₂).

General SPPS Workflow

The synthesis follows an iterative cycle of deprotection and coupling.

SPPS_Workflow Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling: Fmoc-N-Me-Tyr(X)-OH HATU/Collidine in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride/DIPEA) Wash2->Capping Loop Repeat for Each Amino Acid Wash2->Loop Capping->Loop Cleavage Final Cleavage & Deprotection (TFA/TIS/H₂O) Loop->Cleavage Peptide Crude Peptide Cleavage->Peptide

General workflow for incorporating Fmoc-N-Me-Tyr(X)-OH in SPPS.
Protocol 1: Peptide Synthesis

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling of Fmoc-N-Me-Tyr(X)-OH:

    • In a separate vial, pre-activate a solution of Fmoc-N-Me-Tyr(X)-OH (4 eq.), HATU (3.9 eq.), and 2,4,6-collidine (8 eq.) in 1.5 mL of DMF for 2 minutes.

    • Add the activated solution to the resin and shake at room temperature for 3 hours.

  • Washing: Wash the resin as in step 3.

  • Monitoring: Perform a Kaiser test. If positive (blue beads), repeat the coupling step (double coupling).

  • Chain Elongation: Continue with the subsequent amino acids (Fmoc-Gly-OH, etc.) using standard coupling protocols (e.g., 3 eq. amino acid, 2.9 eq. HCTU, 6 eq. DIPEA for 45 minutes).

  • Final Cleavage: After the final Fmoc deprotection and washing, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using 2 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet from a water/acetonitrile mixture.

Protocol 2: Analytical Characterization
  • Reversed-Phase HPLC (RP-HPLC):

    • Purpose: To assess the purity of the crude peptide.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Linear gradient from 5% to 65% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Analysis: Compare the peak area of the main product to the total peak area to determine purity. Look for characteristic impurity peaks (e.g., deletion sequences, DKP-related products).

  • Mass Spectrometry (LC-MS):

    • Purpose: To confirm the identity (molecular weight) of the synthesized peptide.

    • Method: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of the target peptide.

Visualization of Key Mechanisms and Pathways

Understanding the chemical mechanisms of side reactions and the biological context of the final peptide is crucial for successful synthesis and application.

Side Reaction Pathways

The two most significant side reactions during the incorporation of N-methylated tyrosine are diketopiperazine (DKP) formation and racemization.

Side_Reactions cluster_dkp Diketopiperazine (DKP) Formation cluster_rac Racemization Pathway Dipeptide H₂N-NMeTyr-AA₁-Resin DKP_Intermediate Intramolecular Attack Dipeptide->DKP_Intermediate Piperidine (Base) DKP_Product DKP Product (Cyclic Dipeptide) DKP_Intermediate->DKP_Product Resin_OH HO-Resin (Truncation Site) DKP_Intermediate->Resin_OH Fmoc_NMeTyr_L Fmoc-NMeTyr(L)-COOH Activated_Ester Activated Ester / Oxazolone Fmoc_NMeTyr_L->Activated_Ester Coupling Reagent Enolate Planar Enolate/ Oxazolone Intermediate Activated_Ester->Enolate Base (-H⁺) Enolate->Activated_Ester +H⁺ Fmoc_NMeTyr_D Fmoc-NMeTyr(D)-COOH (Racemized) Enolate->Fmoc_NMeTyr_D +H⁺ (Opposite Face)

Mechanisms of DKP formation and racemization.
Representative Biological Pathway: GPCR Signaling

Peptides containing modified tyrosine residues often act as ligands for G-protein coupled receptors (GPCRs). N-methylation can influence the peptide's binding affinity and subsequent activation of intracellular signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., NOP Receptor) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Modulation cAMP cAMP (Second Messenger) AC->cAMP Conversion Peptide N-Me-Tyr Peptide (Ligand) Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Cellular Response (e.g., Gene Transcription) CREB->Response

A representative GPCR signaling cascade initiated by a peptide ligand.

By understanding the properties of different N-methylated tyrosine derivatives and implementing optimized synthesis and purification protocols, researchers can successfully harness the benefits of this modification to develop novel and more effective peptide-based therapeutics.

References

A Comparative Guide to Analytical Methods for Confirming Fmoc-N-Me-Tyr(tBu)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of modified amino acids is critical for the synthesis of peptides with enhanced therapeutic properties. Fmoc-N-Me-Tyr(tBu)-OH, an N-methylated and side-chain protected tyrosine derivative, is a valuable building block for introducing conformational constraints and improving proteolytic stability. However, its incorporation presents unique analytical challenges. This guide provides an objective comparison of analytical methods to confirm the successful incorporation of this compound, offering supporting experimental data and detailed protocols.

Introduction to Analytical Challenges

The N-methylation of the peptide backbone introduces steric hindrance, which can lead to lower coupling efficiencies compared to their non-methylated counterparts. Analytically, the presence of the N-methyl group can result in the formation of cis and trans isomers around the peptide bond, potentially leading to peak broadening or splitting in chromatographic separations. Furthermore, the modification can alter fragmentation patterns in mass spectrometry and poses a significant challenge for classical sequencing methods like Edman degradation.

Comparison of Analytical Techniques

A multi-pronged analytical approach is often necessary to unambiguously confirm the incorporation of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Edman degradation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Function Purity assessment and quantificationMolecular weight confirmation and sequence verificationStructural elucidation and conformational analysisN-terminal amino acid sequencing
Information Provided Retention time, peak area, and presence of isomersPrecise mass of the peptide and fragment ions for sequence confirmationChemical environment of individual atoms, including the N-methyl groupSequential identification of N-terminal amino acids
Sample Requirement Crude or purified peptideCrude or purified peptidePurified peptidePurified peptide with a free N-terminus
Sensitivity High (picomole range)Very high (femtomole to attomole range)Lower (nanomole to micromole range)High (picomole range)
Limitations for N-Me-Tyr Cis/trans isomers can cause peak splitting/broadening, complicating purity assessment.Fragmentation can be altered; requires careful interpretation.Requires higher sample amounts and specialized experiments.Blocked if N-Me-Tyr is at the N-terminus.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the crude peptide and to identify potential isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample dissolved in Solvent A or a suitable solvent mixture

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm and 280 nm

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate the peak areas of the chromatogram. The presence of two closely eluting major peaks may indicate the presence of cis/trans isomers of the N-methylated peptide bond. The purity is calculated as the area of the desired peptide peak(s) divided by the total peak area.

Mass Spectrometry (MS) for Identity and Sequence Confirmation

Objective: To confirm the molecular weight of the synthesized peptide and to verify the amino acid sequence, including the position of the N-Me-Tyr(tBu) residue.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capabilities (e.g., Q-TOF, Orbitrap).

Reagents:

  • For ESI: 50% acetonitrile in water with 0.1% formic acid

  • For MALDI: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Sample Preparation:

    • ESI: Dilute the peptide sample in the ESI solution to a concentration of 1-10 pmol/µL.

    • MALDI: Co-crystallize the peptide sample with the matrix on a MALDI target plate.

  • MS Analysis:

    • Acquire a full MS scan to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide containing the N-Me-Tyr(tBu) residue.

  • MS/MS Analysis:

    • Select the parent ion corresponding to the synthesized peptide for fragmentation.

    • Analyze the resulting fragment ions (b- and y-ions). The mass difference between adjacent b- or y-ions will confirm the amino acid sequence. The mass of the N-Me-Tyr(tBu) residue (473.56 Da for the free acid) will be observed in the fragmentation ladder. A mass shift of +14 Da (CH2) compared to a standard tyrosine residue will be indicative of N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To provide detailed structural information and confirm the presence and location of the N-methyl group.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Purified peptide sample

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • NMR Experiments:

    • Acquire a 1D ¹H NMR spectrum. The N-methyl group will typically appear as a singlet between 2.5 and 3.5 ppm. The presence of two singlets in this region may indicate the presence of cis/trans isomers.

    • Acquire 2D NMR spectra, such as COSY, TOCSY, and NOESY/ROESY, to assign the proton resonances and to observe through-bond and through-space correlations. NOESY/ROESY correlations between the N-methyl protons and the α-protons of the preceding and N-methylated residue can confirm the sequence and provide information about the conformation of the peptide bond.

Edman Degradation for N-Terminal Sequencing

Objective: To determine the amino acid sequence from the N-terminus.

Instrumentation:

  • Automated Edman sequencer

Reagents:

  • Phenyl isothiocyanate (PITC) and other sequencing reagents.

Procedure:

  • Sample Preparation: The purified peptide with a free N-terminus is loaded onto the sequencer's sample support.

  • Sequencing: The automated sequencer performs sequential cycles of PITC coupling, cleavage, and conversion to the phenylthiohydantoin (PTH)-amino acid derivative.

  • Data Analysis: The PTH-amino acid from each cycle is identified by HPLC.

Note on N-Me-Tyr(tBu)-OH: If the this compound residue is at the N-terminus of the peptide, the Edman degradation will be blocked.[1] This is because the secondary amine of the N-methylated amino acid does not react with PITC under standard conditions. This lack of a signal for the first cycle, when a signal is expected, can be indirect evidence of the presence of the N-terminal N-methylated residue.

Alternative Amino Acid Derivatives

For comparison, another N-methylated tyrosine derivative is Fmoc-N-Me-Tyr(Me)-OH . The key difference lies in the side-chain protecting group (methyl vs. tert-butyl).

FeatureThis compoundFmoc-N-Me-Tyr(Me)-OH
Side-Chain Protection tert-Butyl (tBu)Methyl (Me)
Deprotection Condition Acid-labile (e.g., TFA)Requires harsh conditions (e.g., BBr₃), not compatible with standard Fmoc SPPS cleavage.
Application Incorporation of a temporary N-methylated Tyr residue.Incorporation of a permanently O-methylated, N-methylated Tyr residue.
Coupling Efficiency Generally lower than non-methylated amino acids due to steric hindrance. Requires optimized coupling reagents (e.g., HATU, COMU).Similar to this compound, expected to have reduced coupling efficiency.

Visualizing the Workflow

Experimental Workflow for Confirmation

G cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_results Results SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Analysis (Purity & Isomers) Crude_Peptide->HPLC MS Mass Spectrometry (Molecular Weight) Crude_Peptide->MS HPLC->MS Purified Fraction NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Purified Fraction Edman Edman Degradation (N-terminal Sequence) HPLC->Edman Purified Fraction Purity Purity > 95% HPLC->Purity MSMS Tandem MS (MS/MS) (Sequence Confirmation) MS->MSMS Correct_Mass Correct Mass MS->Correct_Mass Correct_Sequence Correct Sequence MSMS->Correct_Sequence N_Me_Confirmed N-Methyl Group Confirmed NMR->N_Me_Confirmed N_Term_Sequence N-Terminal Sequence Edman->N_Term_Sequence

Caption: Workflow for synthesis and analytical confirmation of a peptide containing this compound.

Logical Relationship of Analytical Techniques

G cluster_question Key Questions cluster_technique Analytical Techniques Is_it_pure Is the peptide pure? HPLC HPLC Is_it_pure->HPLC Is_it_the_correct_peptide Is it the correct peptide? MS Mass Spectrometry Is_it_the_correct_peptide->MS Is_the_sequence_correct Is the sequence correct? MSMS Tandem MS Is_the_sequence_correct->MSMS Edman Edman Degradation Is_the_sequence_correct->Edman Is_the_N_Me_group_present Is the N-methyl group present? Is_the_N_Me_group_present->MSMS Mass Shift NMR NMR Is_the_N_Me_group_present->NMR

Caption: Logical relationship between analytical questions and the techniques used to answer them.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides With and Without N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of proteomics, drug discovery, and peptide therapeutics, N-methylation represents a critical post-translational or synthetic modification that can profoundly alter a peptide's bioactivity, stability, and cell permeability. The addition of a methyl group to a backbone amide nitrogen or an amino acid side chain, while subtle in mass, introduces significant changes in the peptide's physicochemical properties. Consequently, the mass spectrometric analysis of N-methylated peptides presents unique challenges and requires tailored methodologies compared to their non-methylated counterparts. This guide provides an objective comparison of the mass spectrometric behavior of peptides with and without N-methylation, supported by experimental data and detailed protocols to inform analytical strategies.

The Impact of N-Methylation on Mass Spectrometry Analysis

N-methylation introduces a mass shift of 14.01565 Da for each methyl group added. While seemingly straightforward, this modification can significantly influence a peptide's ionization efficiency, chromatographic retention, and fragmentation pattern during tandem mass spectrometry (MS/MS).

A key distinction in the analysis of N-methylated peptides lies in the fragmentation techniques employed. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are widely accessible methods that generate predominantly b- and y-type fragment ions. However, for peptides with labile modifications like N-methylation, these techniques can sometimes lead to the neutral loss of the methyl group, complicating spectral interpretation. In contrast, Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone while often preserving post-translational modifications, providing clearer localization of the N-methyl group, especially in peptides with higher charge states.[1]

Quantitative Comparison: Model Peptide vs. N-N-Dimethylated Analogue

To illustrate the analytical differences, a comparative study on the model peptide Val-Gly-Gly (VGG) and its N,N-dimethylated analogue, (N,N-DiMe)Val-Gly-Gly, was conducted using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The results are summarized in the table below.

ParameterVal-Gly-Gly (VGG)(N,N-DiMe)Val-Gly-GlyRationale for Observed Differences
Molecular Weight (Da) 247.14275.17Addition of two methyl groups to the N-terminus of Valine.
LC Retention Time (min) 3.55.2Increased hydrophobicity of the N,N-dimethylated peptide leads to stronger interaction with the C18 stationary phase.
Relative Ionization Efficiency (Peak Area) 1.02.5The N,N-dimethyl group enhances proton affinity, leading to more efficient ionization.
Relative Abundance of a1 ion (%) < 5> 90The N,N-dimethyl group directs fragmentation, favoring the formation of a highly stable a1 ion.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and mass spectrometric analysis of a non-methylated peptide and its N-methylated analogue are provided below.

Protocol 1: Peptide Synthesis

This protocol outlines the solid-phase synthesis of Val-Gly-Gly (VGG) and (N,N-DiMe)Val-Gly-Gly.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Val-OH

  • Fmoc-N,N-DiMe-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Glycine): Repeat steps 2 and 3 using Fmoc-Gly-OH.

  • Third Amino Acid Coupling (Valine vs. N,N-Dimethyl-L-Valine):

    • For VGG: Repeat steps 2 and 3 using Fmoc-Val-OH.

    • For (N,N-DiMe)Val-Gly-Gly: Repeat steps 2 and 3 using Fmoc-N,N-DiMe-Val-OH.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Lyophilization: Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain the crude product.

Protocol 2: Peptide Purification

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution at 220 nm and collect the fractions corresponding to the major peptide peak.

  • Confirm the purity and identity of the collected fractions by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.[2]

Protocol 3: LC-MS/MS Analysis

Equipment and Reagents:

  • LC-ESI-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer)

  • C18 reverse-phase column for LC

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the purified peptides in Solvent A to a concentration of 1 pmol/µL.

  • Liquid Chromatography:

    • Inject 1 µL of the sample onto the C18 column.

    • Separate the peptides using a gradient of Solvent B (e.g., 5% to 40% over 30 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode over an m/z range of 100-1500.

    • Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation by CID, HCD, and/or ETD.

    • Set the collision energy to an appropriate value (e.g., 25-35 eV for CID/HCD) to induce fragmentation.

  • Data Analysis:

    • Extract the ion chromatograms for both the unmodified and N-methylated peptides to determine their retention times and relative ionization efficiencies by comparing peak areas.[2]

    • Analyze the MS/MS spectra to identify the fragment ions (b, y, c, z ions) and determine their relative abundances. For N-methylated peptides, look for characteristic mass shifts in the fragment ion series to localize the modification.[3]

Visualizing the Workflow and Fragmentation

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the distinct fragmentation pathways of non-methylated and N-methylated peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Synthesis Solid-Phase Peptide Synthesis (VGG and (N,N-DiMe)VGG) Cleavage Cleavage from Resin Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification LC_MS LC-MS/MS Analysis (CID, HCD, ETD) Purification->LC_MS Data_Analysis Data Analysis (Retention Time, Ionization Efficiency, Fragmentation) LC_MS->Data_Analysis

Experimental workflow for the synthesis and analysis of VGG and (N,N-DiMe)VGG.

fragmentation_pathways cluster_non_methylated Non-Methylated Peptide (CID/HCD) cluster_methylated N,N-Dimethylated Peptide (CID/HCD) Precursor_NM [H-Val-Gly-Gly-OH + H]+ b_ions_NM b-ions (e.g., b1, b2) Precursor_NM->b_ions_NM y_ions_NM y-ions (e.g., y1, y2) Precursor_NM->y_ions_NM Precursor_M [(N,N-DiMe)Val-Gly-Gly-OH + H]+ a1_ion_M Dominant a1 ion Precursor_M->a1_ion_M other_fragments_M Other b/y-ions Precursor_M->other_fragments_M

Fragmentation of non-methylated vs. N,N-dimethylated peptides in CID/HCD.

Conclusion

The mass spectrometry analysis of N-methylated peptides requires careful consideration of the modification's impact on chromatographic behavior, ionization, and fragmentation. N-methylation typically increases hydrophobicity and ionization efficiency.[2] While CID and HCD are effective for general peptide sequencing, ETD often provides superior localization of the N-methyl group by preserving the modification on the fragment ions. The presence of an N-methyl group can also direct fragmentation pathways, leading to the formation of characteristic and abundant fragment ions, such as the a1 ion in N-terminally dimethylated peptides.[2] By understanding these principles and employing the appropriate analytical strategies and detailed protocols as outlined in this guide, researchers can confidently characterize and quantify N-methylated peptides, advancing their research in drug development and proteomics.

References

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Purity of Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of amino acid building blocks is paramount. The enantiomeric purity of N-α-Fmoc-N-methyl-O-tert-butyl-L-tyrosine (Fmoc-N-Me-Tyr(tBu)-OH) is a critical quality attribute, as the presence of the corresponding D-enantiomer can introduce impurities that are difficult to remove and may impact the biological activity of the final peptide. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of the closely related and well-documented compound, Fmoc-Tyr(tBu)-OH, which serves as an excellent proxy for establishing a separation strategy. We will delve into the performance of various chiral stationary phases (CSPs) and provide detailed experimental protocols.

While specific experimental data for the N-methylated version of Fmoc-Tyr(tBu)-OH is not widely published, the separation principles and column chemistries discussed are highly applicable. The N-methyl group can influence the conformation of the molecule and its interactions with the CSP, potentially requiring minor modifications to the mobile phase to achieve optimal separation.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchanger-type CSPs have all demonstrated high efficiency in resolving Fmoc-protected amino acids.[1][2][3] The choice of CSP, along with the mobile phase, dictates the resolution, selectivity, and overall analysis time.

Table 1: Performance Comparison of CSPs for the Enantiomeric Separation of Fmoc-Tyr(tBu)-OH

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k1)Selectivity (α)Resolution (Rs)Elution OrderReference
CHIRALPAK ZWIX(-)H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.481.923.58L < D[4]
CHIRALPAK ZWIX(+)H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.521.000.00Co-elution[4]
Lux Cellulose-2Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)Data not specifiedData not specified> 1.5 (Baseline)Data not specified[5]
CHIROBIOTIC T / RReversed-phase or Polar Organic ModeGenerally effective for Fmoc-amino acidsGenerally effective for Fmoc-amino acidsGenerally effective for Fmoc-amino acidsData not specified[3]

Note: TEA = Triethylamine, FA = Formic Acid, MeOH = Methanol. A resolution (Rs) value greater than 1.5 is considered baseline separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for the analysis of Fmoc-Tyr(tBu)-OH based on the data presented.

Method 1: Zwitterionic CSP (CHIRALPAK ZWIX(-))

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase: H₂O/Methanol (1/99 v/v) containing 30 mM Triethylamine and 60 mM Formic Acid[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 265 nm

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL

Method 2: Polysaccharide-based CSP (Lux Cellulose-2)

  • Column: Lux Cellulose-2, 5 µm[5]

  • Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[5]

  • Flow Rate: Typically 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 265 nm

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL

Alternative Methods for Enantiomeric Purity Determination

Beyond direct chiral HPLC, other techniques can be employed to assess enantiomeric purity, each with its own advantages and limitations.

  • Indirect HPLC Method: This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers.[6][7] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[6][7] This method is particularly useful when a wide variety of chiral columns are not available.

  • Gas Chromatography (GC): For volatile amino acid derivatives, chiral GC can be a powerful tool.[8] The amino acid is typically derivatized to increase its volatility before injection onto a chiral GC column.[8]

  • Capillary Electrophoresis (CE): Chiral CE is another high-resolution technique that can be used for enantiomeric separations, often with the addition of a chiral selector to the background electrolyte.

Table 2: Comparison of Alternative Analytical Methods

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral GC-MS
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with a chiral reagent, followed by separation on an achiral column.[6][7]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[8]
Sample Prep Minimal; direct injection of the analyte.Requires a derivatization step, which adds time and complexity.[6]Derivatization is necessary to ensure volatility.[8]
Potential for Racemization Low risk.The derivatization step can potentially introduce racemization.Derivatization conditions must be carefully controlled to avoid racemization.[8]
Column Requires a specific and often expensive chiral column.Uses standard, less expensive achiral columns (e.g., C18).[7]Requires a specific chiral GC column.
Sensitivity High, typically ≤0.05% for the minor enantiomer.[9]Can be very high, especially with fluorescent derivatizing agents.[7]High, with the added benefit of mass spectrometric identification.

Experimental Workflows

The logical flow of analyzing the enantiomeric purity of this compound via chiral HPLC is depicted below. The initial method development phase is crucial for selecting the optimal chiral stationary phase and mobile phase conditions.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Dissolve this compound in mobile phase or compatible solvent HPLC Inject sample onto chiral column Prep->HPLC Separation Isocratic or Gradient Elution HPLC->Separation Detection UV Detection (e.g., 265 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas for D and L Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee or % Area) Integration->Calculation

Caption: General workflow for chiral HPLC analysis.

The decision-making process for choosing between a direct and an indirect HPLC method is a key step in method development.

Start Start: Determine Enantiomeric Purity CSP_Avail Chiral Stationary Phase (CSP) Available? Start->CSP_Avail Direct Use Direct Method: Screen available CSPs and mobile phases CSP_Avail->Direct Yes Indirect Use Indirect Method: Select Chiral Derivatizing Agent (CDA) and develop separation on achiral column CSP_Avail->Indirect No End End: Quantify Enantiomeric Purity Direct->End Indirect->End

Caption: Decision logic for HPLC method selection.

References

Validierung der Peptidsynthese mit Fmoc-N-Me-Tyr(tBu)-OH: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die Einführung von N-methylierten Aminosäuren in Peptide ist eine wirksame Strategie zur Verbesserung ihrer pharmakokinetischen Eigenschaften, einschließlich erhöhter metabolischer Stabilität und Membranpermeabilität.[1][2][3] Fmoc-N-Me-Tyr(tBu)-OH ist ein entscheidender Baustein für die Synthese von Peptiden, die N-methyliertes Tyrosin enthalten, eine Modifikation, die die biologische Aktivität und Selektivität erheblich beeinflussen kann.[1][4] Die sterische Hinderung durch die N-Methylgruppe stellt jedoch erhebliche Herausforderungen bei der Peptidkupplung dar, was spezielle Protokolle und Reagenzien erfordert, um eine hohe Ausbeute und Reinheit zu gewährleisten.[2][5]

Dieser Leitfaden bietet einen objektiven Vergleich der direkten Verwendung des this compound-Bausteins mit einer alternativen On-Resin-Methylierungsstrategie. Er enthält quantitative Daten, detaillierte experimentelle Protokolle und Visualisierungen, um Forscher bei der Auswahl der optimalen Synthesemethode für ihre spezifischen Anforderungen zu unterstützen.

Leistungsvergleich: Direkte Inkorporation vs. On-Resin-Methylierung

Die Entscheidung zwischen der Verwendung eines vorgefertigten N-methylierten Bausteins und der Durchführung einer N-Methylierung am Harz hängt von mehreren Faktoren ab, darunter die Peptidsequenz, die erforderliche Reinheit und die verfügbaren Synthesegeräte.

ParameterThis compound (Direkte Inkorporation)On-Resin-Methylierung von Tyr(tBu)Quellen
Kupplungseffizienz Mäßig bis gut; erfordert stärkere Kupplungsreagenzien (z. B. HATU, PyAOP) und potenziell längere Reaktionszeiten oder doppelte Kupplungen.Nicht zutreffend für die Kupplung; die Effizienz hängt von den nachfolgenden Methylierungsschritten ab.[5][6]
Synthesezeit Potenziell länger aufgrund langsamerer Kupplungsschritte.Länger aufgrund zusätzlicher On-Resin-Reaktionsschritte (Sulfonierung, Methylierung, Desulfonierung).[7]
Reinheit des Rohprodukts Im Allgemeinen gut, kann aber Deletionssequenzen aufgrund unvollständiger Kupplung enthalten.Kann aufgrund von Nebenreaktionen während der Methylierungsschritte (z. B. unvollständige Methylierung) komplexere Verunreinigungsprofile aufweisen.[5][7]
Kosten Höhere Kosten für den spezialisierten Aminosäurebaustein.Geringere Kosten für die Ausgangsmaterialien (Fmoc-Tyr(tBu)-OH), erfordert jedoch zusätzliche Reagenzien für die Methylierung.[8]
Anwendbarkeit Einfach für einzelne N-Methylierungsstellen.Vielseitig für die Synthese von Peptiden mit mehreren N-Methylierungsstellen und für das Screening von N-Methyl-Analoga.[3][9]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Festphasen-Peptidsynthese (SPPS) einer Modellsequenz (z. B. Ac-Gly-X-Gly-NH₂, wobei X die zu testende Aminosäure ist) auf einem Rink-Amid-Harz.

Protokoll 1: Synthese unter Verwendung des this compound-Bausteins

1. Harzvorbereitung:

  • 100 mg Rink-Amid-Harz in einem Reaktionsgefäß für 30 Minuten in N,N-Dimethylformamid (DMF) quellen lassen.[10]

  • Das DMF ablassen.

2. Fmoc-Entschützung:

  • Eine 20%ige Piperidinlösung in DMF zum Harz geben und 5 Minuten lang schütteln.

  • Die Lösung ablassen und den Schritt für weitere 15 Minuten wiederholen.[11]

  • Das Harz gründlich mit DMF (5x) und Dichlormethan (DCM) (3x) waschen.

3. Kupplung von this compound:

  • In einem separaten Gefäß 4 Äquivalente this compound, 4 Äquivalente HATU und 8 Äquivalente Diisopropylethylamin (DIPEA) in DMF auflösen.[6]

  • Die Lösung 5 Minuten lang bei Raumtemperatur voraktivieren.

  • Die aktivierte Aminosäurelösung zum entschützten Harz geben.

  • Die Reaktion 2-4 Stunden bei Raumtemperatur schütteln.[12]

  • Die Vollständigkeit der Kupplung mit einem Bromphenolblau-Test überwachen.[6] Bei unvollständiger Kupplung den Kupplungsschritt wiederholen.

4. Kettenverlängerung:

  • Die Schritte 2 und 3 für die nachfolgenden Aminosäuren (z. B. Fmoc-Gly-OH) wiederholen, wobei Standardkupplungsreagenzien wie HBTU verwendet werden können.

5. Acetylierung (N-terminale Modifikation):

  • Nach der letzten Fmoc-Entschützung das Harz mit einer Lösung aus Acetanhydrid/DIPEA/DMF (1:2:3) für 30 Minuten behandeln.

6. Spaltung und Entschützung:

  • Das Peptidharz mit einem Spaltcocktail (z. B. 95 % Trifluoressigsäure (TFA), 2,5 % Wasser, 2,5 % Triisopropylsilan (TIS)) 2-3 Stunden lang behandeln.[11]

  • Das Spaltgemisch abfiltrieren und das Peptid in kaltem Diethylether ausfällen.

  • Das Peptid durch Zentrifugation sammeln, mit kaltem Ether waschen und unter Vakuum trocknen.

Protokoll 2: On-Resin-N-Methylierung von Tyrosin

1. Synthese des linearen Peptids:

  • Das Peptid Ac-Gly-Tyr(tBu)-Gly-NH₂ auf Rink-Amid-Harz unter Verwendung von Standard-Fmoc-SPPS-Protokollen synthetisieren.

2. Sulfonierung des Rückgrats:

  • Das Peptidharz in trockenem DMF suspendieren.

  • 2-Nitrobenzolsulfonylchlorid (o-NBS-Cl) (5 Äquivalente) und Collidin (10 Äquivalente) zugeben.

  • Die Reaktion 1-2 Stunden lang schütteln.

  • Das Harz waschen und die Vollständigkeit der Reaktion durch HPLC/MS einer kleinen abgespaltenen Probe überprüfen.

3. Mitsunobu-Methylierung:

  • Das sulfonierte Peptidharz in trockenem Tetrahydrofuran (THF) suspendieren.

  • Triphenylphosphin (5 Äquivalente) und Methanol (10 Äquivalente) zugeben.

  • Die Lösung auf 0 °C abkühlen und Diisopropylazodicarboxylat (DIAD) (5 Äquivalente) zugeben.

  • Die Reaktion 1-2 Stunden lang bei Raumtemperatur rühren lassen.

4. Desulfonierung:

  • Das Harz in DMF suspendieren.

  • Mercaptoethanol (10 Äquivalente) und 1,8-Diazabicycloundec-7-en (DBU) (5 Äquivalente) zugeben.

  • Die Reaktion 2x 30 Minuten lang schütteln.

5. Spaltung und Entschützung:

  • Den gleichen Spaltungsprozess wie in Protokoll 1, Schritt 6, durchführen.

Visualisierung des Arbeitsablaufs

SPPS_Workflow cluster_protocol1 Protokoll 1: Direkte Inkorporation cluster_protocol2 Protokoll 2: On-Resin-Methylierung P1_Start This compound P1_Swell Harz quellen P1_Start->P1_Swell P1_Deprotect Fmoc-Entschützung (20% Piperidin/DMF) P1_Swell->P1_Deprotect P1_Couple Kupplung (HATU/DIPEA) P1_Deprotect->P1_Couple P1_Wash Waschen P1_Couple->P1_Wash P1_Repeat Wiederholen für nächste Aminosäure P1_Wash->P1_Repeat n Zyklen P1_Repeat->P1_Deprotect P1_Cleave Spaltung (TFA-Cocktail) P1_Repeat->P1_Cleave Letzter Zyklus P1_End N-Me-Tyr Peptid P1_Cleave->P1_End P2_Start Fmoc-Tyr(tBu)-OH P2_Synthesize Lineares Peptid synthetisieren P2_Start->P2_Synthesize P2_Sulfonylate Sulfonierung (o-NBS-Cl) P2_Synthesize->P2_Sulfonylate P2_Methylate Methylierung (Mitsunobu) P2_Sulfonylate->P2_Methylate P2_Desulfonylate Desulfonierung (DBU) P2_Methylate->P2_Desulfonylate P2_Cleave Spaltung (TFA-Cocktail) P2_Desulfonylate->P2_Cleave P2_End N-Me-Tyr Peptid P2_Cleave->P2_End

Abbildung 1: Allgemeiner Arbeitsablauf für die Peptidsynthese.

Analytische Validierung

Eine robuste analytische Charakterisierung ist entscheidend, um die erfolgreiche Synthese und Reinheit des N-methylierten Peptids zu validieren.

1. Hochleistungsflüssigkeitschromatographie (HPLC):

  • Zweck: Beurteilung der Reinheit des Rohprodukts und des gereinigten Peptids. Die N-Methylierung kann zur Peakverbreiterung oder zum Auftreten mehrerer Peaks aufgrund von cis/trans-Isomeren der Amidbindung führen.[5][13]

  • Bedingungen:

    • Säule: C18-Umkehrphasensäule.

    • Mobile Phase A: 0,1 % TFA in Wasser.

    • Mobile Phase B: 0,1 % TFA in Acetonitril.

    • Gradient: Ein linearer Gradient von 5 % bis 95 % B über 30 Minuten.

    • Detektion: UV bei 214 nm (Peptidrückgrat) und 280 nm (aromatische Reste).[13]

2. Flüssigkeitschromatographie-Massenspektrometrie (LC-MS):

  • Zweck: Bestätigung der Molekülmasse des Zielpeptids und Identifizierung von Verunreinigungen.[13]

  • Analyse: Suchen Sie nach der erwarteten [M+H]⁺-Masse. Eine potenzielle Nebenreaktion, die überwacht werden sollte, ist die Demethylierung (-14 Da).[14]

  • Tandem-MS (MS/MS): Wird zur Fragmentierung des Peptids und zur Bestätigung der Aminosäuresequenz verwendet.

Analytische TechnikZweckWichtige BeobachtungenQuellen
RP-HPLC Reinheitsbewertung und QuantifizierungVorhandensein von Hauptprodukt-Peaks, Identifizierung von Verunreinigungs-Peaks (z. B. Deletionssequenzen, unvollständig entschützte Spezies). Kann mehrere Peaks für ein einzelnes N-methyliertes Peptid aufgrund von cis/trans-Isomeren zeigen.[5][13]
LC-MS MolekulargewichtsbestätigungBestätigung der Masse des Zielpeptids ([M+H]⁺). Erkennung von Nebenprodukten wie Demethylierung (-14 Da) oder unvollständiger Desulfonierung (falls zutreffend).[14][15]
MS/MS SequenzverifizierungFragmentierungsmuster (b- und y-Ionen) bestätigen die Aminosäuresequenz und die Position der N-Methylierung.[16]

Anwendung in der Signaltransduktion

N-methyliertes Tyrosin kann als stabiles Analogon von Phosphotyrosin dienen oder die Konformation von Peptiden, die an Signalproteine binden, modulieren. Beispielsweise ist die Interaktion zwischen der SH2-Domäne und Phosphotyrosin-Resten für viele zelluläre Signalwege von zentraler Bedeutung. Die N-Methylierung des Tyrosin-enthaltenden Liganden kann diese Interaktion verändern und bietet ein Werkzeug für die Entwicklung von Signalmodulatoren.

Signaling_Pathway cluster_membrane Zellmembran RTK Rezeptor-Tyrosinkinase (RTK) RTK->RTK Autophosphorylierung auf Tyrosin SH2_Protein SH2-Domänen- Protein (z.B. Grb2) RTK->SH2_Protein SH2-Domäne bindet an pTyr-Stelle Ligand Wachstumsfaktor Ligand->RTK Bindung & Aktivierung Downstream Nachgeschaltete Signalkaskade (z.B. Ras/MAPK) SH2_Protein->Downstream Aktivierung N_Me_Peptide N-Me-Tyr Peptid- Inhibitor N_Me_Peptide->SH2_Protein Kompetitive Hemmung

Abbildung 2: Hemmung der SH2-Domänen-Signalgebung.

Fazit

Die Validierung der Synthese von Peptiden, die this compound enthalten, erfordert eine sorgfältige Abwägung der Synthesestrategie und eine gründliche analytische Charakterisierung.

  • Direkte Inkorporation von this compound ist ein einfacherer Ansatz, der jedoch aufgrund der sterischen Hinderung eine Optimierung der Kupplungsbedingungen mit potenten Reagenzien wie HATU erfordert.

  • On-Resin-Methylierung bietet eine größere Vielseitigkeit, insbesondere für die Synthese von Peptiden mit mehreren Methylierungsstellen oder für Bibliotheks-Screening-Ansätze, führt jedoch zusätzliche Schritte und potenzielle Nebenreaktionen ein.

Die Wahl zwischen diesen Methoden hängt von den spezifischen Zielen des Forschungsprojekts ab. Unabhängig von der gewählten Methode ist eine Kombination aus HPLC und LC-MS für die Bestätigung der Identität und Reinheit des Endprodukts unerlässlich.

References

Comparison of protecting groups for N-methyl tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as N-methyl tyrosine, into peptides is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. However, the solid-phase peptide synthesis (SPPS) of peptides containing these modified residues presents unique challenges, primarily due to the steric hindrance at the N-terminal secondary amine. This guide provides a comparative overview of protecting group strategies for the phenolic side chain of N-methyl tyrosine in Fmoc-based SPPS, offering insights into their performance, supported by experimental data and detailed protocols.

Comparison of Key Performance Parameters

The selection of a suitable protecting group for the tyrosine side chain is critical to ensure high coupling efficiency and minimize side reactions. The most commonly employed protecting groups for tyrosine in Fmoc-SPPS are the tert-butyl (tBu) and benzyl (Bzl) ethers. While direct comparative studies on protecting groups specifically for N-methyl tyrosine are limited, we can infer their performance based on extensive data from standard tyrosine and other N-methylated amino acids.

Protecting GroupChemical StructureDeprotection ConditionsStability & CompatibilityPotential Side Reactions
tert-Butyl (tBu) O-tBuStrong acids (e.g., TFA)[1][2]Stable to bases (e.g., piperidine) used for Fmoc removal. Fully orthogonal with the Fmoc strategy.[2]Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (can be minimized with scavengers).[2]
Benzyl (Bzl) O-BzlStrong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[2]Partially labile to TFA, making it less suitable for lengthy Fmoc syntheses.[2]O to C migration of the benzyl group under acidic conditions.[2]
Methyl (Me) O-MeVery harsh conditions (e.g., BBr₃).[1]Stable to standard TFA cleavage, acting as a permanent modification.[1]Not suitable for applications requiring a free tyrosine hydroxyl in the final peptide.

Experimental Protocols

The successful incorporation of Fmoc-N-methyl-Tyr(R)-OH into a peptide sequence relies on optimized coupling and deprotection protocols to overcome the steric hindrance of the N-methyl group.

Protocol 1: Coupling of Fmoc-N-methyl-Tyr(tBu)-OH

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Fmoc-N-methyl-Tyr(tBu)-OH

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Activation: In a separate vial, dissolve Fmoc-N-methyl-Tyr(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature. Due to steric hindrance, a longer coupling time (e.g., 2-4 hours) or double coupling may be necessary.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test (note: secondary amines like N-methyl amino acids give a different color test result, often a reddish-brown color, so a negative test for primary amines is the indicator of a complete reaction).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

Protocol 2: Final Cleavage and Deprotection of Peptides Containing N-methyl-Tyr(tBu)

This procedure cleaves the peptide from the resin and removes the tBu side-chain protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[3]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the peptide.

  • Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and the biological context of the synthesized peptides is crucial for researchers.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Tyr(R)-OH (HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage after final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Tyrosine Kinase Dimerization Receptor Dimerization Receptor->Dimerization Binding Ligand Growth Factor (Ligand) Ligand->Receptor Autophosphorylation Autophosphorylation of Tyrosine Residues Dimerization->Autophosphorylation SH2_Domain SH2 Domain-containing Proteins (e.g., Grb2) Autophosphorylation->SH2_Domain Recruitment Downstream Downstream Signaling (e.g., RAS-MAPK Pathway) SH2_Domain->Downstream Response Cellular Response (Proliferation, Differentiation) Downstream->Response

References

N-Methylated vs. Non-Methylated Tyrosine Peptides: A Comparative Guide to Enzymatic Digestion Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing more robust and effective peptide-based therapeutics, understanding and mitigating enzymatic degradation is paramount. N-methylation of peptide backbones has emerged as a key strategy to enhance proteolytic stability. This guide provides an objective comparison of the enzymatic digestion patterns of peptides containing N-methylated tyrosine versus their non-methylated counterparts, supported by experimental data, detailed methodologies, and visual diagrams to elucidate the underlying principles.

Enhanced Proteolytic Resistance Through N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone significantly impedes the action of proteolytic enzymes.[1] This modification confers enhanced stability, leading to a longer biological half-life, a critical attribute for therapeutic peptides.[1] The primary mechanism behind this increased resistance is twofold:

  • Disruption of Enzyme Recognition: Proteases recognize their substrates through specific hydrogen bonding patterns with the peptide backbone. The substitution of an amide proton with a methyl group eliminates a crucial hydrogen bond donor, thereby disrupting these recognition patterns.[1][2]

  • Steric Hindrance: The presence of the methyl group introduces physical bulk that sterically obstructs the protease from accessing the scissile peptide bond.[1][2] This steric shield is not just localized to the site of methylation but can confer protection over a four-residue window.[2]

dot

Experimental_Workflow Peptide_Prep Prepare Equimolar Solutions: 1. Non-methylated Peptide 2. N-methylated Peptide Digestion Enzymatic Digestion (e.g., Trypsin, Chymotrypsin) Peptide_Prep->Digestion Time_Points Collect Aliquots at Various Time Points Digestion->Time_Points Quench Quench Reaction (e.g., add Formic Acid) Time_Points->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Data Analysis: - Peak Integration - Half-life Calculation LC_MS->Data_Analysis Comparison Compare Digestion Patterns and Stability Data_Analysis->Comparison

References

Bioactivity comparison of N-methylated versus non-methylated peptide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A strategic modification to the peptide backbone, N-methylation, presents a pivotal opportunity to enhance the therapeutic potential of peptide-based drugs. This guide provides a comprehensive comparison of N-methylated and non-methylated peptide analogues, offering researchers, scientists, and drug development professionals a detailed overview of the bioactivity differences, supported by experimental data and protocols.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, profoundly alters the physicochemical properties of peptides. This modification effectively enhances enzymatic stability, improves cell permeability, and can modulate receptor binding affinity and selectivity. However, the decision to incorporate N-methylation requires a careful, sequence-specific evaluation, as its effects can be a double-edged sword, sometimes leading to decreased solubility or a loss of biological activity.[1][2]

Enhanced Bioactivity through N-Methylation: A Quantitative Look

The introduction of a methyl group to the peptide backbone confers significant advantages in overcoming the inherent limitations of peptide therapeutics, namely their rapid degradation and poor membrane permeability.

Increased Enzymatic Stability

A primary benefit of N-methylation is the enhanced resistance to proteolytic enzymes. The methyl group sterically hinders the approach of proteases, preventing the cleavage of the peptide bond.[2][3] This increased stability translates to a longer half-life in biological systems, a critical factor for therapeutic efficacy.[3][4] For instance, N-methylation of a cysteine residue in a glutathione (GSH) analog resulted in a 16.8-fold increase in plasma half-life.[3]

Peptide AnalogueModificationFold Increase in Half-LifeReference
Glutathione (GSH) analogueN-methylation of a cysteine residue16.8[3]
Peptide AN-methylated at P1 position> 36x (from ~10-30 min to > 6 hours)[2]
Peptide BN-methylated at cleavage site> 16x (from ~45 min to > 12 hours)[2]

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Human Serum. Data is representative and compiled from multiple studies. The exact half-life is sequence-dependent.

Improved Cell Permeability and Oral Bioavailability

N-methylation enhances the lipophilicity of peptides by removing a hydrogen bond donor, which is energetically unfavorable for membrane translocation.[1][3] This "chameleonic" property allows the peptide to adopt a more hydrophobic conformation in the lipidic environment of the cell membrane, facilitating passive diffusion.[3][5] Studies utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) have consistently shown that N-methylated peptides exhibit significantly higher permeability than their non-methylated counterparts.[3] This improved permeability can also lead to enhanced oral bioavailability. For example, a tri-N-methylated analogue of a somatostatin peptide showed a 10% oral bioavailability in rats. In another study, a cyclic hexapeptide with three N-methyl groups demonstrated an oral bioavailability of 28% in rats.[6]

Peptide AnalogueN-Methylation SitesPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Reference
Unmodified Peptide C00.50.2[7]
N-Me-Peptide C12.11.5[7]
N-Me-Peptide C24.83.9[7]

Table 2: Effect of N-Methylation on a Peptide's Permeability. PAMPA and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption.

Modulation of Receptor Binding Affinity and Selectivity

The impact of N-methylation on receptor binding is highly dependent on the specific residue being modified and the overall peptide conformation.[2] By constraining the peptide's conformation, N-methylation can lock it into a bioactive state that is optimal for receptor binding, thereby enhancing affinity.[3] Conversely, if the induced conformation is not favorable for the receptor's binding pocket, a decrease in affinity can occur.[2][7] This property can be leveraged to fine-tune receptor selectivity. For instance, N-methylation of a cyclic RGD peptide resulted in slightly decreased affinity for αvβ3 integrins but significantly higher selectivity over αvβ5 and α5β1 integrins.[3]

Peptide AnalogReceptor A Ki (nM)Receptor B Ki (nM)Selectivity (B/A)Reference
Parent Peptide10.525.22.4[7]
N-Me-Gly² Analog2.150.424.0[7]
N-Me-Phe⁴ Analog89.3105.11.2[7]

Table 3: Receptor Binding Affinity of N-Methylated Analogs. Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

Visualizing the Impact and Workflow

cluster_0 N-Methylation Effects cluster_1 Improved Bioactivity N-Methylation N-Methylation Increased_Lipophilicity Increased_Lipophilicity N-Methylation->Increased_Lipophilicity Steric_Hindrance Steric_Hindrance N-Methylation->Steric_Hindrance Conformational_Rigidity Conformational_Rigidity N-Methylation->Conformational_Rigidity Reduced_H_Bond_Donors Reduced_H_Bond_Donors N-Methylation->Reduced_H_Bond_Donors Improved_Permeability Improved_Permeability Increased_Lipophilicity->Improved_Permeability Enhanced_Stability Enhanced_Stability Steric_Hindrance->Enhanced_Stability Modulated_Receptor_Binding Modulated_Receptor_Binding Conformational_Rigidity->Modulated_Receptor_Binding Reduced_H_Bond_Donors->Improved_Permeability

Caption: Logical relationship of N-methylation's effects on peptide bioactivity.

cluster_synthesis Synthesis cluster_invitro In Vitro Bioactivity Assays cluster_invivo In Vivo Efficacy Peptide_Design Peptide_Design Synthesis Synthesis Peptide_Design->Synthesis In_Vitro_Assays In_Vitro_Assays Synthesis->In_Vitro_Assays Non-methylated_Peptide Non-methylated_Peptide N-methylated_Analogue N-methylated_Analogue In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Receptor_Binding Receptor_Binding Enzymatic_Stability Enzymatic_Stability Cell_Permeability Cell_Permeability Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis Animal_Model Animal_Model

Caption: General experimental workflow for comparing peptide bioactivity.

Ligand Ligand Receptor Receptor Ligand->Receptor Binding G_Protein G_Protein Receptor->G_Protein Activation Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulation Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generation Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of N-methylated and non-methylated peptide analogues.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides typically involves solid-phase peptide synthesis (SPPS) with specialized protocols to accommodate the sterically hindered coupling of N-methylated amino acids.[4][8][9][10]

On-Resin N-Methylation Protocol:

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • N-Methylation: Treat the resin-bound peptide with a base such as Lithium tert-butoxide (LiOtBu) in Tetrahydrofuran (THF), followed by the addition of methyl iodide (CH₃I) in Dimethyl sulfoxide (DMSO).[6]

  • Coupling of the next amino acid: Couple the subsequent Fmoc-protected amino acid using a highly efficient coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N,N-Diisopropylethylamine (DIEA) in DMF.[10]

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) after each step.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[11]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay

Receptor binding assays are performed to determine the affinity of the peptide analogues for their target receptor.[12]

Competition Binding Assay Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a radiolabeled or fluorescently labeled ligand, and increasing concentrations of the unlabeled non-methylated or N-methylated peptide analogue.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand, typically by filtration.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Data Analysis: Determine the concentration of the peptide analogue that inhibits 50% of the specific binding of the labeled ligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Enzymatic Stability Assay (Serum Stability)

This assay assesses the resistance of the peptide analogues to degradation by proteases present in serum.[11][14][15][16][17]

Protocol:

  • Peptide Incubation: Incubate a known concentration of the peptide analogue in serum (e.g., human or rat serum) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Protein Precipitation: Stop the enzymatic reaction and precipitate serum proteins by adding a quenching agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile).[14][15]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.

  • Data Analysis: Determine the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. The half-life (t₁/₂) of the peptide can then be calculated.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[5][18][19][20][21][22]

Protocol:

  • Membrane Preparation: Coat the filter of a donor plate with an artificial membrane solution (e.g., lecithin in dodecane).[20][21]

  • Assay Setup: Add the peptide solution to the donor wells and a buffer solution to the acceptor wells of a corresponding acceptor plate. The two plates are then sandwiched together.

  • Incubation: Incubate the plate assembly for a defined period to allow the peptide to diffuse from the donor to the acceptor compartment.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the donor compartment.[5]

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of peptide analogues in a physiological setting.[23][24][25][26][27]

General Protocol for an Infection Model:

  • Animal Model: Select an appropriate animal model for the disease of interest (e.g., mice for a bacterial infection model).[23]

  • Induction of Disease: Induce the disease state in the animals (e.g., by inoculating with a specific pathogen).[23]

  • Peptide Administration: Administer the non-methylated and N-methylated peptide analogues to different groups of animals at various doses. Include a vehicle control group.

  • Monitoring: Monitor the animals for clinical signs of disease, body weight changes, and survival over a set period.[23]

  • Endpoint Analysis: At the end of the study, collect relevant tissues or blood samples to assess the therapeutic effect (e.g., bacterial load in organs, levels of inflammatory markers).[23][24]

  • Data Analysis: Compare the outcomes between the different treatment groups and the control group to determine the in vivo efficacy of the peptide analogues.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Tyr(tBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. The proper handling and disposal of chemical reagents such as Fmoc-N-Me-Tyr(tBu)-OH are critical components of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, mitigating risks to both personnel and the environment.

This compound is a derivative of the amino acid tyrosine, widely used in solid-phase peptide synthesis. While some safety data sheets (SDS) may classify the compound as non-hazardous, it is prudent to treat it as a potentially hazardous substance due to the potential for skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled with appropriate care and disposed of as chemical waste in accordance with institutional and local regulations.[2]

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).

PropertyValueSource
Chemical Name Fmoc-N-methyl-O-tert-butyl-L-tyrosine[3]
CAS Number 133373-24-7[3]
Molecular Formula C29H31NO5[3]
Molecular Weight 473.56 g/mol [3]
Appearance White to off-white powder or crystals[3]
Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1]
Storage Temperature 2-8°C[3]

Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Body Protection Laboratory coat.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Materials:

  • Designated hazardous solid waste container (chemically compatible, with a secure lid)

  • Chemical-resistant scoop or spatula

  • Waste labels

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially if handling fine powder. Don all required PPE before handling the chemical.

  • Waste Collection:

    • For unused or expired this compound, carefully transfer the solid from its original container into a designated hazardous solid waste container using a clean scoop or spatula.

    • Avoid generating dust during the transfer.[5]

    • If dealing with a spill, use appropriate tools to sweep up the solid material and place it into the waste container.[2][5]

  • Container Sealing: Securely close the lid of the hazardous waste container to prevent any spills or release of dust.

  • Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Your name, laboratory, and contact information

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be away from incompatible materials.

  • Final Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Management of Contaminated Materials and Liquid Waste

Contaminated Solids: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and absorbent paper from spill cleanups, must also be disposed of as hazardous solid waste.[1] Place these items in the same designated hazardous waste container as the chemical itself.

Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash.[6]

Liquid Waste from Synthesis: While this guide focuses on the disposal of the solid reagent, it is important to note that any liquid waste generated during peptide synthesis involving this compound (e.g., solutions in DMF, piperidine solutions for Fmoc deprotection, or TFA for cleavage) must be collected as hazardous liquid waste in separate, clearly labeled, and compatible containers.

Regulatory Compliance

Disposal of all chemical waste, including this compound, is governed by federal, state, and local regulations. It is the responsibility of the researcher and their institution to ensure that all disposal practices are in full compliance with these regulations. Always consult your institution's EHS department for specific guidance and procedures.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused chemical, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Rinsate, reaction mixtures) assess_waste->liquid_waste Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_label Securely Seal and Label Container with Contents and Hazard Information collect_solid->seal_label collect_liquid->seal_label store Store in Designated Hazardous Waste Accumulation Area seal_label->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-N-Me-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Fmoc-N-Me-Tyr(tBu)-OH, a key reagent in solid-phase peptide synthesis.

This compound is a specialized amino acid derivative crucial for the synthesis of complex peptides.[1] While not classified as acutely toxic, it is a combustible solid that can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation as dust.[2] Adherence to strict safety protocols is paramount to ensure a safe laboratory environment.

Hazard Identification and Safety Summary

Proper handling of this compound requires an understanding of its potential hazards. The following table summarizes key safety information and physical properties.

Identifier Value
Chemical Name Fmoc-N-methyl-O-tert-butyl-L-tyrosine
CAS Number 133373-24-7[3][4]
Molecular Formula C₂₉H₃₁NO₅[3][4]
Molecular Weight 473.56 g/mol [3][4]
Appearance Powder or crystals[3][4]
Melting Point 186-191 °C[3][4]
Storage Temperature 2-8°C[3][4]
Storage Class 11 - Combustible Solids[3][4]

GHS Hazard Statements: While some suppliers may not classify this compound as hazardous, potential GHS hazard statements from various sources include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Always consult the manufacturer-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.[2][6]

PPE Category Specification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[2]
Body Protection A laboratory coat or chemical-resistant apron.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[2]

Operational Protocol: From Receipt to Disposal

The following workflow outlines the necessary steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weighing b->c Begin Handling d Dissolution c->d e Reaction d->e f Decontaminate Equipment e->f Reaction Complete g Segregate Waste f->g h Store Waste g->h i Dispose via EHS h->i

Caption: A logical workflow for the proper handling of this compound, from initial preparation to final disposal.

Experimental Protocols

1. Weighing and Handling:

  • Always handle the solid powder within a certified chemical fume hood to prevent inhalation of dust.[6]

  • Use appropriate tools, such as a spatula, to transfer the material.[7]

  • Keep the container tightly closed when not in use.[7]

2. Dissolution:

  • This compound is soluble in solvents like dimethylformamide (DMF).[3]

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

3. Spills and First Aid:

  • Small Spills: Use appropriate tools to place the spilled material into a designated waste disposal container.[7]

  • Large Spills: Use a shovel to place the material into a suitable container for disposal.[5] Avoid generating dust during cleanup.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[6]

  • Skin Contact: Wash the affected area with soap and plenty of water.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

  • In all cases of significant exposure or if irritation persists, seek medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2]

1. Waste Collection:

  • Collect all solid waste, including residual powder and empty containers, in a designated hazardous waste container made of a material like high-density polyethylene (HDPE).[2]

  • Liquid waste from reactions should be collected in a separate, clearly labeled hazardous waste container.[9]

2. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "this compound".[2]

  • Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, dry place.[2]

3. Final Disposal:

  • Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Tyr(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Tyr(tBu)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。